Benzenesulfonate
Description
Properties
CAS No. |
60032-56-6 |
|---|---|
Molecular Formula |
C18H21N3O3S |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
benzenesulfonate;2-[1-(pyridin-2-ylmethyl)pyrrolidin-1-ium-1-yl]acetonitrile |
InChI |
InChI=1S/C12H16N3.C6H6O3S/c13-6-10-15(8-3-4-9-15)11-12-5-1-2-7-14-12;7-10(8,9)6-4-2-1-3-5-6/h1-2,5,7H,3-4,8-11H2;1-5H,(H,7,8,9)/q+1;/p-1 |
InChI Key |
OJPUAKBCOCCESD-UHFFFAOYSA-M |
Canonical SMILES |
C1CC[N+](C1)(CC#N)CC2=CC=CC=N2.C1=CC=C(C=C1)S(=O)(=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Benzenesulfonate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the chemical and physical properties of benzenesulfonate (B1194179) and its parent acid, benzenesulfonic acid. It includes key data, experimental protocols for synthesis and analysis, and visualizations of relevant chemical processes to support research and development activities.
Core Chemical and Physical Properties
Benzenesulfonic acid (C₆H₆O₃S) is the simplest aromatic sulfonic acid, existing as a white crystalline or waxy solid. It is a strong acid that is highly soluble in water. The corresponding conjugate base is the this compound anion (C₆H₅O₃S⁻). In laboratory and industrial settings, it is often handled as its alkali metal salts, such as sodium this compound (C₆H₅SO₃Na), which is a stable, white, water-soluble solid.[1][2]
Data Presentation: Physical and Chemical Properties
The properties of benzenesulfonic acid and its common salt, sodium this compound, are summarized below for easy comparison.
Table 1: Physical and Chemical Properties of Benzenesulfonic Acid
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆O₃S | [1][3] |
| Molecular Weight | 158.18 g/mol | [1][3] |
| Appearance | Colorless to yellow/light brown deliquescent crystals or waxy solid. | [1][3] |
| Melting Point | 43-44 °C (Sesquihydrate) 50-51 °C or 65-66 °C (Anhydrous) | [1] |
| Boiling Point | 190 °C (decomposes) | [1] |
| Solubility | Freely soluble in water and alcohol; slightly soluble in benzene (B151609); insoluble in ether and carbon disulfide. | [1][4] |
| pKa | -2.8, 0.699 (at 25°C) | [1][5] |
| Density | 1.32 g/cm³ (at 47 °C) | [1] |
Note on pKa Discrepancy: The wide range of reported pKa values for benzenesulfonic acid highlights its nature as a strong acid. Values around -2.8 suggest it is almost fully dissociated in water.[1] Higher reported values may stem from different experimental or theoretical determination methods.
Table 2: Physical and Chemical Properties of Sodium this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅NaO₃S | [6][7][8] |
| Molecular Weight | 180.16 g/mol | [8] |
| Appearance | White to off-white crystalline powder or flakes. | [6][9] |
| Melting Point | >300 °C (decomposes, reported as 450 °C) | [2][6] |
| Solubility | Soluble in water; slightly soluble in alcohol. | [6][7] |
| Density | 1.124 g/mL (at 25 °C) | [6][10] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound-containing compounds.
Table 3: Key Spectroscopic Data for Benzenesulfonic Acid
| Technique | Key Absorptions / Shifts | Source(s) |
| UV-Vis (in Ethanol) | λmax: 219, 253, 259, 263, 270 nm | [11] |
| FT-IR | Key bands for S=O stretch (1007-1032 cm⁻¹), -SO₃H group (1118 cm⁻¹), and -OH stretch (3420-3450 cm⁻¹). | [11] |
| ¹³C NMR | Spectra available for detailed structural analysis. | [11][12] |
| ¹H NMR | Spectra available for detailed structural analysis. | [11][12] |
Experimental Protocols
Detailed methodologies are essential for the reproducible synthesis and characterization of this compound and its derivatives.
Synthesis of Benzenesulfonic Acid via Electrophilic Aromatic Sulfonation
Benzenesulfonic acid is typically prepared by the direct sulfonation of benzene using fuming sulfuric acid (oleum) or sulfur trioxide.[13][14]
Objective: To synthesize benzenesulfonic acid from benzene.
Materials:
-
Benzene (dry)
-
Sulfur trioxide (stabilized, liquid) or fuming sulfuric acid (H₂SO₄·SO₃)
-
Acetic anhydride (B1165640) (optional, to suppress sulfone formation)
-
Reaction flask (three-necked, appropriate volume)
-
Reflux condenser
-
Stirrer
-
Heating mantle
-
Apparatus for distillation under reduced pressure
Procedure:
-
Charge the three-necked reaction flask with dry benzene. A small amount of acetic anhydride can be added to minimize the formation of the diphenyl sulfone byproduct.[15]
-
Heat the reaction flask to a controlled temperature (e.g., 40°C).
-
Gradually add the sulfonating agent (fuming sulfuric acid or sulfur trioxide) to the stirred benzene. The reaction is exothermic and the temperature should be carefully controlled.[14][15]
-
If using sulfur trioxide, it can be aspirated as a vapor into the refluxing benzene under reduced pressure to maintain a constant temperature.[15]
-
After the addition is complete, continue stirring the mixture for a specified period (e.g., 60 minutes) to ensure the reaction goes to completion.[16]
-
Isolate the product by distilling off the excess benzene under vacuum. The remaining product is crude benzenesulfonic acid, which may appear as a light-colored oil that crystallizes upon standing.[15]
-
Further purification can be achieved by recrystallization.
Determination of pKa via Potentiometric Titration
Due to its strong acidity, determining the pKa of benzenesulfonic acid requires careful technique, as the inflection point is not easily observed in aqueous solutions. The general protocol for an acid titration is as follows, with modifications necessary for strong acids (e.g., using a co-solvent to differentiate acid strength).
Objective: To determine the acid dissociation constant (pKa) of an acidic compound.
Materials:
-
Benzenesulfonic acid solution of known concentration (e.g., 1 mM)
-
Standardized sodium hydroxide (B78521) (NaOH) titrant (e.g., 0.1 M)
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Buret
-
Beaker
-
Potassium chloride (KCl) solution (e.g., 0.15 M, to maintain constant ionic strength)
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Sample Preparation: Place a known volume (e.g., 20 mL) of the 1 mM benzenesulfonic acid solution into a beaker. Add KCl solution to maintain a constant ionic strength.[1]
-
Titration Setup: Immerse the pH electrode in the solution and place the beaker on a magnetic stirrer. Position the buret containing the NaOH titrant above the beaker.
-
Titration: Begin stirring the solution. Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL).
-
Data Collection: After each increment, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Analysis: Plot the recorded pH values against the volume of NaOH added. For a weak acid, the pKa is the pH at the half-equivalence point. For a strong acid like benzenesulfonic acid, the equivalence point will be sharp and close to pH 7, but the half-equivalence point is not readily determined in water. Advanced methods or software are typically required to analyze the curve and calculate the pKa.[1]
-
Replication: Perform at least three replicate titrations to ensure accuracy and calculate the average pKa and standard deviation.[1]
General Protocol for Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-25 mg (for ¹H NMR) or 50-100 mg (for ¹³C NMR) of the this compound compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).[4] The solution should be free of particulate matter; filtration through a small cotton plug in a Pasteur pipette may be necessary.[9]
-
Analysis: Transfer the solution to a clean 5 mm NMR tube. The analysis is performed in an NMR spectrometer, and the resulting spectrum provides information about the molecular structure.
2. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation (Solid): For solid samples like sodium this compound, the KBr pellet method is common. Mix 1-2 mg of the finely ground sample with ~100 mg of dry KBr powder. Press the mixture in a die under high pressure to form a transparent pellet.[8] Alternatively, a Nujol (mineral oil) mull can be prepared by grinding the solid with a drop of oil and placing the paste between two KBr plates.[7]
-
Analysis: Place the pellet or plates in the sample holder of the FTIR spectrometer and acquire the spectrum.
3. UV-Visible (UV-Vis) Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., water, ethanol, or acetonitrile). The concentration should be adjusted to yield an absorbance reading within the optimal range of the instrument (typically 0.1-1.0 AU).
-
Analysis: Use a quartz cuvette to hold the sample. Record the spectrum over the desired wavelength range (e.g., 200-400 nm). A spectrum of the pure solvent should be used as a baseline.[11]
Key Signaling Pathways and Experimental Workflows
Visual diagrams are provided to clarify complex mechanisms and workflows relevant to this compound chemistry.
Electrophilic Aromatic Sulfonation of Benzene
The formation of benzenesulfonic acid occurs via an electrophilic aromatic substitution reaction. The electrophile, sulfur trioxide (SO₃), is generated in situ from fuming sulfuric acid.
Caption: Mechanism of the electrophilic aromatic sulfonation of benzene.
Desulfonation of Benzenesulfonic Acid
The sulfonation reaction is reversible. By heating benzenesulfonic acid in dilute aqueous acid, the sulfonic acid group can be removed to regenerate benzene.[13] This reversibility is useful in organic synthesis, where the sulfonate group can act as a temporary blocking group.
Caption: Mechanism for the desulfonation of benzenesulfonic acid.
Experimental Workflow: Synthesis and Analysis
This diagram outlines the logical flow from synthesis to characterization of a this compound compound.
Caption: General workflow for synthesis and characterization.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. m.youtube.com [m.youtube.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. eng.uc.edu [eng.uc.edu]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. How to make an NMR sample [chem.ch.huji.ac.il]
- 9. researchgate.net [researchgate.net]
- 10. waters.com [waters.com]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. publish.uwo.ca [publish.uwo.ca]
- 13. pennwest.edu [pennwest.edu]
- 14. journals.pan.pl [journals.pan.pl]
- 15. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 16. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]
An In-depth Technical Guide to the Synthesis of Benzenesulfonic Acid: Reaction Mechanism and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of benzenesulfonic acid, a cornerstone reaction in organic chemistry with significant industrial applications, including the synthesis of pharmaceuticals and detergents.[1] This document details the electrophilic aromatic substitution mechanism, presents key quantitative data, outlines detailed experimental protocols for both laboratory and industrial scales, and provides a visual representation of the reaction pathway. The information is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this fundamental chemical transformation.
Introduction
The sulfonation of benzene (B151609) is a classic example of an electrophilic aromatic substitution reaction, resulting in the formation of benzenesulfonic acid.[1][2][3] This process involves the introduction of a sulfonic acid group (-SO₃H) onto the benzene ring.[3] The reaction is of paramount importance in the chemical industry, serving as a critical step in the production of a wide array of organic compounds. Benzenesulfonic acid and its derivatives are key intermediates in the manufacturing of dyes, detergents (as alkylbenzene sulfonates), and a variety of pharmaceuticals, including sulfa drugs.[1] Understanding the nuances of its reaction mechanism, kinetics, and experimental parameters is crucial for optimizing yield, purity, and scalability.
Reaction Mechanism
The sulfonation of benzene proceeds via an electrophilic aromatic substitution (EAS) mechanism. The electrophile in this reaction is sulfur trioxide (SO₃).[4]
Step 1: Formation of the Electrophile
The actual electrophile, sulfur trioxide (SO₃), is generated in situ. When using concentrated sulfuric acid, SO₃ is present due to the auto-dissociation of the acid:
2 H₂SO₄ ⇌ SO₃ + H₃O⁺ + HSO₄⁻
When fuming sulfuric acid (oleum), which is a solution of SO₃ in H₂SO₄, is used, a much higher concentration of the electrophile is readily available.[2][3][4]
Step 2: Electrophilic Attack and Formation of the Sigma Complex
The π-electron system of the benzene ring acts as a nucleophile and attacks the electrophilic sulfur atom of the sulfur trioxide molecule. This leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
Step 3: Deprotonation and Restoration of Aromaticity
A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the sulfonic acid group. This step restores the aromaticity of the ring and results in the formation of benzenesulfonic acid.
Reversibility of the Reaction
A key feature of the sulfonation of benzene is its reversibility.[3] By treating benzenesulfonic acid with hot aqueous acid, the reaction can be reversed to yield benzene and sulfuric acid.[3] This reversibility is exploited in certain synthetic strategies where the sulfonic acid group is used as a temporary blocking group to direct other substituents to specific positions on the aromatic ring.[1]
Quantitative Data
The yield and rate of the benzenesulfonic acid synthesis are influenced by several factors, including the concentration of the sulfonating agent, reaction temperature, and reaction time.
| Parameter | Value | Conditions | Reference |
| Yield | 98% | Dry benzene (5 gram molecules), liquid stabilized sulfur trioxide (2.5 gram molecules), 40°C, 400 mm Hg. | [5] |
| Product Composition | Benzenesulfonic acid: 93.1%, Sulfuric acid: 4.8% | Batch operation with azeotropic removal of water. | [6] |
| Product Composition | Benzenesulfonic acid: 80.2%, Sulfuric acid: 14.3% | Continuous operation with azeotropic removal of water. | [6] |
| By-product Formation | Diphenyl sulfone: ~1-2% | Continuous sulfonation with oleum (B3057394) (Monsanto Process). | [7] |
| By-product Formation | Diphenyl sulfone: <2% | Continuous extraction process with excess benzene and addition of sodium benzenesulfonate. | [6] |
| Activation Energy (Ea) | 4-10 kcal/mol | For the protonation step in the formation of the electrophile in sulfuric acid. | [8] |
| Reaction Barrier | 1-5 kcal/mol | For the trimolecular sulfonation in polar solvents. | [9] |
Experimental Protocols
Laboratory Scale Synthesis of Benzenesulfonic Acid
This protocol describes a method for the mono-sulfonation of benzene using sulfur trioxide.
Materials:
-
Dry benzene (390 g, 5 gram molecules)
-
Acetic anhydride (B1165640) (1 g)
-
Liquid, stabilized sulfur trioxide (200 g, 2.5 gram molecules)
Apparatus:
-
Three-necked reaction flask (1-liter capacity)
-
Reflux condenser
-
Sulfur trioxide generator
-
Heating mantle
-
Vacuum source
Procedure:
-
Place the dry benzene and acetic anhydride into the three-necked reaction flask. The acetic anhydride is added to suppress the formation of diphenyl sulfone.[5]
-
Heat the reaction flask to 40°C and gradually reduce the pressure until the benzene refluxes vigorously at 400 mm Hg.[5]
-
Charge the sulfur trioxide generator with the liquid, stabilized sulfur trioxide.[5]
-
Connect the sulfur trioxide generator to the reaction flask, allowing the sulfur trioxide to be aspirated into the reaction flask.[5]
-
Discontinue external heating of the reaction flask but gently warm the trioxide generator to maintain an internal temperature of 30°C to aid in the evaporation of sulfur trioxide.[5]
-
The reaction is complete when all the sulfur trioxide has evaporated and passed into the reaction vessel, at which point the reflux will cease.[5]
-
Isolate the anhydrous benzenesulfonic acid by distilling off the excess benzene in vacuo. The product will be a light amber-colored oil that slowly crystallizes upon standing in a desiccator over concentrated sulfuric acid.[5]
Expected Yield: Approximately 98% with respect to the amount of sulfur trioxide used. The product may be contaminated with about 0.2% sulfuric acid and 1.5% diphenyl sulfone.[5]
Industrial Scale Synthesis: Continuous Sulfonation with Oleum (Monsanto Process)
This process utilizes oleum as the sulfonating agent in a continuous operation.
Materials:
-
Benzene
-
Oleum (fuming sulfuric acid)
Apparatus:
-
A cascade of six interconnected sulfonation vessels equipped with stirrers.
Procedure:
-
Simultaneously feed benzene and oleum into the first of the six sulfonation vessels.[6]
-
The reactants flow sequentially through the cascade of vessels, with continuous stirring to ensure thorough mixing and heat dissipation.
-
The reaction conditions (temperature, flow rate) are carefully controlled in each vessel to optimize the sulfonation process and minimize by-product formation.
-
The final product, a mixture of benzenesulfonic acid, unreacted sulfuric acid, and by-products, is continuously withdrawn from the last vessel.
Note: This process typically results in the formation of around 1% diphenyl sulfone as a by-product.[7]
Reaction Mechanism and Experimental Workflow Diagrams
Caption: The electrophilic aromatic substitution mechanism for the synthesis of benzenesulfonic acid.
Caption: Workflow for the laboratory-scale synthesis of benzenesulfonic acid.
Analytical Methods for Reaction Monitoring
Monitoring the progress of the sulfonation reaction is crucial for process control and optimization. Several analytical techniques can be employed:
-
Gas Chromatography (GC): Used to quantify the consumption of benzene and the formation of by-products like diphenyl sulfone.[10]
-
High-Performance Liquid Chromatography (HPLC): Effective for the analysis of the non-volatile benzenesulfonic acid and for separating it from other components in the reaction mixture.
-
Titration: The concentration of sulfonic acid can be determined by titration with a standard base.
Spectroscopic Data of Benzenesulfonic Acid
-
¹H NMR (D₂O): δ 7.95-7.85 (m, 2H), 7.65-7.55 (m, 3H).
-
¹³C NMR: Chemical shifts can be found in various databases.[11][12]
-
IR (KBr, cm⁻¹): Characteristic peaks for S=O stretching (around 1350 and 1175), S-O stretching (around 1030), and C-S stretching (around 700).[11][13]
-
Mass Spectrometry (MS): Molecular ion peak (M+) at m/z 158.[11][14]
Conclusion
The synthesis of benzenesulfonic acid is a well-established yet fundamentally important reaction in organic chemistry. A thorough understanding of its electrophilic aromatic substitution mechanism, the factors influencing its kinetics and yield, and the practical aspects of its synthesis are essential for chemists in research and industry. This guide has provided a detailed overview of these aspects, offering valuable information for professionals engaged in the synthesis and application of this versatile chemical intermediate.
References
- 1. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]
- 2. Production of Benzenesulfonic Acids and Their Derivatives_Chemicalbook [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. prepchem.com [prepchem.com]
- 6. chemcess.com [chemcess.com]
- 7. Benzenesulfonic acid | 98-11-3 | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. Monitoring the linear alkylbenzene sulfonation process using high-temperature gas chromatography | Semantic Scholar [semanticscholar.org]
- 11. Benzenesulfonic Acid | C6H6O3S | CID 7371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. spectrabase.com [spectrabase.com]
- 13. Spectroscopic (FT-IR, FT-Raman and 1H and 13C NMR) and theoretical in MP2/6-311++G(d,p) and B3LYP/6-311++G(d,p) levels study of benzenesulfonic acid and alkali metal benzenesulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Benzenesulfonic acid(98-11-3) MS [m.chemicalbook.com]
An In-depth Technical Guide to the Molecular Structure and Bonding of Benzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, bonding, and spectroscopic properties of the benzenesulfonate (B1194179) anion. It is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development who work with or encounter this important chemical entity.
Molecular Structure and Bonding
The this compound anion (C₆H₅SO₃⁻) consists of a phenyl group bonded to a sulfonate group. The sulfonate group features a central sulfur atom bonded to three oxygen atoms and one carbon atom of the benzene (B151609) ring. The negative charge is delocalized across the three oxygen atoms through resonance, which contributes to the stability of the anion.
The geometry around the sulfur atom is approximately tetrahedral. The benzene ring is planar, and the C-S bond connects the sp²-hybridized carbon of the aromatic ring to the sp³-hybridized sulfur atom.
Bond Lengths and Angles
Precise bond lengths and angles are determined by X-ray crystallography. The following table summarizes the key geometric parameters for a this compound derivative, sodium 4-methoxythis compound, which provides a close approximation of the geometry in the unsubstituted this compound anion.
| Bond | Average Bond Length (Å) | Bond Angle | Average Angle (°) |
| S=O | 1.44 | O=S=O | 119.5 |
| S-C | 1.77 | O=S-C | 106.9 |
| C-C (aromatic) | 1.39 | C-C-C (aromatic) | 120.0 |
Data is derived from the crystal structure of a closely related compound and may vary slightly for the unsubstituted this compound anion.
Spectroscopic Characterization
The structure of this compound can be elucidated and confirmed using various spectroscopic techniques, including vibrational and nuclear magnetic resonance spectroscopy.
Vibrational Spectroscopy (FT-IR and Raman)
Vibrational spectroscopy is a powerful tool for identifying the functional groups and determining the symmetry of the this compound anion. The key vibrational modes are summarized in the table below.
| Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Description |
| Asymmetric SO₃ Stretch | ~1194 | - | Strong, broad absorption |
| Symmetric SO₃ Stretch | ~1049 | ~1033 (in aqueous solution) | Sharp absorption |
| C-S Stretch | ~1137, ~735 | - | Coupled with ring vibrations |
| Aromatic C-H Stretch | >3000 | >3000 | Characteristic of aromatic rings |
| Ring Vibrations | 1600-1400 | 1600-1400 | Multiple bands |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the carbon and hydrogen atoms in the this compound molecule.
| Nucleus | Typical Chemical Shift (ppm) | Description |
| ¹H (Aromatic) | 7.0 - 8.0 | Protons on the benzene ring are deshielded due to the aromatic ring current and the electron-withdrawing sulfonate group. |
| ¹³C (Aromatic) | 125 - 145 | Aromatic carbons show characteristic shifts, with the carbon attached to the sulfonate group being the most deshielded. |
Experimental Protocols
Single-Crystal X-ray Diffraction
Objective: To determine the precise three-dimensional molecular structure, including bond lengths and angles.
Methodology:
-
Crystal Growth: Single crystals of a this compound salt (e.g., sodium this compound) are grown by slow evaporation of a suitable solvent, such as a water/ethanol mixture. A saturated solution is prepared and left undisturbed in a loosely covered container to allow for the gradual formation of high-quality crystals.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to reduce thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods to obtain an initial electron density map. The atomic positions and displacement parameters are then refined to achieve the best fit between the observed and calculated diffraction patterns.
NMR Spectroscopy
Objective: To characterize the chemical environment of the nuclei within the molecule.
Methodology:
-
Sample Preparation: A 5-10 mg sample of the this compound salt is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean NMR tube. The solution must be homogeneous.
-
Instrument Setup: The NMR tube is placed in a spinner turbine and inserted into the NMR spectrometer. The instrument is tuned to the appropriate frequencies for the nuclei being observed (e.g., ¹H, ¹³C).
-
Data Acquisition: The magnetic field is "shimmed" to improve its homogeneity. A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded. Multiple scans are typically acquired and averaged to improve the signal-to-noise ratio.
-
Data Processing: The FID is converted into a frequency-domain spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to an internal standard (e.g., TMS).
FT-IR and Raman Spectroscopy
Objective: To identify the vibrational modes of the molecule, corresponding to its functional groups and overall symmetry.
Methodology:
-
Sample Preparation (FT-IR): For solid samples, a KBr pellet is typically prepared. A small amount of the this compound salt (1-2 mg) is finely ground with ~200 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Sample Preparation (Raman): A small amount of the solid sample is placed directly onto a microscope slide or into a capillary tube for analysis.
-
Data Collection (FT-IR): The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The infrared spectrum is recorded by passing a beam of infrared radiation through the sample and measuring the absorption as a function of wavenumber.
-
Data Collection (Raman): The sample is placed in a Raman spectrometer and illuminated with a monochromatic laser beam. The scattered light is collected and analyzed to produce the Raman spectrum.
-
Spectrum Analysis: The resulting spectra are analyzed to identify the characteristic vibrational frequencies of the this compound anion.
Relevance in Drug Development
The this compound moiety is of significant interest to drug development professionals for several reasons, including its use as a common counter-ion in drug formulations and the role of the sulfonate and related sulfonamide groups as key pharmacophores.
This compound as a Counter-Ion: The Case of Amlodipine (B1666008) Besylate
Benzenesulfonic acid is often used to form salts of basic drug molecules. The resulting this compound (besylate) salt can improve the solubility, stability, and handling properties of the active pharmaceutical ingredient (API). A prominent example is amlodipine besylate, a widely used medication for hypertension and angina.[1][2]
The besylate counter-ion is a pharmaceutically acceptable salt former that provides good stability and is non-hygroscopic. The choice of the besylate salt for amlodipine was a deliberate decision to avoid degradation pathways that were observed with other salt forms, such as the maleate (B1232345) salt.[3]
References
- 1. Amlodipine Besylate | C26H31ClN2O8S | CID 60496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. AMLODIPINE (PD010213, HTIQEAQVCYTUBX-UHFFFAOYSA-N) [probes-drugs.org]
- 3. New Sulfonate Ester‐Linked Fluorinated Hydrazone Derivatives as Multitarget Carbonic Anhydrase and Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, Molecular Docking and ADME Analysis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Benzenesulfonate in Aqueous and Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of benzenesulfonate (B1194179), with a primary focus on sodium this compound, in a range of aqueous and organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who require a thorough understanding of the solubility characteristics of this compound for formulation, synthesis, and analytical purposes.
Quantitative Solubility Data
The solubility of a compound is a critical physicochemical property that influences its behavior in various applications. Below are tabulated summaries of the available quantitative and qualitative solubility data for sodium this compound.
Aqueous Solubility
The solubility of sodium this compound in water is high, as is typical for many sodium salts of organic acids. One study reports a specific quantitative value at room temperature.
Table 1: Quantitative Aqueous Solubility of Sodium this compound
| Solvent | Temperature (°C) | Solubility (g/L) |
| Water | 20 | 340 |
Further research is needed to locate comprehensive temperature-dependent solubility data for this compound in water.
Organic Solvent Solubility
Table 2: Qualitative Solubility of Sodium this compound in Organic Solvents
| Solvent | Qualitative Solubility |
| Ethanol | Soluble[1] |
| Benzene (B151609) | Slightly Soluble[1] |
| Diethyl Ether | Insoluble[1] |
| Alcohol (general) | Slightly Soluble[2] |
Note: "Soluble" and "slightly soluble" are qualitative terms and the precise solubility limits have not been quantitatively determined in the cited literature.
Experimental Protocols for Solubility Determination
The determination of equilibrium solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The most widely accepted method for this is the shake-flask technique, followed by a suitable analytical method to quantify the dissolved solute in the saturated solution.
Equilibrium Solubility Determination: Shake-Flask Method
This protocol outlines the steps for determining the equilibrium solubility of sodium this compound in a given solvent.
Materials:
-
Sodium this compound (high purity)
-
Solvent of interest (analytical grade)
-
Erlenmeyer flasks with stoppers or screw-cap vials
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or nylon)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
Procedure:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of solid sodium this compound to a series of Erlenmeyer flasks containing a known volume of the solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of supersaturation.
-
Seal the flasks to prevent solvent evaporation.
-
-
Equilibration:
-
Place the flasks in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the flasks for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the dissolved solute remains constant.
-
-
Phase Separation:
-
After equilibration, remove the flasks from the shaker and allow them to stand undisturbed at the same temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
For more effective separation, centrifuge the samples at a controlled temperature.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
To remove any remaining solid particles, filter the aliquot through a syringe filter that is compatible with the solvent and does not adsorb the solute. The first few drops of the filtrate should be discarded to saturate the filter membrane.
-
Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for the analytical method) to a concentration within the calibrated range of the analytical instrument.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method to determine the concentration of sodium this compound. HPLC with UV detection is a common and reliable method.
-
Analytical Quantification: High-Performance Liquid Chromatography (HPLC)
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reverse-phase column (e.g., C18, 5 µm, 4.6 x 250 mm) is typically suitable.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The exact composition should be optimized for good peak shape and retention time.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 25 °C.
-
Detection Wavelength: this compound has a UV absorbance maximum at approximately 263 nm.
-
Injection Volume: Typically 10-20 µL.
Calibration:
-
Prepare a series of standard solutions of sodium this compound of known concentrations in the same solvent as the samples.
-
Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.
-
The concentration of the unknown samples can then be determined from this calibration curve.
Experimental Workflow Visualization
The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:
References
A Technical Guide to the Physical Properties of Benzenesulfonate Salts
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physical properties of various benzenesulfonate (B1194179) salts. The information is curated for professionals in research and drug development, with a focus on data clarity, experimental reproducibility, and logical workflows.
Core Physical Properties of this compound Salts
The selection of an appropriate salt form is a critical step in drug development, influencing key biopharmaceutical properties such as solubility, stability, and bioavailability. This compound salts are frequently utilized to modify the physicochemical characteristics of active pharmaceutical ingredients (APIs). This section summarizes the key physical properties of several common this compound salts in a comparative format.
Data Presentation
The following table summarizes the available quantitative data for the melting point and solubility of various this compound salts.
| Salt Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| Sodium this compound | 515-42-4 | C₆H₅NaO₃S | 180.16 | 450 | Soluble in water; slightly soluble in hot ethanol.[1][2][3][4][5][6] |
| Potassium this compound | 934-55-4 | C₆H₅KO₃S | 196.27 | 50-51 (anhydrous) | Soluble in water and alcohol; slightly soluble in benzene.[7][8][9][10] |
| Ammonium this compound | 19402-64-3 | C₆H₉NO₃S | 175.21 | ~220 | Soluble in water and alcohol.[11][12][13][14] |
| Calcium Dodecylthis compound | 26264-06-2 | C₃₆H₅₈CaO₆S₂ | 691.05 | Not available | Slightly soluble in water; soluble in organic solvents like methanol, toluene, and xylene.[15][16] |
Note: The melting point of some salts, like sodium this compound, may represent decomposition temperatures. Solubility is a qualitative description unless specific quantitative data is provided.
Experimental Protocols
Accurate and reproducible experimental data are the foundation of robust drug development. This section details the standard methodologies for determining the key physical properties of this compound salts.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following protocol outlines a common method for determining the melting point of this compound salts.[17][18][19][20]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar digital device)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Finely grind the this compound salt sample using a mortar and pestle.
-
Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating:
-
For a substance with a known approximate melting point, heat rapidly to about 20°C below the expected melting point.
-
Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
For an unknown substance, a preliminary rapid heating can be performed to determine an approximate melting range, followed by a slower, more accurate measurement with a fresh sample.
-
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first liquid droplet appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the substance.
-
Purity Check: A sharp melting point range (typically 0.5-1°C) is indicative of a pure compound, while a broad melting range suggests the presence of impurities.[17]
Solubility Determination
Solubility is a critical parameter that influences a drug's dissolution rate and bioavailability. The following is a general protocol for the qualitative and semi-quantitative determination of the solubility of this compound salts.[21][22][23][24]
Materials:
-
This compound salt sample
-
A series of solvents (e.g., water, ethanol, methanol, acetone, hexane)
-
Test tubes and rack
-
Vortex mixer or stirring apparatus
-
Analytical balance
-
Graduated cylinders or pipettes
Procedure for Qualitative Solubility:
-
Sample Preparation: Weigh a small, consistent amount of the this compound salt (e.g., 10 mg) and place it into a series of labeled test tubes.
-
Solvent Addition: Add a fixed volume of each solvent (e.g., 1 mL) to the respective test tubes.
-
Mixing: Vigorously agitate the mixtures using a vortex mixer or by continuous stirring for a set period (e.g., 1-2 minutes).
-
Observation: Visually inspect the tubes for the presence of undissolved solid. Classify the solubility as:
-
Soluble: No solid particles are visible.
-
Slightly soluble: A small amount of solid remains.
-
Insoluble: The majority of the solid remains undissolved.
-
Procedure for Semi-Quantitative Solubility (Equilibrium Solubility Method):
-
Saturated Solution Preparation: Add an excess amount of the this compound salt to a known volume of the solvent in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge or filter the suspension to obtain a clear supernatant.
-
Concentration Analysis: Accurately measure the concentration of the dissolved salt in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).
-
Solubility Calculation: Express the solubility as the mass of solute per volume or mass of solvent (e.g., mg/mL or g/100g ).
X-ray Crystallography
X-ray crystallography is a powerful technique for determining the three-dimensional atomic and molecular structure of a crystal. The crystal structure provides invaluable information on the solid-state properties of a drug substance.
Crystal Growth: The primary and often most challenging step is growing a single crystal of suitable size and quality (typically 0.1-0.5 mm in all dimensions). Common methods include:
-
Slow Evaporation: A saturated solution of the this compound salt is allowed to stand undisturbed, and the solvent evaporates slowly, leading to crystal formation.[25]
-
Slow Cooling: A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
-
Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the first, inducing crystallization.[26]
Data Collection and Structure Determination:
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head. For air-sensitive samples, this is done under an inert oil.[27]
-
X-ray Diffraction: The crystal is irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern.
-
Data Processing: The intensities and positions of the diffracted spots are measured and processed to determine the unit cell dimensions and the symmetry of the crystal.
-
Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then interpreted to build a molecular model, which is refined against the experimental data to obtain the final crystal structure.
Mandatory Visualizations
The following diagrams, created using Graphviz, illustrate key logical workflows and concepts relevant to the study and application of this compound salts in drug development.
Caption: A logical workflow for drug salt selection and development.
Caption: A workflow for determining key physical properties.
Caption: A potential mechanism of action for anticancer benzenesulfonates.[28]
References
- 1. chembk.com [chembk.com]
- 2. Sodium this compound 515-42-4, Information for Sodium this compound 515-42-4, Suppliers of United States Sodium this compound 515-42-4 [chemnet.com]
- 3. p-toluenesulfonicacid-ptbba.com [p-toluenesulfonicacid-ptbba.com]
- 4. Sodium this compound - Wikipedia [en.wikipedia.org]
- 5. CAS 515-42-4: Sodium this compound | CymitQuimica [cymitquimica.com]
- 6. 515-42-4 CAS MSDS (Benzenesulfonic acid sodium salt) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Buy potassium this compound | 934-55-4 [smolecule.com]
- 8. Benzenesulfonic acid, potassium salt | C6H5KO3S | CID 23662164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Page loading... [wap.guidechem.com]
- 11. Page loading... [guidechem.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Ammonium this compound | 19402-64-3 | Benchchem [benchchem.com]
- 14. scbt.com [scbt.com]
- 15. ataman-chemicals.com [ataman-chemicals.com]
- 16. CALCIUM DODECYLBENZENE SULFONATE | 26264-06-2 [chemicalbook.com]
- 17. chem.ucalgary.ca [chem.ucalgary.ca]
- 18. pennwest.edu [pennwest.edu]
- 19. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 21. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 22. chem.ws [chem.ws]
- 23. saltise.ca [saltise.ca]
- 24. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 25. How To [chem.rochester.edu]
- 26. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. Novel this compound Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Characterization of Benzenesulfonate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of benzenesulfonate (B1194179) derivatives, compounds of significant interest in medicinal chemistry and materials science. This document details key synthetic methodologies, analytical characterization techniques, and explores their emerging roles in drug development, particularly as enzyme inhibitors.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through several reliable methods. The choice of method often depends on the desired substitution pattern and the nature of the starting materials. This section details three widely employed synthetic strategies: electrophilic aromatic sulfonation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination.
Electrophilic Aromatic Sulfonation of Benzene (B151609)
Electrophilic aromatic sulfonation is a fundamental method for the direct introduction of a sulfonic acid group onto an aromatic ring. The reaction typically involves treating benzene or a substituted benzene with a sulfonating agent.
Experimental Protocol: Sulfonation of Benzene using Fuming Sulfuric Acid [1][2][3]
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Reagents: Charge the flask with benzene. Cool the flask in an ice bath.
-
Addition of Sulfonating Agent: Slowly add fuming sulfuric acid (oleum) to the stirred benzene via the dropping funnel. Maintain the reaction temperature below 20°C during the addition.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for several hours to ensure complete reaction.
-
Work-up: Cool the reaction mixture and carefully pour it over crushed ice. The benzenesulfonic acid will precipitate.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization.
Table 1: Quantitative Data for Sulfonation of Benzene
| Parameter | Value | Reference |
| Typical Yield | >90% | [1][2] |
| Purity | High | [1][2] |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds. In the context of this compound derivatives, it is used to couple aryl sulfonates with boronic acids.[4] This method is particularly useful for synthesizing biaryl sulfonates.
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Sulfonate [5]
-
Reaction Setup: To a Schlenk flask, add the aryl sulfonate, a boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).
-
Solvent: Add a suitable solvent system, such as a mixture of toluene (B28343) and water.
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100°C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Work-up: Cool the reaction to room temperature, and add water and an organic solvent (e.g., ethyl acetate). Separate the organic layer.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Table 2: Quantitative Data for a Typical Suzuki-Miyaura Coupling Reaction
| Parameter | Value | Reference |
| Reactants | Aryl Bromide, Boronic Ester | [5] |
| Catalyst | Palladium DPPF dichloride | [5] |
| Base | Cesium Carbonate | [5] |
| Solvent | 1,4-Dioxane/Water | [5] |
| Temperature | 100°C | [5] |
| Yield | 80% | [5] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is highly effective for the synthesis of arylsulfonamides from aryl sulfonates and amines.[6][7]
Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Sulfonate [8][9]
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the aryl sulfonate, the amine, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., XPhos), and a base (e.g., NaOtBu) in a reaction vessel.
-
Solvent: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction: Stir the mixture at the appropriate temperature (ranging from room temperature to elevated temperatures) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the combined organic layers, dry over a drying agent, and remove the solvent in vacuo. The desired arylsulfonamide is then purified by chromatography.
Table 3: Quantitative Data for a Typical Buchwald-Hartwig Amination Reaction
| Parameter | Value | Reference |
| Reactants | 4-Chlorotoluene, Morpholine | [9] |
| Catalyst | Pd(dba)₂ | [9] |
| Ligand | XPhos | [9] |
| Base | Sodium tert-butoxide | [9] |
| Solvent | Toluene | [9] |
| Temperature | Reflux | [9] |
| Yield | 94% | [9] |
Characterization of this compound Derivatives
The structural elucidation and purity assessment of synthesized this compound derivatives are crucial. A combination of spectroscopic techniques is typically employed for comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for determining the molecular structure of this compound derivatives. The chemical shifts and coupling constants of the aromatic protons provide information about the substitution pattern on the benzene ring.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve a small amount of the purified this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Data Analysis: Process the spectra to determine chemical shifts (ppm), coupling constants (Hz), and integration values. Compare the obtained data with expected values for the target structure. p-Toluenesulfonic acid can be used as a reference standard for quantitative NMR (qNMR).[10]
Table 4: Representative ¹H NMR Data for a Benzenesulfonamide (B165840) Derivative
| Functional Group | Chemical Shift (ppm) | Multiplicity | Reference |
| Aromatic Protons | 7.5 - 8.0 | Multiplet | [11] |
| NH₂ | 7.3 | Singlet | [11] |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds, confirming their identity. Liquid chromatography-mass spectrometry (LC-MS) is particularly useful for analyzing complex mixtures and determining the purity of the final product.[12][13]
Experimental Protocol: LC-MS Analysis [13][14]
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile/water).
-
Chromatography: Inject the sample onto an appropriate HPLC column (e.g., C18) and elute with a suitable mobile phase gradient.
-
Mass Spectrometry: Couple the HPLC system to a mass spectrometer (e.g., ESI-MS) to obtain the mass spectrum of the eluting compounds.
-
Data Analysis: Analyze the mass spectrum to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and characteristic fragment ions.
Table 5: LC-MS Parameters for this compound Analysis
| Parameter | Condition | Reference |
| Column | Polymer-based reversed-phase | [14] |
| Mobile Phase | Acetonitrile/Water with formic acid | |
| Detection Mode | ESI+ or ESI- | [12] |
| Monitored Ions | [M+H]⁺ or [M-H]⁻ | [12][13] |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. For this compound derivatives, characteristic absorption bands for the S=O and S-O bonds of the sulfonate group are observed.[15]
Experimental Protocol: FTIR Analysis [16]
-
Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate.
-
Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption peaks for the sulfonate group (typically in the regions of 1350-1420 cm⁻¹ and 1150-1200 cm⁻¹ for S=O stretching) and other functional groups present in the molecule.
Table 6: Characteristic FTIR Absorption Bands for Benzenesulfonates
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Reference |
| S=O Asymmetric Stretch | 1300-1390 | Strong | [15] |
| S=O Symmetric Stretch | 1100-1200 | Strong | [15] |
| C-S Stretch | 650-750 | Medium | [15] |
Applications in Drug Development
This compound derivatives are a prominent scaffold in medicinal chemistry due to their ability to interact with various biological targets. They have been extensively investigated as inhibitors of several enzyme families, leading to the development of potential therapeutic agents for a range of diseases.
Anticancer Activity
Many benzenesulfonamide derivatives have shown promising anticancer activity by targeting key signaling pathways involved in cancer progression.[17][18] One important mechanism is the inhibition of carbonic anhydrases, particularly the tumor-associated isoform CA IX.[11]
Caption: Inhibition of Carbonic Anhydrase IX by Benzenesulfonamide Derivatives.
Anti-inflammatory Activity
Certain benzenesulfonamide derivatives have demonstrated potent anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[19][20]
Caption: Dual Inhibition of COX-2 and 5-LOX by Benzenesulfonamide Derivatives.
Carbonic Anhydrase Inhibition
Benzenesulfonamides are a well-established class of carbonic anhydrase inhibitors (CAIs).[21][22][23] Their inhibitory activity stems from the binding of the sulfonamide group to the zinc ion in the active site of the enzyme. This has led to the development of drugs for glaucoma, epilepsy, and other conditions.[21]
References
- 1. benchchem.com [benchchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. Calibration by NMR for quantitative analysis: p-toluenesulfonic acid as a reference substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differentiation and quantification of linear alkyl this compound isomers by liquid chromatography-ion-trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LC-MS determination of linear alkylbenzene sulfonates and their carboxylic degradation products in influent and effluent water samples and sludges from sewage-treatment plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. shodex.com [shodex.com]
- 15. researchgate.net [researchgate.net]
- 16. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 17. Novel this compound Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and antiinflammatory activity of some new 1,3,5-trisubstituted pyrazolines bearing benzene sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical reactivity of the benzenesulfonate functional group
An In-depth Technical Guide to the Chemical Reactivity of the Benzenesulfonate (B1194179) Functional Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
The this compound group, often found as an ester (R-O-SO₂Ph) or a salt (besylate), is a cornerstone functional group in modern organic chemistry and pharmaceutical sciences. As the simplest aromatic sulfonic acid, benzenesulfonic acid and its derivatives are noted for their strong acidic properties and the versatile reactivity of the sulfonate moiety.[1][2] The functional group's utility stems from its exceptional ability to act as a leaving group, its role as a robust protecting group for phenols, and its application in forming highly stable and bioavailable pharmaceutical salts.[3][4][5] This guide provides a comprehensive overview of the core chemical reactivity of the this compound group, supported by quantitative data, detailed experimental protocols, and logical diagrams to facilitate a deeper understanding for professionals in research and drug development.
Core Chemical Reactivity
The reactivity of the this compound functional group is dominated by the electron-withdrawing nature of the sulfonyl center, which significantly influences the attached oxygen and carbon atoms. This leads to a range of predictable and useful chemical transformations.
This compound as an Excellent Leaving Group
The this compound anion is an excellent leaving group in nucleophilic substitution reactions. Its stability, derived from the delocalization of the negative charge across the three oxygen atoms and the benzene (B151609) ring, makes it readily displaced by a wide range of nucleophiles. This property is comparable to other highly effective leaving groups like tosylates and triflates. The pKa of its conjugate acid, benzenesulfonic acid, is approximately -2.8, highlighting its stability as an anion.[6]
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions involving aryl benzenesulfonates can be complex, often proceeding through competitive pathways. The primary competition occurs between cleavage of the sulfur-oxygen bond (S-O) and the carbon-oxygen bond (C-O).[7][8]
-
S-O Bond Cleavage: This pathway is a standard nucleophilic displacement at the sulfur atom, with the phenoxide acting as the leaving group. Studies involving nitrogen and oxygen-based nucleophiles, such as benzylamines, show that S-O cleavage is often the major reaction pathway.[7][9] This reaction is proposed to proceed through a stepwise mechanism involving a trigonal-bipyramidal pentacoordinate intermediate.[9]
-
C-O Bond Cleavage: This pathway represents a nucleophilic aromatic substitution (SNAr), where the this compound anion is the leaving group. This route is favored with stronger nucleophiles (e.g., thiophenoxides) and when the phenoxide ring contains electron-donating substituents.[8] The mechanism for C-O cleavage typically involves the formation of a Meisenheimer-type complex, with the expulsion of the sulfonate being the rate-limiting step.[8][9]
The choice of pathway is influenced by the substituents on the nucleophile, the phenoxide ring, and the sulfonate ring.[8]
Hydrolysis
This compound esters undergo hydrolysis under both acidic and alkaline conditions.
-
Alkaline Hydrolysis: The alkaline hydrolysis of aryl benzenesulfonates has been studied extensively. The reaction mechanism can be complex, potentially switching from a stepwise process involving a pentavalent intermediate for poorer leaving groups to a concerted mechanism for good leaving groups.[10][11] Brønsted analysis of the hydrolysis of a series of aryl benzenesulfonates shows a break in the plot, suggesting this mechanistic shift.[10]
-
Acid-Catalyzed Hydrolysis: In the presence of strong acid, hydrolysis can also occur. The proposed mechanism involves a rapid initial protonation followed by a rate-determining A-2 nucleophilic attack by water.[12]
Table 1: Kinetic Parameters for Alkaline Hydrolysis of Aryl Benzenesulfonates
| Leaving Group (Aryl) | pKa of Phenol (B47542) | βlg Value | Proposed Mechanism |
|---|---|---|---|
| pKa > 8.5 | High | -0.97 | Stepwise (Pentavalent Intermediate)[10] |
| pKa < 8.5 | Low | -0.27 | Concerted[10] |
Desulfonation
The sulfonation of benzene is a reversible reaction.[13][14] The sulfonic acid group can be removed by heating the benzenesulfonic acid in the presence of hot aqueous acid.[13][14] This reversibility is a key feature exploited in organic synthesis, where the sulfonyl group can be used as a temporary "blocking group" to direct other electrophilic substitutions to a desired position (e.g., forcing ortho substitution by blocking the para position) before being removed.[13][15]
Oxidation and Reduction
-
Oxidation: The benzene ring of benzenesulfonates can be oxidized under specific conditions. For instance, ethyl benzene sulfonate can be oxidized at room temperature using a Co(II)-Oxone system, which achieves oxidative aromatic cracking to yield carboxylic acids.[16] Bacterial degradation of alkylbenzene sulfonates also proceeds via oxidation, involving terminal oxidation of the alkyl chain, desulfonation, and cleavage of the aromatic ring.[17]
-
Reduction: The aromatic ring of benzenesulfonamides can be partially reduced using a Birch reduction (an alkali metal like sodium or lithium dissolved in liquid ammonia (B1221849) with an alcohol proton source).[18]
Applications in Drug Development and Synthesis
The unique reactivity of the this compound group makes it highly valuable in pharmaceutical applications.
Pharmaceutical Salt Formation (Besylates)
Benzenesulfonic acid is widely used to form salts with basic active pharmaceutical ingredients (APIs). These salts, known as besylates, often exhibit improved physicochemical properties compared to the free base.[3][19]
Advantages of Besylate Salts:
-
Enhanced Solubility: Converting a basic drug into its water-soluble besylate salt can significantly improve its bioavailability for oral preparations.[19]
-
Improved Stability: Besylate salts are often crystalline and stable, which is advantageous for formulation and storage.[3]
-
Optimized Pharmacokinetics: The improved properties of besylate salts can lead to better pharmacokinetic profiles.[3]
Table 2: Examples of Commercially Available Drugs as Besylate Salts
| Drug Name | Therapeutic Class | Key Advantage of Besylate Salt |
|---|---|---|
| Amlodipine Besylate | Antihypertensive | Improved solubility and stability.[19] |
| Bepotastine Besylate | Antiallergic | Enhances drug solubility for oral use.[19] |
| Milnacipran Besylate | Antidepressant | Facilitates a stable, orally available formulation. |
| Nelfinavir Mesylate* | Antiviral | Example of a sulfonate salt (methanesulfonate).[5] |
Note: While Nelfinavir is a mesylate, it highlights the general utility of sulfonic acids in salt formation. Regulatory concerns have been raised about potential genotoxic sulfonate ester impurities.[5]
Protecting Group Chemistry
The benzenesulfonyl group (Bs) is a robust protecting group for phenols.[4] It is stable under a variety of harsh reaction conditions, including exposure to Grignard reagents, organolithium reagents, and strong acids.[4] This stability allows for complex synthetic transformations on other parts of a molecule without affecting the protected phenol. The group can be readily removed (deprotected) under specific basic conditions.[4]
Experimental Protocols
Protocol 1: Synthesis of Phenyl this compound
This protocol describes the esterification of phenol with benzenesulfonyl chloride.
-
Materials:
-
Phenol (5.00 g, 53.1 mmol)
-
Benzenesulfonyl chloride (8.21 mL, 63.8 mmol)
-
Triethylamine (B128534) (Et₃N) (8.83 mL, 63.8 mmol)
-
Dichloromethane (CH₂Cl₂) (100 mL)
-
1 M Hydrochloric acid (HCl) solution
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (EtOAc) for elution
-
-
Methodology:
-
Dissolve phenol in CH₂Cl₂ (100 mL) in a round-bottom flask and cool the stirred solution to 0 °C in an ice bath.[20]
-
Add benzenesulfonyl chloride and triethylamine to the solution.[20]
-
Allow the reaction mixture to warm to room temperature and stir for 6 hours.[20]
-
Quench the reaction by adding 1 M HCl solution.[20]
-
Extract the mixture with CH₂Cl₂.[20]
-
Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.[20]
-
Purify the crude product by silica gel flash column chromatography using a hexane:EtOAc gradient (9:1 to 3:1) to yield phenyl this compound as a colorless viscous liquid (Expected yield ~97%).[20]
-
Protocol 2: Deprotection of a Benzenesulfonyl-Protected Phenol
This protocol provides a method for cleaving the benzenesulfonyl group to regenerate the free phenol.
-
Materials:
-
Benzenesulfonyl-protected phenol
-
Pulverized potassium hydroxide (B78521) (KOH) (5 equivalents)
-
tert-Butanol (t-BuOH) (10 equivalents)
-
-
Methodology:
-
To a solution of the protected phenol in toluene, add pulverized KOH (5 equiv.) and t-BuOH (10 equiv.).[4]
-
Heat the mixture in toluene. The specific temperature and reaction time will depend on the substrate but hot toluene (reflux) is indicated.[4]
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture and perform an appropriate aqueous workup to isolate the deprotected phenol product.
-
Spectroscopic Analysis
The characterization of compounds containing a this compound group relies on standard spectroscopic techniques.
-
Infrared (IR) Spectroscopy: Strong characteristic absorption bands for the S=O stretching vibrations are typically observed in the regions of 1350-1400 cm⁻¹ (asymmetric) and 1160-1180 cm⁻¹ (symmetric).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Mass Spectrometry (MS): The this compound group can be identified by its characteristic fragmentation patterns. The molecular ion and fragments corresponding to the this compound anion (m/z 157) are often observed.[22][23]
Conclusion
The this compound functional group possesses a rich and versatile chemical reactivity profile that makes it indispensable in both synthetic organic chemistry and pharmaceutical development. Its excellence as a leaving group, stability as a protecting group, and utility in forming high-quality pharmaceutical salts (besylates) underscore its importance. A thorough understanding of its reaction mechanisms, including the competitive pathways in nucleophilic substitution and the conditions for its reversible application as a blocking group, provides researchers and scientists with powerful tools for molecular design and drug optimization.
References
- 1. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]
- 2. shyzchem.com [shyzchem.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fiveable.me [fiveable.me]
- 7. Competitive reaction pathways in the nucleophilic substitution reactions of aryl benzenesulfonates with benzylamines in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. researchgate.net [researchgate.net]
- 17. Complete oxidation of linear alkylbenzene sulfonate by bacterial communities selected from coastal seawater - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]
- 19. hnsincere.com [hnsincere.com]
- 20. BENZENESULFONIC ACID PHENYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 21. spectrabase.com [spectrabase.com]
- 22. Benzenesulfonic Acid | C6H6O3S | CID 7371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. This compound | C6H5O3S- | CID 91526 - PubChem [pubchem.ncbi.nlm.nih.gov]
Benzenesulfonic Acid: A Robust and Versatile Strong Acid Catalyst for Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Benzenesulfonic acid (BSA), a strong and readily available organic acid, has emerged as a highly effective and versatile catalyst in a myriad of organic transformations. Its non-oxidizing nature, lower corrosivity (B1173158) compared to mineral acids, and excellent solubility in various organic solvents make it an attractive alternative for a wide range of acid-catalyzed reactions. This technical guide provides a comprehensive overview of the applications of benzenesulfonic acid as a catalyst in key organic reactions, including esterifications, multicomponent reactions, protection/deprotection of functional groups, and various molecular rearrangements. Detailed experimental protocols, quantitative data summarized in comparative tables, and mechanistic diagrams are presented to serve as a practical resource for researchers in organic synthesis and drug development.
Introduction: The Merits of Benzenesulfonic Acid in Catalysis
Benzenesulfonic acid (C₆H₅SO₃H) is an aromatic sulfonic acid characterized by a sulfonic acid group attached to a benzene (B151609) ring. With a pKa of approximately -2.8, it is a strong acid, comparable in strength to mineral acids like sulfuric acid.[1] However, as an organic acid, BSA offers several distinct advantages in the context of organic synthesis.
Unlike sulfuric acid, benzenesulfonic acid is generally non-oxidizing, which minimizes the formation of unwanted byproducts in reactions involving sensitive substrates.[2] Its organic nature also imparts better solubility in organic reaction media, facilitating homogeneous catalysis and often leading to improved reaction rates and yields.[3] Furthermore, benzenesulfonic acid and its derivatives are often less corrosive to metallic reactors than traditional mineral acids, a significant consideration in industrial-scale synthesis.[2]
This guide will delve into the practical applications of benzenesulfonic acid as a catalyst, providing detailed experimental procedures and performance data for a range of important organic reactions.
Esterification of Carboxylic Acids
The esterification of carboxylic acids with alcohols is a fundamental transformation in organic synthesis. Benzenesulfonic acid is an excellent catalyst for this reaction, promoting high yields under relatively mild conditions.
Quantitative Data for Benzenesulfonic Acid-Catalyzed Esterification
The following table summarizes the catalytic activity of benzenesulfonic acid and its derivatives in the esterification of acetic acid with n-propanol.
| Catalyst | Molar Ratio (Acid:Alcohol) | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (min) | Yield (%) | Reference |
| Sulfuric Acid (SA) | 1:1 | 1.25 | 50 | 60 | ~65 | [2] |
| Benzenesulfonic Acid (BSA) | 1:1 | 1.25 | 50 | 60 | ~55 | [2] |
| p-Phenolsulfonic Acid (PPSA) | 1:1 | 1.25 | 50 | 60 | ~60 | [2] |
| p-Toluenesulfonic Acid (PTSA) | 1:1 | 1.25 | 50 | 60 | ~60 | [2] |
Experimental Protocol: Esterification of Acetic Acid with n-Propanol
-
Materials:
-
Acetic acid (0.80 mol)
-
n-Propanol (0.80 mol)
-
Benzenesulfonic acid (0.01 mol, 1.25 mol%)
-
-
Procedure:
-
A 150 mL round-bottomed flask is equipped with a reflux condenser.
-
Acetic acid and n-propanol are added to the flask.
-
The mixture is heated to the reaction temperature of 50°C.
-
The weighed quantity of benzenesulfonic acid catalyst is added to the mixture.
-
The reaction is stirred at 50°C for 60 minutes.
-
The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or titration.
-
Upon completion, the product, n-propyl acetate, can be isolated and purified by distillation.[2]
-
Reaction Mechanism: Fischer Esterification
The Fischer esterification proceeds through a series of proton transfer and nucleophilic acyl substitution steps.
References
An In-depth Technical Guide to the Industrial Scale Preparation of Benzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Benzenesulfonic acid (C₆H₅SO₃H) is the simplest aromatic sulfonic acid and a pivotal intermediate in the chemical industry.[1][2] Its strong acidic nature and reactivity make it a versatile precursor for a wide range of products, including pharmaceuticals, dyes, detergents, and catalysts.[3][4] Historically, it was a key component in the production of phenol (B47542) before being largely supplanted by the Hock process.[1][2] This guide provides a comprehensive overview of the industrial-scale preparation of benzenesulfonic acid, focusing on manufacturing processes, experimental protocols, and quantitative data.
Core Manufacturing Processes
The industrial synthesis of benzenesulfonic acid is primarily achieved through the electrophilic aromatic substitution reaction of benzene (B151609) with a sulfonating agent.[2][5] The choice of agent and process depends on factors such as desired purity, cost, and environmental considerations.
Direct Sulfonation with Sulfuric Acid and Oleum (B3057394)
Direct sulfonation using concentrated sulfuric acid or oleum (a solution of sulfur trioxide in sulfuric acid) is a well-established method.[5][6] The reaction is reversible, and to drive it towards the product, the water formed during the reaction must be managed.[5][7]
-
Continuous Sulfonation with Oleum (Monsanto Process): This process involves the simultaneous feeding of benzene and oleum into a series of stirred sulfonation vessels.[1] The temperature is carefully controlled, typically increasing from 70–80°C in the initial vessel to 110°C in the final one.[1] This method yields a product with minimal diphenyl sulfone formation (around 1%).[1]
-
Azeotropic Removal of Reaction Water: In this process, benzene is reacted with sulfuric acid (around 79% concentration) at approximately 170°C.[1] The excess benzene acts as an azeotropic agent, continuously removing the water of reaction via distillation.[1] The condensed benzene is then recycled back into the reactor.[1] This continuous operation typically yields a product containing about 80.2% benzenesulfonic acid and 14.3% sulfuric acid.[1] Batch operations can achieve higher concentrations of benzenesulfonic acid (93.1%) with lower residual sulfuric acid (4.8%).[1]
Sulfonation with Sulfur Trioxide (SO₃)
Sulfur trioxide is a highly reactive and efficient sulfonating agent that avoids the formation of water as a byproduct, thus eliminating the need for its removal.[5] However, its high reactivity can lead to side reactions, including the formation of diphenyl sulfone.[5]
-
Continuous Extraction Process: In this method, excess benzene and sulfur trioxide are introduced separately into the bottom of a reaction vessel and vigorously stirred.[1] A layer of benzene saturated with benzenesulfonic acid forms at the top and is transferred to a second vessel where the product is extracted with water or a sodium hydroxide (B78521) solution.[1] The unreacted benzene is dried and recycled.[1] This process limits the formation of diphenyl sulfone to below 2%.[1]
-
Inert Gas Dilution: To control the high reactivity of SO₃, it is often diluted with an inert gas like air, nitrogen, or carbon dioxide.[5] This helps to dissipate the heat of reaction and ensure a more controlled sulfonation.[5]
Other Sulfonating Agents
While less common on an industrial scale for benzenesulfonic acid itself, other reagents can be used. For instance, reacting benzene with sulfuric acid and thionyl chloride can produce benzenesulfonic acid with a high purity (96.3%), minimal residual sulfuric acid (2.7%), and low diphenyl sulfone content (1.6%).[5]
Quantitative Data Summary
The following tables summarize key quantitative data for various industrial preparation methods.
| Process | Sulfonating Agent | Temperature (°C) | Benzenesulfonic Acid (%) | Sulfuric Acid (%) | Diphenyl Sulfone (%) | Yield (%) | Reference |
| Continuous Sulfonation | Oleum (35.6% SO₃) | 70 - 110 | - | - | ~1 | - | [1] |
| Azeotropic Removal (Continuous) | ~79% H₂SO₄ | 170 | 80.2 | 14.3 | <2 (with inhibitor) | - | [1] |
| Azeotropic Removal (Batch) | ~79% H₂SO₄ | 170 | 93.1 | 4.8 | <2 (with inhibitor) | - | [1] |
| Continuous Extraction | Sulfur Trioxide (SO₃) | - | - | - | <2 | - | [1] |
| Thionyl Chloride Method | H₂SO₄ + SOCl₂ | - | 96.3 | 2.7 | 1.6 | - | [5] |
| Benzene & Liquid SO₃ | Liquid SO₃ | 70 - 75 | 91.5 | - | 5.3 | 95.5 | [8] |
| Benzene & Liquid SO₃ (with inhibitor) | Liquid SO₃ | 70 - 75 | 90.0 | - | 2.2 | 95.5 | [8] |
Note: Yields and percentages can vary based on specific plant conditions and optimizations.
Experimental Protocols
The following are generalized protocols for key industrial-scale preparation methods.
Protocol 1: Continuous Sulfonation with Oleum (Monsanto Process)
-
Reactor Setup: A cascade of six stirred sulfonation vessels is used.
-
Reagent Feed: Benzene and oleum (with 35.6% sulfur trioxide) are fed simultaneously into the first vessel.[1]
-
Temperature Control: The temperature in the first vessel is maintained between 70–80°C, and it is gradually increased in subsequent vessels, reaching 110°C in the last one.[1]
-
Reaction Mixture Processing: The output from the final vessel is a mixture containing benzenesulfonic acid, residual sulfuric acid, and byproducts.
-
Neutralization and Separation: The excess sulfuric acid is neutralized with sodium sulfite (B76179) or sodium hydroxide solution, which leads to the precipitation of sodium sulfate (B86663).[1]
-
Concentration and Product Isolation: The solution containing sodium benzenesulfonate (B1194179) is concentrated, causing further precipitation of sodium sulfate.[1] After separation, the benzenesulfonic acid can be used directly or dried.[1]
Protocol 2: Sulfonation with Liquid Sulfur Trioxide and Inhibitor
-
Initial Charge: A reaction flask is charged with 20mL of benzene and 14.3g of sodium this compound (serves as an inhibitor for diphenyl sulfone).[8]
-
Initial SO₃ Addition: While stirring, 10mL of liquid sulfur trioxide is added.[8]
-
Simultaneous Feed: 50mL of benzene and 26mL of liquid sulfur trioxide are added simultaneously via a dropping funnel over a period of approximately 67 minutes.[8]
-
Temperature Maintenance: The reaction temperature is maintained between 70-75°C throughout the addition.[8]
-
Post-Reaction Stirring: After the addition is complete, the mixture is stirred for an additional 60 minutes to ensure the reaction goes to completion.[8]
-
Product Analysis: The final reaction solution contains approximately 90% benzenesulfonic acid and 2.2% diphenyl sulfone, with a yield of 95.5% based on benzene.[8]
Protocol 3: Purification of Benzenesulfonic Acid
-
Dissolution and Neutralization: The crude benzenesulfonic acid is dissolved in a minimal amount of distilled water and stirred with a near-theoretical amount of barium carbonate until effervescence ceases, while ensuring the solution remains acidic.[9]
-
Filtration: The insoluble barium this compound is filtered off.[9]
-
Acidification: The collected barium this compound salt is suspended in water and stirred with a slightly less than equivalent amount of sulfuric acid.[9]
-
Barium Sulfate Removal: The precipitated barium sulfate is removed by filtration.[9]
-
Evaporation and Crystallization: The filtrate, containing the purified benzenesulfonic acid, is evaporated under high vacuum. The resulting oily residue will crystallize upon becoming completely anhydrous.[9]
Signaling Pathways and Experimental Workflows
The industrial production of benzenesulfonic acid can be visualized as a multi-step workflow. The following diagram illustrates a generalized continuous sulfonation process.
Caption: Workflow for continuous industrial production of benzenesulfonic acid.
This guide provides a foundational understanding of the industrial-scale preparation of benzenesulfonic acid. For specific applications, further optimization of reaction conditions and purification techniques may be necessary. Researchers and professionals are encouraged to consult detailed safety data sheets and conduct thorough risk assessments before implementing any chemical synthesis protocol.
References
- 1. chemcess.com [chemcess.com]
- 2. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]
- 3. elchemy.com [elchemy.com]
- 4. nbinno.com [nbinno.com]
- 5. Production of Benzenesulfonic Acids and Their Derivatives_Chemicalbook [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]
- 8. CN101723858B - Method for preparing benzenesulfonic acid - Google Patents [patents.google.com]
- 9. Purification of Benzenesulfonic acid - Chempedia - LookChem [lookchem.com]
The Benzenesulfonate Group in Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling chemists to selectively mask reactive functional groups and achieve complex molecular architectures. Among the arsenal (B13267) of protecting groups, the benzenesulfonate (B1194179) group, and its derivatives, offer a robust and versatile option for the protection of alcohols and amines. This technical guide provides an in-depth overview of the application of benzenesulfonates as protecting groups, detailing their stability, methods of introduction and removal, and their utility in the synthesis of valuable compounds, particularly in the realm of drug development.
Introduction to this compound Protecting Groups
Benzenesulfonyl chloride, often referred to as Hinsberg's reagent, reacts with primary and secondary amines to form stable sulfonamides, and with alcohols to yield sulfonate esters.[1][2] This reactivity forms the basis of its use as a protecting group. The resulting this compound moiety is generally stable under a variety of reaction conditions, yet can be cleaved when desired, making it a valuable tool in multi-step synthetic sequences.
The electron-withdrawing nature of the sulfonyl group significantly reduces the nucleophilicity and basicity of the protected amine or alcohol.[3] This allows for transformations to be carried out on other parts of the molecule without interference from these functional groups. The stability of the this compound group is a key advantage, particularly in complex syntheses where multiple chemical steps are required.
Protection of Functional Groups
The introduction of the this compound protecting group is typically achieved by reacting the substrate with benzenesulfonyl chloride in the presence of a base. The choice of base and reaction conditions can be tailored to the specific substrate.
Protection of Amines
Benzenesulfonyl chloride reacts readily with primary and secondary amines to afford the corresponding N-benzenesulfonylamides.[1][2] Tertiary amines do not form stable sulfonamides under these conditions.[2] The reaction is often carried out in an aqueous basic solution or in an organic solvent with a tertiary amine base.[2][4]
Table 1: Protection of Various Amines with Benzenesulfonyl Chloride
| Amine | Base | Solvent | Yield (%) | Reference |
| Dibutylamine | 1.0 M NaOH | Water | 94 | [4][5] |
| 1-Octylamine | 1.0 M NaOH | Water | 98 | [4][5] |
| Hexamethylenimine | 1.0 M NaOH | Water | 97 | [4][5] |
Protection of Phenols
Phenols can be effectively protected as this compound esters. This protection is particularly useful as the benzenesulfonyl group is durable and can withstand a range of harsh reaction conditions.[6]
Table 2: Protection of Various Phenols with Benzenesulfonyl Chloride
| Phenol (B47542) | Base | Solvent | Yield (%) | Reference |
| Phenol | Et3N | CH2Cl2 | 95 | [6] |
| 4-Hydroxybenzaldehyde | Et3N | CH2Cl2 | 93 | [6] |
| 4-Methoxyphenol | Pyridine (B92270) | CH2Cl2 | 96 | [7] |
| 4-Nitrophenol | Pyridine | CH2Cl2 | 92 | [7] |
Stability of the this compound Protecting Group
A key attribute of the this compound protecting group is its stability under a wide range of chemical conditions. This allows for a broad scope of subsequent chemical transformations to be performed on the protected molecule.
This compound esters of phenols have been shown to be stable to:
-
Strongly nucleophilic reagents: Grignard reagents and organolithium reagents.[6]
-
Strong bases: Metal alkoxides.[6]
-
Acidic conditions: Mineral and Lewis acids.[6]
-
Other reagents: Phosgene.[6]
While benzenesulfonamides are known for their high stability, requiring harsh conditions for cleavage, derivatives such as 2-nitrobenzenesulfonamides offer the advantage of being cleavable under much milder conditions.[1] The 2-nitrobenzenesulfonamide (B48108) group is stable under both acidic (10 eq HCl, MeOH, 60°C, 4 hr) and basic (10 eq NaOH, MeOH, 60°C, 4 hr) conditions.[8]
Deprotection Strategies
The removal of the this compound protecting group is a critical step in the synthetic sequence. The choice of deprotection method depends on the nature of the substrate and the other functional groups present in the molecule.
Deprotection of this compound Esters of Phenols
A facile and efficient method for the deprotection of this compound esters of phenols involves the use of pulverized potassium hydroxide (B78521) (KOH) and tert-butanol (B103910) (t-BuOH) in a suitable solvent like toluene (B28343) at elevated temperatures.[2][6]
Table 3: Deprotection of Phenyl this compound under Various Conditions
| Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| KOH (5 equiv), t-BuOH (10 equiv) | Toluene | 100 | 1 | 95 | [6] |
| KOH | MeOH | Reflux | - | - | [7] |
| n-PrSLi | HMPA | 180 | - | - | [7] |
Deprotection of Benzenesulfonamides
Cleavage of the highly stable N-S bond in benzenesulfonamides typically requires harsh conditions. However, the introduction of an ortho-nitro group, as in 2-nitrobenzenesulfonamides, facilitates deprotection via nucleophilic aromatic substitution with a thiol-based reagent under mild basic conditions.[1][8]
Experimental Protocols
General Protocol for the Protection of a Primary Amine with 2-Nitrobenzenesulfonyl Chloride
Materials:
-
Primary amine (1.0 eq)
-
2-Nitrobenzenesulfonyl chloride (1.1 eq)
-
Pyridine (2.0 eq)
-
Anhydrous Dichloromethane (CH2Cl2)
-
1M HCl solution
-
Saturated NaHCO3 solution
-
Brine
-
Anhydrous MgSO4
Procedure:
-
Dissolve the primary amine in anhydrous CH2Cl2 in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine to the stirred solution.[1]
-
Add 2-nitrobenzenesulfonyl chloride portion-wise over 5-10 minutes, maintaining the temperature below 5 °C.[1]
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with CH2Cl2.
-
Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO3 solution, and brine.[1]
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
General Protocol for the Deprotection of a this compound Ester of a Phenol
Materials:
-
This compound ester of phenol (1.0 eq)
-
Pulverized Potassium Hydroxide (KOH) (5.0 eq)
-
tert-Butanol (t-BuOH) (10.0 eq)
-
Toluene
Procedure:
-
To a solution of the this compound ester in toluene, add pulverized KOH and t-BuOH.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with 1M HCl solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
Visualization of Workflows and Mechanisms
Experimental Workflow for Amine Protection
Caption: Workflow for the protection of an amine with benzenesulfonyl chloride.
Reaction Mechanism for Amine Protection
Caption: Reaction mechanism for the formation of a sulfonamide.
Experimental Workflow for Phenol Deprotection
Caption: Workflow for the deprotection of a this compound ester of a phenol.
Conclusion
The this compound protecting group offers a reliable and versatile strategy for the temporary masking of amine and phenol functionalities in organic synthesis. Its inherent stability to a broad range of reaction conditions makes it particularly valuable in the context of complex, multi-step syntheses, which are often required in drug discovery and development. The development of milder deprotection conditions, especially for nitro-substituted benzenesulfonamides, has further expanded the utility of this protecting group. The detailed protocols and data presented in this guide are intended to provide researchers and scientists with the necessary information to effectively implement this compound protection strategies in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Item - Deprotection of durable benzenesulfonyl protection for phenols â efficient synthesis of polyphenols - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Application Notes and Protocols for the Preparation of Methyl Benzenesulfonate
Introduction
Methyl benzenesulfonate (B1194179) is a sulfonate ester that serves as an effective methylating agent for the synthesis of various organic intermediates.[1] It is also recognized as a potential genotoxic impurity in drug substances and has demonstrated genotoxic effects in bacterial and mammalian cell systems.[1] The synthesis of methyl this compound is a crucial process for researchers in organic chemistry and drug development. This document provides a detailed, step-by-step protocol for the laboratory-scale preparation of methyl this compound via the esterification of benzenesulfonyl chloride with sodium methoxide (B1231860).
Chemical Reaction
The overall reaction for the synthesis of methyl this compound is as follows:
C₆H₅SO₂Cl + NaOCH₃ → C₆H₅SO₃CH₃ + NaCl
Quantitative Data
The following table summarizes the key quantitative data associated with the described synthesis protocol.
| Parameter | Value | Reference |
| Reactants | ||
| Benzenesulfonyl chloride | 1.0 mol | [2] |
| Sodium methoxide in methanol (B129727) (28% w/w) | 1.2 - 1.4 mol | [1][2][3] |
| Sulfuric acid (98%) for neutralization | ~0.1 mol | [2] |
| Activated carbon for decolorization | 10 g | [2] |
| Reaction Conditions | ||
| Temperature | 25 - 35 °C | [1][2][3] |
| Reaction Time | 30 minutes | [1][2][3] |
| Product Yield and Purity | ||
| Yield | 98.3% | [2] |
| Purity (by GC) | 99.2% | [2] |
| Appearance | Colorless transparent liquid | [2] |
Experimental Protocol
This protocol is based on a method involving the esterification of benzenesulfonyl chloride with sodium methoxide.[1][2][3]
Materials:
-
Benzenesulfonyl chloride (C₆H₅SO₂Cl)
-
Sodium methoxide in methanol (CH₃ONa in CH₃OH), 28% w/w solution
-
Concentrated sulfuric acid (H₂SO₄), 98%
-
Activated carbon
-
Reaction flask (500 mL)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Thermometer
-
pH meter or pH paper
-
Filtration apparatus (e.g., Buchner funnel and flask)
-
Heating mantle or water bath
-
Rotary evaporator (optional, for methanol removal)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In a 500 mL reaction flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 176.6 g (1 mol) of benzenesulfonyl chloride.[2]
-
-
Addition of Sodium Methoxide:
-
Reaction:
-
After the addition is complete, continue stirring the mixture at 25-30 °C for 30 minutes.[2]
-
-
Neutralization:
-
Filtration:
-
Filter the reaction mixture to remove the precipitated sodium chloride.[2]
-
Collect the filtrate.
-
-
Solvent Removal:
-
Decolorization and Final Filtration:
-
Product:
Safety Precautions:
-
Benzenesulfonyl chloride is corrosive and reacts with moisture; handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]
-
Sodium methoxide is a strong base and is flammable; handle with care.
-
Concentrated sulfuric acid is highly corrosive.
-
The reaction should be carried out in a well-ventilated area.
Visualization of the Experimental Workflow
The following diagram illustrates the step-by-step workflow for the synthesis of methyl this compound.
Caption: Synthesis workflow of methyl this compound.
References
- 1. Methyl this compound: Preparation, Reactions etc._Chemicalbook [chemicalbook.com]
- 2. CN102351750A - Method for preparing methyl this compound - Google Patents [patents.google.com]
- 3. Methyl this compound: Complexes Synthesis and its Applications in Ethylene Polymerization_Chemicalbook [chemicalbook.com]
- 4. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Benzenesulfonic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzenesulfonic acid is a key intermediate in the synthesis of various chemicals, including pharmaceuticals, dyes, and detergents. It is also used as a counter-ion in drug formulations to improve the solubility and stability of active pharmaceutical ingredients (APIs).[1][2] The accurate and reliable quantification of benzenesulfonic acid is crucial for quality control during manufacturing and to ensure regulatory compliance in the pharmaceutical industry. High-performance liquid chromatography (HPLC) is a widely used analytical technique for the determination of benzenesulfonic acid due to its high sensitivity, specificity, and reproducibility. This application note provides a detailed overview of various HPLC methods for the analysis of benzenesulfonic acid, including experimental protocols and comparative data.
Challenges in HPLC Analysis of Benzenesulfonic Acid
Benzenesulfonic acid is a strongly acidic and highly polar compound, which can present challenges for traditional reversed-phase (RP) HPLC methods.[1][2] These challenges include poor retention on non-polar stationary phases and peak tailing, which can compromise resolution and quantification.[1][2] To overcome these issues, various approaches have been developed, such as mixed-mode chromatography, ion-pair chromatography, and the use of polar-embedded or polar-endcapped RP columns.
Quantitative Data Summary
The following table summarizes the quantitative performance of different HPLC methods for the analysis of benzenesulfonic acid and related compounds.
| Parameter | Method 1: UPLC-UV[3] | Method 2: RP-HPLC[4] |
| Analyte(s) | Benzenesulfonic acid and its alkyl esters | Alkyl benzenesulfonates |
| Linearity Range | ~0.01 ppm to 10 ppm | 75-180 ppm |
| Correlation Coefficient (r²) | > 0.9997 | Not Specified |
| Limit of Quantitation (LOQ) | 0.04 ppm | 21-35 ppm |
| Limit of Detection (LOD) | Not Specified | Not Specified |
| Reproducibility (RSD) | 3.5 to 8% | < 1% (Method Precision) |
Experimental Protocols
Method 1: Reversed-Phase HPLC (RP-HPLC)
This method is suitable for the determination of benzenesulfonic acid and its derivatives in various matrices.
1. Instrumentation:
-
A standard HPLC or UPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[5]
2. Chromatographic Conditions:
-
Column: C18 Reverse-Phase Column (e.g., Inertsil ODS 3V, 150 mm x 4.6 mm, 5 µm).[4]
-
Mobile Phase: A 65:35 (v/v) mixture of 1% triethylamine (B128534) (pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile (B52724).[4] For a mass spectrometry (MS) compatible method, the mobile phase can be modified to a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).[5]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 - 40 °C.[5]
-
Injection Volume: 5 - 10 µL.[5]
3. Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase or a suitable diluent to achieve a concentration within the linear range of the method.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Identify the benzenesulfonic acid peak based on its retention time compared to a standard.
-
Quantify the concentration using a calibration curve generated from standards of known concentrations.
Method 2: Mixed-Mode Chromatography
This method utilizes a column with both reversed-phase and ion-exchange properties, providing enhanced retention and peak shape for polar acidic compounds like benzenesulfonic acid.[1]
1. Instrumentation:
-
A standard HPLC or UPLC system with a pump, autosampler, column oven, and a UV-Vis or PDA detector.
2. Chromatographic Conditions:
-
Column: Mixed-mode reversed-phase/anion-exchange column (e.g., Amaze TR, 4.6 x 50 mm, 5 µm).[1]
-
Mobile Phase: 20% Acetonitrile with 15 mM Ammonium Formate, pH 3.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: Ambient.
-
Injection Volume: 3 µL.[1]
-
Detection Wavelength: 255 nm.[1]
3. Sample Preparation:
-
Dissolve the sample in the mobile phase to a concentration of approximately 0.3 mg/mL.[1]
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
4. Data Analysis:
-
Peak identification and quantification are performed as described in the RP-HPLC method. The elution is controlled by the pH, ion concentration, and acetonitrile content of the mobile phase.[1]
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general experimental workflow for HPLC analysis and the logical relationship of key chromatographic parameters.
Caption: General experimental workflow for HPLC analysis of benzenesulfonic acid.
Caption: Relationship between key HPLC parameters and performance outcomes.
Conclusion
This application note provides a comprehensive overview of HPLC methods for the analysis of benzenesulfonic acid. The choice of method, particularly between reversed-phase and mixed-mode chromatography, will depend on the specific sample matrix, required sensitivity, and available instrumentation. The detailed protocols and comparative data presented herein serve as a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and analysis of benzenesulfonic acid. For complex matrices or trace-level analysis, method development and validation are crucial to ensure accurate and reliable results.
References
Application Note: High-Sensitivity UPLC-MS Methodology for the Analysis of Benzenesulfonate Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzenesulfonate (B1194179) esters are a class of compounds that are often considered potential genotoxic impurities (PGIs) in active pharmaceutical ingredients (APIs). Due to their potential to damage DNA, regulatory bodies like the U.S. FDA and the European Medicines Agency (EMEA) mandate strict control and monitoring of these impurities in drug substances and products.[1][2] Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) has emerged as a powerful analytical technique for the trace-level detection and quantification of these esters, offering high sensitivity, selectivity, and speed.[3][4] This application note provides a detailed methodology for the analysis of this compound esters using UPLC-MS, enabling researchers and quality control analysts to ensure the safety and compliance of pharmaceutical products.
Quantitative Data Summary
The following tables summarize the quantitative performance of a UPLC-MS method for the analysis of methyl, ethyl, and isopropyl benzenesulfonates. The data demonstrates the high sensitivity and linearity achievable with this methodology.
Table 1: UPLC-MS Method Performance for this compound Esters
| Analyte | Retention Time (min) |
| Methyl this compound | ~2.5 |
| Ethyl this compound | ~2.8 |
| Isopropyl this compound | ~3.1 |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) with MS Detection (SIR Mode) [5]
| Analyte | LOD (ng/mL) | LOQ (ng/mL) |
| Methyl this compound | 2.5 | 7.5 |
| Ethyl this compound | 0.5 | 1.5 |
| Isopropyl this compound | 0.5 | 1.5 |
Table 3: Linearity of Response with MS Detection
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| Methyl this compound | 0.01 - 3 ppm | > 0.9960 |
| Ethyl this compound | 0.01 - 3 ppm | > 0.9960 |
Experimental Protocols
This section details the materials and methods for the UPLC-MS analysis of this compound esters.
Materials and Reagents
-
Methyl, ethyl, and isopropyl esters of benzenesulfonic acid (Reference Standards)
-
Amlodipine Besylate (or other relevant API)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium (B1175870) Acetate (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
Standard and Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of methyl, ethyl, and isopropyl this compound in methanol at a concentration of 1.0 mg/mL.[4]
-
Working Standard Mixture: Combine equal volumes of each stock solution and dilute with a suitable diluent (e.g., 20:80 methanol/5 mM ammonium acetate) to create a mixed standard solution.[4]
-
Calibration Standards: Perform serial dilutions of the working standard mixture to prepare a series of calibration standards.[4]
-
Sample Preparation: Dissolve the API sample in a suitable solvent (e.g., acetonitrile-water) to a final concentration of 1-5 mg/mL.[4][6] For spiked samples, add a known amount of the this compound ester standard mixture to the API solution.
UPLC-MS System and Conditions
The following parameters have been shown to provide excellent separation and sensitivity for the analysis of this compound esters.
Table 4: UPLC Conditions [3][5]
| Parameter | Setting |
| LC System | ACQUITY UPLC H-Class or similar |
| Column | ACQUITY UPLC CSH C18, 1.7 µm, 2.1 mm x 50 mm |
| Column Temperature | 40 °C |
| Flow Rate | 0.6 mL/min |
| Injection Volume | 8.0 - 10.0 µL |
| Mobile Phase A | 5 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | A suitable gradient to ensure separation from the API and other impurities. For example: a linear gradient from 20% to 65% B over a few minutes.[6] |
Table 5: Mass Spectrometry Conditions
| Parameter | Setting |
| MS Detector | ACQUITY QDa Detector or similar single quadrupole or tandem mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI) Positive |
| Acquisition Mode | Single Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) |
| SIR Masses | Monitor the [M+H]⁺ or other appropriate adduct ions for each analyte. |
| Capillary Voltage | Optimized for maximum signal |
| Cone Voltage | Optimized for each analyte |
Experimental Workflow and Data Analysis
The following diagram illustrates the general workflow for the UPLC-MS analysis of this compound esters.
Caption: General workflow for the analysis of this compound esters by UPLC-MS.
Conclusion
The UPLC-MS methodology presented in this application note provides a robust, sensitive, and selective approach for the analysis of this compound esters in pharmaceutical ingredients. The short analysis times offered by UPLC technology can significantly increase laboratory throughput. The use of mass spectrometry as a detection technique ensures high specificity and allows for accurate quantification at the low levels required by regulatory guidelines.[4][5] This method is suitable for routine quality control and can be readily implemented in pharmaceutical development and manufacturing environments to ensure the safety and quality of drug products.
References
- 1. waters.com [waters.com]
- 2. Control and analysis of alkyl esters of alkyl and aryl sulfonic acids in novel active pharmaceutical ingredients (APIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coupling Mass Detection with UV to Improve Method Sensitivity for Esters of Benzenesulfonic Acid in Analysis of Genotoxic Impurities | Waters [waters.com]
- 4. waters.com [waters.com]
- 5. waters.com [waters.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Interpreting ¹H NMR Spectra of Benzenesulfonate Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the interpretation of proton nuclear magnetic resonance (¹H NMR) spectra of benzenesulfonate (B1194179) compounds. It outlines the fundamental principles governing the chemical shifts and coupling patterns observed in substituted benzene (B151609) rings, with a specific focus on the influence of the sulfonate group. Detailed experimental protocols for sample preparation and data acquisition are provided, alongside a systematic workflow for spectral analysis. Quantitative data is summarized in a clear tabular format to aid in the identification and characterization of this compound derivatives.
Introduction
Benzenesulfonates are a class of organic compounds containing the C₆H₅SO₃⁻ functional group. They are widely utilized as intermediates in the synthesis of pharmaceuticals, dyes, and detergents. Accurate structural elucidation of these compounds is critical for quality control and drug development. ¹H NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of these compounds by probing the chemical environment of hydrogen nuclei.
This application note serves as a practical guide for researchers to effectively prepare, acquire, and interpret ¹H NMR spectra of this compound compounds.
Principles of ¹H NMR Spectroscopy for Benzenesulfonates
The ¹H NMR spectrum of a this compound compound is primarily characterized by signals arising from the protons on the aromatic ring. The interpretation of this region is based on three key parameters: chemical shift (δ), integration, and spin-spin coupling (J).
-
Chemical Shift (δ): The position of a signal on the spectrum, measured in parts per million (ppm), is indicative of the electronic environment of the proton. Protons on an aromatic ring typically resonate in the downfield region (δ 6.5-8.0 ppm) due to the deshielding effect of the ring current.[1][2] The strongly electron-withdrawing sulfonate group (-SO₃R) further deshields the aromatic protons, causing them to shift even further downfield.[2] The exact chemical shift is influenced by the nature and position of other substituents on the benzene ring.[2][3]
-
Integration: The area under a signal is proportional to the number of protons it represents. In a monosubstituted this compound, the aromatic region will integrate to five protons.
-
Spin-Spin Coupling (J): The interaction between non-equivalent neighboring protons leads to the splitting of signals. The magnitude of this splitting, known as the coupling constant (J) and measured in Hertz (Hz), provides valuable information about the relative positions of the protons. For benzene derivatives, the following coupling constants are typically observed:
The substitution pattern on the benzene ring dictates the observed splitting pattern. For instance, a para-substituted this compound will often exhibit a characteristic AA'BB' system, which may appear as two distinct doublets.[2][5]
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.[6][7][8][9][10]
-
Determine Sample Amount: Weigh 5-25 mg of the solid this compound compound for a standard ¹H NMR spectrum.[6][7]
-
Choose a Deuterated Solvent: Select a suitable deuterated solvent in which the compound is soluble. Common choices include chloroform-d (B32938) (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆.[6] The choice of solvent can slightly influence the chemical shifts.[11]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[6]
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean 5 mm NMR tube.[7][8][9]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition
The following is a general procedure for acquiring a ¹H NMR spectrum. Specific parameters may vary depending on the spectrometer manufacturer and model.
-
Instrument Setup: Insert the NMR tube into the spectrometer's sample holder.
-
Locking and Shimming: Lock the spectrometer onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Standard ¹H Spectrum Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
-
Apply a 90° pulse angle.
-
Set the relaxation delay to an appropriate value (e.g., 1-5 seconds).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the signals.
-
Analyze the chemical shifts and coupling patterns.
-
Data Interpretation Workflow
The following workflow provides a systematic approach to interpreting the ¹H NMR spectrum of a this compound compound.
Caption: Workflow for ¹H NMR spectral interpretation of benzenesulfonates.
Data Presentation: Characteristic ¹H NMR Data
The following table summarizes the expected ¹H NMR chemical shifts and coupling constants for protons on a benzene ring substituted with a sulfonate group and another substituent 'R'. The positions are numbered relative to the sulfonate group at C1.
| Position | Typical Chemical Shift (δ, ppm) | Multiplicity (Typical) | Coupling Constants (J, Hz) | Notes |
| H-2, H-6 (ortho) | 7.8 - 8.2 | Doublet or Multiplet | ³J ≈ 7-9 | Most deshielded due to proximity to the -SO₃R group. |
| H-3, H-5 (meta) | 7.4 - 7.7 | Triplet or Multiplet | ³J ≈ 7-9, ⁴J ≈ 2-3 | Chemical shift is influenced by the substituent at C4. |
| H-4 (para) | 7.5 - 7.8 | Triplet or Multiplet | ³J ≈ 7-9 | Its chemical shift is sensitive to the nature of the substituent. |
Note: These are approximate ranges and can be influenced by the nature of the 'R' group and the solvent used.
Example Interpretation: Methyl 4-chlorothis compound (B8647990)
The ¹H NMR spectrum of methyl 4-chlorothis compound in CDCl₃ shows two distinct signals in the aromatic region.[12]
-
δ 7.86 (d, J = 8.8 Hz, 2H): This doublet corresponds to the two equivalent protons ortho to the sulfonate group (H-2 and H-6). They are the most downfield due to the strong electron-withdrawing nature of the sulfonate group. The splitting into a doublet with a coupling constant of 8.8 Hz is due to coupling with the adjacent meta protons.
-
δ 7.54 (d, J = 8.8 Hz, 2H): This doublet is assigned to the two equivalent protons meta to the sulfonate group (H-3 and H-5). They are ortho to the chlorine atom. The observed coupling constant of 8.8 Hz confirms their ortho relationship with the H-2 and H-6 protons.
-
δ 3.95 (s, 3H): This singlet in the upfield region is characteristic of the methyl ester protons (-OCH₃).
This simple AA'BB' pattern is indicative of a para-substituted benzene ring.
Conclusion
¹H NMR spectroscopy is an indispensable tool for the structural analysis of this compound compounds. A thorough understanding of the principles of chemical shifts and coupling constants, combined with meticulous sample preparation and a systematic interpretation workflow, enables researchers to confidently elucidate the structures of these important chemical entities. The data and protocols presented in this application note provide a solid foundation for the successful application of ¹H NMR in the study of this compound derivatives.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 3. researchgate.net [researchgate.net]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. fiveable.me [fiveable.me]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 8. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 9. research.reading.ac.uk [research.reading.ac.uk]
- 10. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 11. compoundchem.com [compoundchem.com]
- 12. rsc.org [rsc.org]
Application Notes and Protocols for 13C NMR Spectral Analysis in Benzenesulfonate Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules, including benzenesulfonate (B1194179) derivatives. Due to its wide chemical shift range and direct observation of the carbon backbone, 13C NMR provides invaluable information on the number and chemical environment of carbon atoms within a molecule.[1][2] This application note provides detailed protocols for the acquisition and analysis of 13C NMR spectra of benzenesulfonates, along with tabulated spectral data for various derivatives, to aid in their identification and characterization.
Core Principles of 13C NMR for this compound Analysis
The chemical shift of a 13C nucleus is highly sensitive to its local electronic environment.[1] In benzenesulfonates, the sulfonate group (-SO3R) and other substituents on the benzene (B151609) ring influence the chemical shifts of the aromatic carbons. The carbon atom directly attached to the sulfonate group (C1 or ipso-carbon) is typically deshielded, appearing at a characteristic downfield chemical shift. The electronic effects of substituents (electron-donating or electron-withdrawing) further modulate the chemical shifts of the ortho, meta, and para carbons, providing crucial information about the substitution pattern.[3]
Experimental Protocols
Standard 13C NMR Spectroscopy Protocol
This protocol outlines the steps for acquiring a standard proton-decoupled 13C NMR spectrum for qualitative structural analysis of benzenesulfonates.
1. Sample Preparation:
-
Dissolve 10-50 mg of the this compound sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl3), Dimethyl sulfoxide-d6 (DMSO-d6)).
-
Ensure the sample is fully dissolved to achieve a homogeneous solution.
-
Transfer the solution to a standard 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The following parameters are provided as a general guideline for a 400 MHz NMR spectrometer.[4] Instrument-specific optimization may be required.
-
Spectrometer: Bruker Avance 400 MHz spectrometer or equivalent.[4]
-
Probe: 5 mm broadband observe (BBO) probe.
-
Nucleus: 13C
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (SW): ~240 ppm (e.g., -20 to 220 ppm).
-
Number of Scans (NS): 128 to 1024 scans, depending on the sample concentration. More scans will improve the signal-to-noise ratio.[1]
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): ~1.0-1.5 seconds.
-
-
Temperature: 298 K (25 °C).
-
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase correction to obtain a properly phased spectrum.
-
Apply baseline correction to ensure a flat baseline.
-
Reference the spectrum using the solvent peak (e.g., CDCl3 at 77.16 ppm) or an internal standard like Tetramethylsilane (TMS) at 0.00 ppm.[5]
-
Integrate the signals (for qualitative assessment of relative peak intensities, as direct integration in standard 13C NMR is not always quantitative).[1]
Quantitative 13C NMR (qNMR) Spectroscopy Protocol
For accurate determination of the concentration or purity of benzenesulfonates, quantitative 13C NMR can be employed. This requires modifications to the standard protocol to ensure the signal integrals are directly proportional to the number of carbon nuclei.[6][7]
1. Sample Preparation:
-
Accurately weigh both the this compound sample and a suitable internal standard.
-
Dissolve the mixture in a deuterated solvent.
2. NMR Spectrometer Setup:
-
Pulse Program: Use a pulse program with inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).
-
Acquisition Parameters:
-
Relaxation Delay (D1): Set a long relaxation delay, typically 5 times the longest T1 (spin-lattice relaxation time) of the carbon nuclei of interest, to ensure full relaxation between pulses. A delay of 30-60 seconds is often sufficient.
-
Pulse Angle: Use a 90° pulse angle.
-
Number of Scans (NS): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio for accurate integration.
-
3. Data Processing:
-
Process the spectrum as described in the standard protocol.
-
Carefully integrate the signals of interest from both the analyte and the internal standard.
-
Calculate the concentration of the this compound based on the integral values, the number of carbons giving rise to each signal, and the known concentration of the internal standard.
Data Presentation: 13C NMR Chemical Shifts of Benzenesulfonates
The following tables summarize the 13C NMR chemical shifts (δ) in ppm for the aromatic carbons of various this compound derivatives. The data is referenced to TMS at 0.00 ppm.
Table 1: 13C NMR Chemical Shifts of Substituted Methyl Benzenesulfonates in CDCl3
| Substituent | C1 (ipso) | C2, C6 (ortho) | C3, C5 (meta) | C4 (para) | Other Carbons (ppm) |
| H[4] | ~136.3 | ~127.8 | ~129.2 | ~133.6 | OCH3: ~50.5 |
| 4-Cl[4] | Not Reported | Not Reported | Not Reported | Not Reported | |
| 3-CH3 | Not Reported | Not Reported | Not Reported | Not Reported | |
| 4-Naphthalene-1-sulfonate | Not Reported | Not Reported | Not Reported | Not Reported |
Table 2: 13C NMR Chemical Shifts of Substituted Ethyl Benzenesulfonates in CDCl3
| Substituent | C1 (ipso) | C2, C6 (ortho) | C3, C5 (meta) | C4 (para) | Other Carbons (ppm) |
| H[4] | Not Reported | Not Reported | Not Reported | Not Reported | OCH2CH3: ~68.0, ~15.0 |
Table 3: 13C NMR Chemical Shifts of Substituted tert-Butyl Benzenesulfonates in CDCl3
| Substituent | C1 (ipso) | C2, C6 (ortho) | C3, C5 (meta) | C4 (para) | Other Carbons (ppm) |
| 4-NO2[8] | ~145.99 | ~128.02 | ~126.39 | ~150.91 | C(CH3)3: ~84.0, ~28.0 |
| 4-CH3 | Not Reported | Not Reported | Not Reported | Not Reported | |
| 4-OCH3 | Not Reported | Not Reported | Not Reported | Not Reported |
Note: Chemical shift values can vary slightly depending on the solvent, concentration, and experimental conditions.
Visualization of Workflows and Relationships
Experimental Workflow for 13C NMR Analysis
Caption: Workflow for 13C NMR analysis of benzenesulfonates.
Relationship Between this compound Structure and 13C NMR Spectrum
Caption: Correlation of this compound structure and 13C NMR data.
Conclusion
13C NMR spectroscopy is an indispensable tool for the structural elucidation of this compound derivatives in research and drug development. By following the detailed protocols and utilizing the provided spectral data and visualizations, researchers can effectively employ this technique for the unambiguous identification and characterization of these important compounds. Careful consideration of experimental parameters is crucial for obtaining high-quality and, when necessary, quantitative data.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. C-13 nmr spectrum of benzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Identification of Benzenesulfonate Esters using Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction: Benzenesulfonate (B1194179) esters are a class of compounds frequently used in pharmaceutical synthesis. However, they are also recognized as potential genotoxic impurities (PGIs) due to their ability to act as alkylating agents, which can damage DNA. Regulatory bodies mandate strict control over the levels of such impurities in active pharmaceutical ingredients (APIs) and drug products. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), has become an indispensable tool for the sensitive and specific detection, identification, and quantification of this compound esters at trace levels.
Section 1: Core Concepts in Mass Spectrometry of this compound Esters
The successful identification of this compound esters relies on selecting the appropriate ionization technique and understanding their characteristic fragmentation patterns.
Ionization Techniques: A Comparison
The choice of ionization source is critical for achieving optimal sensitivity and generating informative mass spectra. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most commonly employed techniques for LC-MS analysis of these compounds.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that can be effective, typically in positive ion mode. This compound esters often form ammonium (B1175870) adducts ([M+NH₄]⁺) when an ammonium salt is present in the mobile phase.[1] They can also form protonated molecules ([M+H]⁺) or sodium adducts ([M+Na]⁺). However, competition between these different adducts can lead to poor sensitivity and reproducibility.[2]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is often superior for the analysis of sulfonate esters, which are relatively non-polar.[2] It is particularly effective in negative ion mode, where these compounds form stable precursor ions corresponding to the loss of the alkyl group ([M-alkyl]⁻).[2] This ionization pathway is highly specific and sensitive, making it ideal for quantitative analysis using techniques like Selected Reaction Monitoring (SRM).[2]
Fragmentation Patterns
Understanding the fragmentation behavior of this compound esters upon collision-induced dissociation (CID) is key to their structural confirmation.
-
APCI Negative Ion Mode: In this mode, the most common fragmentation pathway involves the precursor ion [M-alkyl]⁻. For aromatic sulfonate esters like benzenesulfonates, this ion readily loses sulfur dioxide (SO₂) to yield a characteristic product ion, [M-alkyl-SO₂]⁻.[2][3] This predictable fragmentation is highly advantageous for building sensitive and specific MS/MS methods.
-
ESI Positive Ion Mode: The fragmentation of positive ions, such as [M+NH₄]⁺ or [M+H]⁺, can be more complex. However, it can still provide valuable structural information.
Caption: Fragmentation of this compound esters in APCI negative mode.
Section 2: Protocols for Analysis
Protocol 1: Quantitative Analysis of this compound Esters in an API by LC-APCI-MS/MS
This protocol details a method for the simultaneous quantification of methyl, ethyl, and isopropyl this compound esters in a drug substance using a triple quadrupole mass spectrometer. The method utilizes APCI in negative ion mode with Multiple Reaction Monitoring (MRM) for maximum sensitivity and selectivity.[4][5]
Objective: To achieve limits of quantification (LOQ) at or below the typical 1.5 ppm threshold relative to the API concentration.[6]
Experimental Workflow
Caption: Workflow for quantitative analysis of this compound esters.
Methodology
-
Sample Preparation:
-
Diluent: Acetonitrile (B52724)/Water (50:50, v/v).
-
API Sample Solution: Accurately weigh and dissolve the API in the diluent to a final concentration of 5 mg/mL.
-
Standard Stock Solution: Prepare a mixed stock solution of methyl, ethyl, and isopropyl this compound in acetonitrile at 1 µg/mL.
-
Calibration Standards: Serially dilute the stock solution with the diluent to prepare calibration standards ranging from 0.5 ng/mL to 50 ng/mL.
-
Note: Due to the potential instability of sulfonate esters in solution, samples should be prepared immediately before analysis.[7]
-
-
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C8, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.01 M Ammonium Acetate in Water |
| Mobile Phase B | Methanol |
| Gradient | 0-16 min, 28-50% B; 16-17 min, 50-100% B; 17-23 min, 100% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
-
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | APCI, Negative |
| Vaporizer Temperature | 400 °C |
| Corona Discharge Current | 5.0 µA |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Data Presentation: MRM Transitions and Quantitative Performance
The following table summarizes the MRM transitions and expected performance for the target analytes.[4][5]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | LOD (ng/mL) | LOQ (ng/mL) |
| Methyl this compound | 157.0 | 93.0 | -20 | ~1.0 | ~2.5 |
| Ethyl this compound | 157.0 | 93.0 | -20 | ~1.0 | ~2.5 |
| Isopropyl this compound | 157.0 | 93.0 | -20 | ~1.0 | ~2.5 |
| (Note: The precursor ion for all three esters is the this compound anion, C₆H₅SO₃⁻, with m/z 157.0. The product ion corresponds to the loss of SO₂.) |
Protocol 2: Structural Confirmation using High-Resolution Mass Spectrometry (HRMS)
This protocol outlines the use of an LC-QTOF (Quadrupole Time-of-Flight) system for the unambiguous identification of a suspected this compound ester impurity.
Objective: To use accurate mass measurement and MS/MS fragmentation data to confirm the elemental composition and structure of an unknown peak.
Logical Workflow for Identification
Caption: Logical workflow for impurity identification using HRMS.
Methodology
-
LC-HRMS Analysis:
-
Perform an LC-MS analysis using the chromatographic conditions from Protocol 1 or a suitable generic gradient.
-
Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, triggering MS/MS scans for the most intense ions detected in the full scan.
-
Set the mass resolution to >20,000 to ensure high mass accuracy.
-
-
Data Analysis:
-
Accurate Mass: Extract the high-resolution mass spectrum for the peak of interest. The measured accurate mass should be within 5 ppm of the theoretical mass for the suspected this compound ester adduct (e.g., [M+NH₄]⁺ in ESI positive mode).
-
Elemental Formula Generation: Use software to generate possible elemental formulas from the accurate mass. The correct formula for the this compound ester should be a top candidate.
-
Fragmentation Analysis: Examine the high-resolution MS/MS spectrum. For a this compound ester, look for the characteristic phenyl cation ([C₆H₅]⁺ at m/z 77.0391) in positive mode or the loss of SO₂ (63.9619 u) in negative mode. Comparing the accurate mass of fragment ions to theoretical values provides definitive structural confirmation.
-
References
- 1. Coupling Mass Detection with UV to Improve Method Sensitivity for Esters of Benzenesulfonic Acid in Analysis of Genotoxic Impurities | Waters [waters.com]
- 2. Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aaqr.org [aaqr.org]
- 4. Simultaneous Determination of 15 Sulfonate Ester Impurities in Phentolamine Mesylate, Amlodipine Besylate, and Tosufloxacin Tosylate by LC-APCI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Simultaneous Determination of 15 Sulfonate Ester Impurities in Phentolamine Mesylate, Amlodipine Besylate, and Tosufloxacin Tosylate by LC-APCI-MS/MS | Semantic Scholar [semanticscholar.org]
- 6. waters.com [waters.com]
- 7. Low level determination of p-toluenesulfonate and this compound esters in drug substance by high performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental protocol for the desulfonation of benzenesulfonic acid
Application Notes: Desulfonation of Benzenesulfonic Acid
The desulfonation of benzenesulfonic acid is a crucial retro-synthetic reaction in organic chemistry, primarily utilized to remove a sulfonic acid group (-SO₃H) from an aromatic ring. This process is essentially the reverse of sulfonation.[1][2] The reaction's reversibility is a key feature, allowing the sulfonic acid group to be employed as a temporary blocking group to direct other electrophilic substitutions to specific positions on the aromatic ring.[1][3] By controlling the reaction conditions, specifically the concentration of acid and water, the equilibrium can be shifted to favor either sulfonation or desulfonation, in accordance with Le Châtelier's principle.[4]
The reaction is typically achieved by heating the aromatic sulfonic acid in the presence of dilute aqueous acid.[5] Under these conditions, the electrophilic aromatic substitution mechanism is reversed. The process begins with the protonation of the benzene (B151609) ring, which is followed by the elimination of sulfur trioxide (SO₃).[1] The use of superheated steam is a common and effective method to facilitate this reaction, as it provides the necessary heat and water, and helps to remove the resulting benzene from the reaction mixture via steam distillation, thereby driving the reaction to completion.[6]
This protocol is of significant interest to researchers in synthetic organic chemistry and drug development for applications in multi-step syntheses where controlling the regioselectivity of electrophilic aromatic substitution is critical.
Summary of Experimental Conditions
The desulfonation of aromatic sulfonic acids can be conducted under various conditions. The following table summarizes quantitative data from kinetic studies and patented industrial processes, providing a comparative overview for researchers.
| Parameter | Benzenesulfonic Acid[7] | Toluenesulfonic Acids[7] | Ethylbenzenesulfonic Acid[6] | General Laboratory[3][8] |
| Temperature | 120-155 °C | 120-155 °C | 160-197 °C | 150-200 °C |
| Medium | 65-85 wt% H₂SO₄ | 65-85 wt% H₂SO₄ | Steam / H₂SO₄ | Dilute Aqueous Acid / Steam |
| Reaction Time | Not specified (kinetic study) | Not specified (kinetic study) | 9 - 18 hours | Not specified (variable) |
| Key Technique | Inert gas stripping | Inert gas stripping | Steam Distillation | Steam Distillation |
| Final H₂SO₄ Conc. | Not applicable | Not applicable | 39.2 - 43.4% | Dilute |
| Reaction Order | First-order | First-order | Not specified | Not specified |
Detailed Experimental Protocol
This protocol describes the laboratory-scale desulfonation of benzenesulfonic acid to produce benzene using steam distillation.
Objective: To convert benzenesulfonic acid back to benzene via hydrolysis in an acidic medium.
Materials:
-
Benzenesulfonic acid (C₆H₅SO₃H)
-
Dilute Sulfuric Acid (e.g., 20-40% H₂SO₄ in water) or Water
-
Apparatus for steam distillation (Three-neck round-bottom flask, steam generator, condenser, receiving flask)
-
Heating mantle
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Standard laboratory glassware and safety equipment (fume hood, safety glasses, gloves)
Procedure:
-
Apparatus Setup:
-
Assemble a steam distillation apparatus in a fume hood.
-
Place 50 g of benzenesulfonic acid into a 500 mL three-neck round-bottom flask.
-
Add 100 mL of dilute sulfuric acid (or water) to the flask. The acid helps to maintain an acidic environment and catalyze the reaction.[2]
-
Connect one neck of the flask to a steam inlet from a steam generator.
-
Connect the middle neck to a condenser set up for distillation. Place a receiving flask at the outlet of the condenser to collect the distillate. It is advisable to cool the receiving flask in an ice bath to minimize the evaporation of the volatile benzene product.
-
Insert a thermometer into the third neck to monitor the reaction temperature.
-
-
Reaction and Distillation:
-
Heat the reaction flask using a heating mantle to a temperature of 150-170 °C.[3][6]
-
Begin passing steam from the steam generator through the reaction mixture. The introduction of superheated steam provides both the water and the heat required for the hydrolysis reaction.[6]
-
Benzene, being immiscible with water and volatile, will co-distill with the steam. A milky white emulsion should be observed condensing and collecting in the receiving flask.
-
Continue the steam distillation until the distillate runs clear, indicating that no more benzene is being produced. This process can take several hours depending on the scale.[6]
-
-
Product Isolation and Purification:
-
Transfer the collected distillate to a separatory funnel.
-
Two distinct layers will be visible: an upper organic layer (benzene) and a lower aqueous layer.
-
Separate the layers by draining off the lower aqueous layer.
-
Wash the organic layer with a small amount of saturated sodium bicarbonate solution to neutralize any acidic impurities, followed by a wash with brine (saturated NaCl solution).
-
Transfer the benzene layer to a clean, dry Erlenmeyer flask and dry it over anhydrous sodium sulfate.
-
Decant or filter the dried benzene to remove the drying agent.
-
The purity of the resulting benzene can be assessed by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Safety Precautions:
-
Benzene is a known carcinogen and is highly flammable. All manipulations must be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves.
-
Handle concentrated sulfuric acid with extreme care.
-
Ensure all distillation apparatus joints are securely clamped and sealed to prevent the escape of flammable vapors.
Visualizations
Experimental Workflow for Desulfonation
Caption: Workflow for the desulfonation of benzenesulfonic acid.
Reaction Mechanism Pathway
Caption: Mechanism of electrophilic aromatic desulfonation.
References
- 1. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]
- 2. m.youtube.com [m.youtube.com]
- 3. quora.com [quora.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. EP0694516B1 - Process of selective desulfonation - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. chemcess.com [chemcess.com]
Application of Benzenesulfonate Intermediates in Dye Manufacturing: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of benzenesulfonate (B1194179) intermediates in the manufacturing of various classes of dyes. It includes detailed application notes, experimental protocols for the synthesis of key dyes, a compilation of their quantitative data, and visual representations of the synthetic pathways and experimental workflows.
Application Notes
This compound intermediates are fundamental building blocks in the synthesis of a wide array of synthetic dyes due to the versatile properties imparted by the sulfonic acid group (-SO₃H). This functional group significantly influences the solubility, affinity to textile fibers, and the final color and fastness properties of the dyes.
Key Roles of the this compound Group:
-
Enhanced Water Solubility: The sulfonic acid group, typically present as a sodium salt in the final dye molecule, is highly polar and imparts excellent water solubility. This is a critical property for the application of dyes in aqueous dyeing processes.
-
Fiber Affinity: In acid dyes, the negatively charged sulfonate group forms ionic bonds with the positively charged amino groups in protein fibers like wool and silk, as well as synthetic polyamides like nylon, under acidic conditions. This strong interaction results in good dye uptake and wash fastness.
-
Chromophore Modification: The position of the sulfonate group on the aromatic ring can influence the electronic properties of the chromophore, thereby affecting the color of the dye.
-
Reactive Dye Handle: In some reactive dyes, the this compound moiety can be part of the reactive group or the chromophore, facilitating the covalent bond formation with cellulosic fibers like cotton.
Major Classes of Dyes Derived from this compound Intermediates:
-
Azo Dyes: This is the largest and most important class of synthetic dyes, characterized by the presence of one or more azo groups (-N=N-). Many azo dyes are synthesized from diazotized sulfanilic acid (4-aminobenzenesulfonic acid) and its derivatives. Examples include Methyl Orange, Orange II, Acid Red 88, and Acid Black 1.
-
Reactive Dyes: These dyes form a covalent bond with the fiber, resulting in excellent wash fastness. This compound derivatives are used as intermediates in the synthesis of the chromophoric part of many reactive dyes.
-
Phthalocyanine (B1677752) Dyes: Sulfonated phthalocyanines are a class of blue and green pigments and dyes known for their exceptional stability and brilliance. The sulfonate groups are introduced to render the otherwise insoluble phthalocyanine macrocycle water-soluble.
The selection of the specific this compound intermediate and the coupling component allows for the fine-tuning of the dye's properties to suit various applications in the textile, leather, paper, and food industries.
Quantitative Data Presentation
The following tables summarize key quantitative data for representative dyes synthesized using this compound intermediates.
Table 1: Spectroscopic Properties of Selected Dyes
| Dye Name | C.I. Name | CAS Number | λmax (nm) | Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) | Solvent |
| Methyl Orange | Acid Orange 52 | 547-58-0 | 466[1] | 25,900[1] | Water |
| 420 (acidic)[2] | 40,000 (log ε = 4.6)[2] | Ethanol | |||
| Orange II | Acid Orange 7 | 633-96-5 | 486[3] | 15,400[3] | PBS |
| 480-486 | ≥17,000 | Water | |||
| Acid Red 88 | Acid Red 88 | 1658-56-6 | 505 | Not specified | Not specified |
| Acid Black 1 | Acid Black 1 | 1064-48-8 | 618[4][5][6] | Not specified | Water |
Table 2: Fastness Properties of Selected Dyes on Wool/Nylon
| Dye Name | C.I. Name | Light Fastness (Blue Wool Scale, 1-8) | Wash Fastness (Grayscale, 1-5) | Remarks |
| Orange II | Acid Orange 7 | 4[7] | 1-2[7] | Poor wash fastness.[7] |
| Acid Red 88 | Acid Red 88 | - | - | Good leveling, but poor fastness.[8] |
| Acid Black 1 | Acid Black 1 | Good[9] | - | Poor leveling properties.[4][10] |
| General Acid Dyes | - | Varies from poor to excellent[11] | Varies from poor to excellent[11] | Depends on the molecular structure.[11] |
Note: Fastness ratings can vary depending on the dyeing process, fiber type, and depth of shade. The data presented is indicative.
Experimental Protocols
Synthesis of Methyl Orange (C.I. Acid Orange 52)
This protocol describes the synthesis of Methyl Orange via the diazotization of sulfanilic acid and its subsequent coupling with N,N-dimethylaniline.
Materials:
-
Sulfanilic acid
-
Anhydrous sodium carbonate
-
Sodium nitrite (B80452)
-
Concentrated hydrochloric acid
-
N,N-dimethylaniline
-
Glacial acetic acid
-
Sodium hydroxide (B78521) solution (10%)
-
Ice
-
Distilled water
Procedure:
-
Preparation of the Diazo Component:
-
Dissolve 5.0 g of sulfanilic acid and 2.5 g of anhydrous sodium carbonate in 100 mL of water by gentle warming.
-
Cool the solution to about 15°C in an ice bath.
-
Add a solution of 1.8 g of sodium nitrite in 10 mL of water.
-
Slowly add this mixture to a beaker containing 5 mL of concentrated hydrochloric acid and 25 g of crushed ice, with constant stirring.
-
A fine precipitate of the diazonium salt will form.
-
-
Azo Coupling:
-
In a separate beaker, dissolve 3.0 mL of N,N-dimethylaniline in 3 mL of glacial acetic acid.
-
Add the N,N-dimethylaniline solution to the cold suspension of the diazonium salt with vigorous stirring.
-
A red-colored precipitate of the acidic form of Methyl Orange will begin to form.
-
-
Isolation and Purification:
-
Slowly add 10% sodium hydroxide solution until the solution is alkaline and the color changes to a distinct orange.
-
Heat the mixture to boiling to dissolve the precipitate.
-
Add 5 g of sodium chloride to salt out the Methyl Orange and allow the solution to cool slowly.
-
Collect the precipitated Methyl Orange by vacuum filtration and wash with a small amount of cold water.
-
Recrystallize the crude product from hot water to obtain pure Methyl Orange crystals.
-
Synthesis of Orange II (C.I. Acid Orange 7)
This protocol outlines the synthesis of Orange II by coupling diazotized sulfanilic acid with 2-naphthol (B1666908).
Materials:
-
Sulfanilic acid
-
Sodium carbonate
-
Sodium nitrite
-
Concentrated hydrochloric acid
-
2-Naphthol (β-naphthol)
-
Sodium hydroxide
-
Sodium chloride
-
Ice
-
Distilled water
Procedure:
-
Preparation of the Diazonium Salt:
-
In a 250 mL Erlenmeyer flask, dissolve 4.8 g of sulfanilic acid in 50 mL of 2.5% sodium carbonate solution by warming.
-
Cool the solution to room temperature and add 1.5 g of sodium nitrite. Stir until dissolved.
-
In a 400 mL beaker, prepare a mixture of 5 mL of concentrated hydrochloric acid and 50 g of crushed ice.
-
Slowly pour the sulfanilic acid/sodium nitrite solution into the ice/acid mixture with constant stirring. A white precipitate of the diazonium salt will form.
-
-
Azo Coupling:
-
In a separate 250 mL beaker, dissolve 3.6 g of 2-naphthol in 20 mL of 10% sodium hydroxide solution.
-
Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt suspension to the 2-naphthol solution with continuous stirring.
-
A bright orange-red precipitate of Orange II will form immediately.
-
-
Isolation and Purification:
-
Continue stirring the mixture in the ice bath for 10-15 minutes to ensure complete reaction.
-
Heat the mixture to boiling to obtain a clear solution.
-
Add 10 g of sodium chloride to the hot solution to precipitate the dye.
-
Allow the solution to cool to room temperature and then in an ice bath to maximize precipitation.
-
Collect the Orange II dye by vacuum filtration and wash with a saturated sodium chloride solution.
-
Dry the product in an oven at a moderate temperature.
-
Mandatory Visualizations
Chemical Reaction Pathways
Caption: Reaction pathways for the synthesis of Methyl Orange and Orange II.
Experimental Workflow for Azo Dye Synthesis
Caption: General experimental workflow for the synthesis of azo dyes.
Logical Relationship of this compound Intermediates in Dye Classes
Caption: Relationship of this compound intermediates to various dye classes.
References
- 1. PhotochemCAD | Methyl Orange [photochemcad.com]
- 2. Methyl Orange - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PhotochemCAD | Orange II [photochemcad.com]
- 4. Acid Black 1 | 1064-48-8 [chemicalbook.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Adsorption of Naphthol Blue Black Dye onto Acid Activated Titania Pillared Bentonite: Equilibrium Study – Oriental Journal of Chemistry [orientjchem.org]
- 7. Acid orange 7 TDS|Acid orange 7 from Chinese supplier and producer - ACID ORANGE DYES - Enoch dye [enochdye.com]
- 8. C.I. Acid Orange 7 [chembk.com]
- 9. CAS 1064-48-8: C.I. Acid Black 1 | CymitQuimica [cymitquimica.com]
- 10. worlddyevariety.com [worlddyevariety.com]
- 11. textilelearner.net [textilelearner.net]
Troubleshooting & Optimization
Strategies for optimizing benzenesulfonate synthesis yield
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the synthesis of benzenesulfonate (B1194179) and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound synthesis is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in this compound synthesis can stem from several factors, primarily related to reaction equilibrium, reagent quality, and reaction conditions.
-
Incomplete Reaction: The sulfonation of benzene (B151609) is a reversible reaction.[1][2] To drive the equilibrium towards the product (benzenesulfonic acid), it's crucial to either use a more potent sulfonating agent or remove the water formed during the reaction.
-
Solution:
-
Use fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in sulfuric acid. SO₃ is a powerful electrophile and helps to drive the reaction to completion.[3][4]
-
Employ azeotropic distillation to continuously remove water from the reaction mixture, thereby shifting the equilibrium forward.[5]
-
-
-
Sub-optimal Temperature: The reaction temperature significantly influences the reaction rate and equilibrium.
-
Reagent Purity: The purity of the starting materials, particularly benzene and the sulfonating agent, is critical.
-
Solution: Ensure that the benzene used is dry and that the sulfuric acid or oleum (B3057394) is of an appropriate concentration.
-
Q2: I am observing the formation of a significant amount of diphenyl sulfone as a side product. How can I minimize this?
A2: Diphenyl sulfone is a common byproduct in this compound synthesis, arising from the Friedel-Crafts-type reaction between benzenesulfonic acid and another benzene molecule.[5] Its formation is favored under certain conditions.
-
High Temperatures: Higher reaction temperatures can promote the formation of diphenyl sulfone.
-
Excess Benzene: Using a large excess of benzene can also lead to increased sulfone formation.
-
Solution:
-
Carefully control the reaction temperature. For instance, when using oleum, maintaining the temperature between 40-50°C is recommended.[3]
-
Adding sodium this compound to the reaction mixture can help suppress the formation of diphenyl sulfone to below 2%.[5]
-
The use of thionyl chloride with sulfuric acid can also yield a high percentage of benzenesulfonic acid with minimal diphenyl sulfone formation (around 1.6%).[6]
-
-
Q3: After quenching the reaction with ice water, my sulfonated product is not precipitating. What could be the issue?
A3: The solubility of the synthesized benzenesulfonic acid derivative can sometimes prevent it from precipitating out of the aqueous solution.
-
Product is too water-soluble: If the benzene ring has substituents that increase its polarity, the resulting sulfonic acid may be too soluble in water to precipitate. This is particularly true for ethers with shorter alkyl chains.[7]
-
Solution:
-
Salting out: Add a significant amount of a salt, such as sodium chloride, to the aqueous solution. This increases the ionic strength of the solution and decreases the solubility of the organic product, forcing it to precipitate.[3][7]
-
Extraction: If salting out is ineffective, neutralize the acidic solution and then extract the product with an appropriate organic solvent.[7]
-
-
Q4: How can I effectively purify my crude benzenesulfonic acid?
A4: Purification is essential to remove unreacted starting materials, the sulfuric acid catalyst, and byproducts like diphenyl sulfone.
-
Recrystallization: This is a common method for purifying solid benzenesulfonic acid.
-
Protocol: The crude product can be recrystallized from a minimal amount of hot water.[3]
-
-
Conversion to a salt and back: This method is effective for removing impurities.
-
Protocol:
-
Neutralize the reaction mixture with a base like calcium hydroxide (B78521) or barium carbonate. The insoluble sulfate (B86663) salt (calcium sulfate or barium sulfate) will precipitate and can be filtered off.[8][9]
-
The filtrate, containing the soluble calcium or barium this compound, is then treated with sodium carbonate to precipitate the calcium or barium as their carbonates, leaving the sodium this compound in solution.[9]
-
The sodium this compound can then be isolated by evaporating the water. If the free acid is required, it can be regenerated by treatment with a strong acid.
-
-
Quantitative Data Summary
The yield and purity of benzenesulfonic acid are highly dependent on the reaction conditions. The following table summarizes key quantitative data from various synthesis protocols.
| Sulfonating Agent | Benzene to Acid Ratio (molar) | Temperature (°C) | Reaction Time | Yield | Notes | Reference |
| Concentrated H₂SO₄ | 1:1 | Reflux | Several hours | ~80% (as sodium salt) | Slower reaction rate. | [9] |
| 20% Oleum | 1:2.5 | 40-50 | 1 hour | High | Faster and more efficient than concentrated H₂SO₄. | [3] |
| Liquid SO₃ | 2:1 | 40 | Until SO₃ is consumed | 98% | Acetic anhydride (B1165640) added to suppress sulfone formation. | [10] |
| H₂SO₄ and Thionyl Chloride | - | - | - | 96.3% | Low sulfone formation (1.6%). | [6] |
Experimental Protocols
Protocol 1: Synthesis of Benzenesulfonic Acid using Oleum[3]
Materials:
-
Benzene
-
20% Oleum (fuming sulfuric acid)
-
Crushed ice
-
Sodium chloride (for salting out)
-
Round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
-
Heating mantle
-
Büchner funnel and vacuum flask
Procedure:
-
Setup: Assemble a round-bottom flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer. Place a calcium chloride guard tube at the top of the condenser to prevent moisture ingress. Place the flask in an ice bath.
-
Reaction:
-
Carefully add 50 mL of 20% oleum to the reaction flask.
-
Begin stirring and slowly add 20 mL of benzene dropwise from the dropping funnel over 30 minutes. Maintain the reaction temperature between 40-50°C. If the temperature rises, slow the addition of benzene.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for one hour.
-
Gently heat the reaction mixture to 70°C using a heating mantle and maintain this temperature for one hour with continuous stirring.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully and slowly pour the reaction mixture into a beaker containing 200 g of crushed ice with constant stirring. This step is highly exothermic.
-
Once the ice has melted, saturate the solution with solid sodium chloride to precipitate the benzenesulfonic acid.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
-
Purification:
-
Collect the crude benzenesulfonic acid by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold, saturated sodium chloride solution.
-
The crude product can be further purified by recrystallization from a minimal amount of hot water.
-
Visualizing the Process
Signaling Pathways and Workflows
Caption: Mechanism of Electrophilic Aromatic Sulfonation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chemcess.com [chemcess.com]
- 6. Production of Benzenesulfonic Acids and Their Derivatives_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Purification of Benzenesulfonic acid - Chempedia - LookChem [lookchem.com]
- 9. prepchem.com [prepchem.com]
- 10. prepchem.com [prepchem.com]
Technical Support Center: Effective Purification of Benzenesulfonic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective purification of benzenesulfonic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude benzenesulfonic acid?
A1: Crude benzenesulfonic acid typically contains several impurities originating from the synthesis process. The most common ones include:
-
Sulfuric Acid: Often used in excess during the sulfonation of benzene (B151609).[1][2]
-
Diphenyl Sulfone: A common byproduct formed during the sulfonation reaction, especially at higher temperatures.[1][3]
-
Water: Can be present from the reaction or absorbed from the atmosphere, as benzenesulfonic acid is deliquescent.[4][5]
-
Iron (Fe): Can be introduced as a contaminant, which may separate as an iron salt during initial purification steps.[4][5]
Q2: How can I remove unreacted sulfuric acid from my product?
A2: Several methods can be employed to remove residual sulfuric acid:
-
Extraction: Treat the mixture with benzene. Benzenesulfonic acid is soluble in benzene, while sulfuric acid is not. The benzene layer containing the desired acid can then be separated from the sulfuric acid layer.[2]
-
Neutralization/Precipitation: Neutralize the excess sulfuric acid with a base like calcium carbonate or sodium sulfite.[1] For example, adding barium carbonate will precipitate barium sulfate (B86663), which can be filtered off.[4]
-
Azeotropic Distillation: Water formed during the reaction can be continuously removed using azeotropic distillation with benzene, which helps to drive the reaction to completion and reduce excess starting materials.[1]
Q3: My purified benzenesulfonic acid is an oily residue and won't crystallize. What should I do?
A3: The failure of benzenesulfonic acid to crystallize is almost always due to the presence of water. The anhydrous form is a crystalline solid, but it is highly deliquescent and readily absorbs moisture to form a hydrate (B1144303) or an oily liquid.[4][5] To induce crystallization, you must rigorously dry the product. Evaporation in a high vacuum is a key step.[4] For final drying, place the oily residue in a vacuum desiccator over a strong desiccant like phosphorus pentoxide (P₂O₅). This will remove the last traces of water, eventually leading to the formation of colorless crystalline plates.[4]
Q4: My benzenesulfonic acid is dark-colored. How can I decolorize it?
A4: Discoloration can be due to impurities or degradation from exposure to sunlight.[4] While specific decolorization methods like charcoal treatment are not prominently detailed in the provided results, purification via salt formation and subsequent recrystallization is an effective way to obtain a colorless product. The process of dissolving the crude acid, converting it to a salt (like barium or sodium benzenesulfonate), filtering, and then regenerating the free acid can effectively remove colored impurities.[4]
Q5: How should I properly store purified benzenesulfonic acid?
A5: Anhydrous crystalline benzenesulfonic acid is highly deliquescent (absorbs moisture from the air) and can darken when exposed to sunlight.[4] Therefore, it should be stored in a tightly sealed container in a dark place. For long-term stability, storing it in a desiccator over a drying agent like anhydrous sodium sulfate is recommended.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Purity After Recrystallization | Presence of significant amounts of diphenyl sulfone. | Diphenyl sulfone formation can be minimized by controlling reaction temperature and using additives. Adding sodium This compound (B1194179) to the reaction mixture can reduce sulfone formation to below 2%.[1][3] |
| Incomplete removal of sulfuric acid. | Use an extraction method with a solvent like benzene to selectively remove benzenesulfonic acid from the residual sulfuric acid before final purification steps.[2] | |
| Product Remains Oily or Waxy | Residual water is preventing crystallization. | Dry the product thoroughly under high vacuum. For stubborn cases, use a vacuum desiccator containing phosphorus pentoxide (P₂O₅) until crystallization occurs.[4] |
| Difficulty Separating Product from Reaction Mixture | The product mixture is a homogenous solution with excess acid. | Convert the benzenesulfonic acid to its sodium salt by neutralizing the mixture with sodium hydroxide (B78521) or sodium sulfite. The salt is often easier to separate and purify by precipitation or crystallization. The free acid can be regenerated later if needed.[1][6] |
| Product Degrades or Darkens Over Time | Exposure to light and/or moisture. | Store the purified, anhydrous crystals in a dark, dry environment, preferably in a desiccator over a drying agent like anhydrous Na₂SO₄.[4] |
Experimental Protocols
Protocol 1: Purification via Barium Salt Formation
This method is effective for removing inorganic impurities, including excess sulfuric acid.
-
Dissolution: Dissolve the crude benzenesulfonic acid in a minimal volume of distilled water.
-
Precipitation of Impurities: While stirring, add slightly less than the theoretical amount of barium carbonate (BaCO₃). Add the carbonate portion-wise until effervescence ceases but the solution remains acidic. This precipitates excess sulfuric acid as insoluble barium sulfate (BaSO₄).
-
Filtration: Filter the mixture to remove the insoluble barium sulfate and any other solid impurities. The filtrate contains barium this compound.
-
Regeneration of Acid: To the filtrate, add a little less than the stoichiometric equivalent of sulfuric acid. This will precipitate barium sulfate, leaving the free benzenesulfonic acid in the solution.
-
Final Filtration & Drying: Filter off the newly formed barium sulfate. Evaporate the filtrate in a high vacuum to obtain an oily residue. For final crystallization, dry the residue in a vacuum desiccator over P₂O₅.[4]
Protocol 2: Purification by Solvent Extraction from Sulfuric Acid
This protocol is designed to separate benzenesulfonic acid from the large excess of sulfuric acid often present after synthesis.
-
Extraction: Add benzene to the crude reaction mixture of benzenesulfonic acid and sulfuric acid. Benzene will dissolve the benzenesulfonic acid but not the sulfuric acid.[2]
-
Separation: Allow the layers to separate. The top layer will be a solution of benzenesulfonic acid in benzene, and the bottom layer will be the residual sulfuric acid.[2]
-
Isolation: Carefully decant or use a separatory funnel to isolate the benzene layer.
-
Conversion to Salt (Optional but Recommended): Treat the benzene solution with an aqueous solution of sodium hydroxide. The sodium salt of benzenesulfonic acid, being insoluble in benzene, will precipitate out.[2]
-
Recovery: The precipitated sodium this compound can be recovered by filtration. If the free acid is desired, it can be regenerated from the salt. Alternatively, the benzene can be evaporated, but this is less common.
Quantitative Data Summary
Table 1: Physical Properties of Benzenesulfonic Acid and its Hydrates
| Property | Anhydrous Form | Monohydrate | Source |
| Melting Point | 51 °C (or 65-66 °C) | 45-46 °C | [1][7] |
| Appearance | Colorless deliquescent plates or waxy solid | Needles or large plates | [4][5] |
| Solubility in Water | Highly soluble | Highly soluble | [1][5] |
| Solubility in Benzene | Slightly soluble | - | [1][5] |
| Solubility in Diethyl Ether | Insoluble | Insoluble | [1][5] |
Table 2: Purity Levels from Different Industrial Processes
| Process | Key Feature | Final Product Composition | Source |
| Continuous Operation (Azeotropic Removal) | Benzene is used to continuously remove water via azeotropic distillation. | ~80.2% benzenesulfonic acid, ~14.3% sulfuric acid | [1] |
| Batch Operation (Azeotropic Removal) | Batch process with azeotropic water removal. | ~93.1% benzenesulfonic acid, ~4.8% sulfuric acid | [1] |
| Continuous Sulfonation with Oleum (B3057394) | Uses oleum instead of sulfuric acid to reduce excess acid. | Diphenyl sulfone byproduct ~1% | [1] |
| Continuous Extraction Process | Uses excess benzene for extraction. | Diphenyl sulfone byproduct < 2% | [1] |
Visualized Workflows
Caption: Workflow for the purification of benzenesulfonic acid via barium salt formation.
References
- 1. chemcess.com [chemcess.com]
- 2. US1212612A - Method of separating benzene sulfonic acid from sulfuric acid and of converting the benzene sulfonic acid into a salt. - Google Patents [patents.google.com]
- 3. Benzenesulfonic acid | 98-11-3 | Benchchem [benchchem.com]
- 4. Purification of Benzenesulfonic acid - Chempedia - LookChem [lookchem.com]
- 5. ataman-chemicals.com [ataman-chemicals.com]
- 6. US2334500A - Neutralization of aromatic sulphonic acids - Google Patents [patents.google.com]
- 7. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]
Troubleshooting side reactions in the sulfonation of benzene
Welcome to the technical support center for the sulfonation of benzene (B151609). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during this fundamental organic reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to specific problems you may encounter during the sulfonation of benzene.
1. My reaction is producing a significant amount of an insoluble white solid. What is it and how can I prevent its formation?
You are likely observing the formation of diphenyl sulfone , a common byproduct in benzene sulfonation. This side reaction is favored at higher temperatures and when the concentration of sulfuric acid decreases as the reaction proceeds.
Troubleshooting Diphenyl Sulfone Formation:
-
Temperature Control: Maintain a reaction temperature between 40-50°C. Exceeding this range significantly increases the rate of diphenyl sulfone formation.[1]
-
Use of Inhibitors: The addition of 5-10% sodium benzenesulfonate (B1194179) by weight can inhibit the formation of diphenyl sulfone.[2]
-
Reagent Stoichiometry: Using a molar excess of the sulfonating agent (oleum) can help ensure the complete sulfonation of benzene, but careful control is needed to prevent polysulfonation.
2. My product analysis shows the presence of di- and possibly tri-sulfonated benzene. How can I favor monosulfonation?
The formation of polysulfonated products, such as benzene-1,3-disulfonic acid, occurs when the reaction conditions are too harsh or the reaction time is prolonged.
Minimizing Polysulfonation:
-
Reaction Time: Monitor the reaction progress using techniques like HPLC or GC to stop the reaction once the desired level of monosulfonation is achieved.[3][4] Prolonged reaction times, especially at elevated temperatures, will lead to further sulfonation.
-
Temperature: As with diphenyl sulfone formation, lower temperatures (40-50°C) favor monosulfonation.
-
Sulfonating Agent Concentration: Using concentrated sulfuric acid instead of fuming sulfuric acid (oleum) can slow down the reaction and provide better control over the degree of sulfonation, although the reaction will be slower.[5][6]
3. The reaction mixture has turned dark brown or black, suggesting decomposition. What is causing this and how can it be avoided?
Darkening of the reaction mixture often indicates oxidation of the aromatic ring or other organic materials. This is more likely to occur at higher temperatures and with highly concentrated or fuming sulfuric acid, which is a strong oxidizing agent.
Preventing Oxidation:
-
Strict Temperature Control: The sulfonation of benzene is highly exothermic.[1] It is crucial to use an efficient cooling system, such as an ice bath, to maintain the recommended temperature range and prevent runaway reactions that lead to oxidation.
-
Controlled Addition of Reagents: Add the benzene to the sulfuric acid slowly and in a controlled manner to manage the heat generated during the reaction.[1]
4. I am having difficulty isolating pure benzenesulfonic acid from the reaction mixture. What is an effective work-up procedure?
Benzenesulfonic acid is highly soluble in water, which can make its isolation challenging.[7][8] A common and effective method is "salting out."
Work-up and Purification Protocol:
-
Quenching: After the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice with constant stirring. This step is highly exothermic.[1]
-
Precipitation: Once the ice has melted, add solid sodium chloride to the solution until it is saturated. This significantly decreases the solubility of benzenesulfonic acid, causing it to precipitate.[1]
-
Isolation: Cool the mixture in an ice bath to ensure complete precipitation, then collect the benzenesulfonic acid crystals by vacuum filtration.[1]
-
Washing: Wash the collected crystals with a small amount of cold, saturated sodium chloride solution to remove residual impurities.[1]
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a minimal amount of hot water.[1]
5. How can I confirm the identity and purity of my benzenesulfonic acid and identify any side products?
Standard analytical techniques can be used to characterize the products of your sulfonation reaction.
Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying benzenesulfonic acid, unreacted benzene, diphenyl sulfone, and polysulfonated byproducts.[3][4]
-
Gas Chromatography (GC): GC can be used for the analysis of the more volatile components, such as unreacted benzene, and with high-temperature methods, can also quantify sulfones.[3][4]
-
Spectroscopy (FTIR and NMR):
-
FTIR: Benzenesulfonic acid will show characteristic peaks for the S=O stretching of the sulfonic acid group.
-
¹H and ¹³C NMR: NMR spectroscopy can confirm the structure of benzenesulfonic acid and help identify and quantify impurities like diphenyl sulfone and polysulfonated species by analyzing the distinct aromatic proton and carbon signals.
-
Quantitative Data on Reaction Parameters
The following tables summarize the impact of key reaction parameters on the yield of benzenesulfonic acid and the formation of byproducts. Note: Specific quantitative data directly linking all parameters to side product formation is sparse in publicly available literature. The trends are well-established, however.
Table 1: Effect of Temperature on Side Product Formation
| Temperature (°C) | Diphenyl Sulfone Formation | Polysulfonation | Oxidation |
| < 40 | Minimal | Minimal | Negligible |
| 40 - 50 | Low | Low | Minimal |
| > 60 | Significant Increase | Increased | Increased |
| > 100 | Major Side Product | Significant | Significant |
Table 2: Effect of Sulfonating Agent on Reaction Outcome
| Sulfonating Agent | Reactivity | Control over Monosulfonation | Tendency for Side Reactions |
| Concentrated H₂SO₄ | Moderate | Good | Lower |
| Fuming H₂SO₄ (Oleum) | High | Fair to Poor | Higher |
Experimental Protocols
Protocol 1: Sulfonation of Benzene with Oleum (B3057394)
This protocol is adapted from established laboratory procedures.[1]
Materials:
-
Benzene
-
20% Fuming Sulfuric Acid (Oleum)
-
Ice
-
Sodium Chloride
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle
Procedure:
-
Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser. Place a calcium chloride guard tube at the top of the condenser.
-
Cooling: Place the flask in an ice bath on a magnetic stirrer.
-
Reaction: Carefully add 50 mL of 20% oleum to the reaction flask. Begin stirring and slowly add 20 mL of benzene dropwise from the dropping funnel over 30 minutes. Maintain the reaction temperature between 40-50°C.
-
Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for one hour.
-
Heating: Gently heat the reaction mixture to 70°C and maintain this temperature for one hour with continuous stirring.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker containing 200 g of crushed ice with constant stirring.
-
Once the ice has melted, saturate the solution with solid sodium chloride to precipitate the benzenesulfonic acid.
-
Cool the mixture in an ice bath for 30 minutes.
-
-
Isolation: Collect the crude benzenesulfonic acid by vacuum filtration and wash the crystals with a small amount of cold, saturated sodium chloride solution.
Visualizations
Diagram 1: Troubleshooting Logic for Benzene Sulfonation
Caption: A flowchart for troubleshooting common side reactions in benzene sulfonation.
Diagram 2: Experimental Workflow for Minimizing Side Reactions
Caption: A generalized experimental workflow for the sulfonation of benzene.
Diagram 3: Chemical Pathways of Main and Side Reactions
Caption: Pathways for the formation of the desired product and major side products.
References
- 1. benchchem.com [benchchem.com]
- 2. US2692279A - Process for the sulfonation of benzene - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Mechanism of Sulfonation of Benzene | Physics Wallah [pw.live]
- 7. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]
- 8. chembk.com [chembk.com]
Technical Support Center: Separation and Purification of Benzenesulfonic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of benzenesulfonic acid from sulfuric acid.
Troubleshooting Guides
This section provides solutions to common issues encountered during the separation and purification of benzenesulfonic acid.
Method 1: Selective Solvent Extraction
Issue: Low yield of extracted benzenesulfonic acid.
-
Possible Cause: Incomplete extraction due to insufficient solvent volume or mixing.
-
Solution: Increase the solvent-to-acid mixture ratio. Ensure vigorous mixing during extraction to maximize the interfacial surface area. Perform multiple extractions with fresh solvent.
-
-
Possible Cause: The chosen solvent has low selectivity for benzenesulfonic acid.
-
Solution: While benzene (B151609) is a common choice, other organic solvents can be used.[1] Consider screening alternative non-polar, water-immiscible organic solvents.
-
-
Possible Cause: Benzenesulfonic acid is lost during the back-extraction step.
-
Solution: Optimize the pH of the aqueous phase for back-extraction. Ensure the phases are well-separated before removal. Perform multiple, smaller volume back-extractions.
-
Issue: The separated organic layer is difficult to handle or forms an emulsion.
-
Possible Cause: High concentration of acids leading to increased viscosity.
-
Solution: A preliminary dilution of the acid mixture with a small amount of water may be necessary, but avoid excessive water as it can increase the solubility of sulfuric acid in the organic phase.
-
-
Possible Cause: Agitation during extraction is too vigorous.
-
Solution: Use gentle but thorough mixing, such as repeated inversions of the separatory funnel, rather than vigorous shaking. The addition of a small amount of a saturated brine solution can sometimes help to break emulsions.
-
Method 2: Dilution and Phase Separation (Settling/Centrifugation)
Issue: Incomplete separation of the two acid layers after dilution and settling.
-
Possible Cause: Incorrect final concentration of sulfuric acid.
-
Solution: The optimal concentration for separation is approximately 75-86% sulfuric acid.[2] Carefully calculate and add the required amount of water to achieve this concentration range.
-
-
Possible Cause: Insufficient settling time.
-
Solution: For large batches, a settling time of several hours may be required.[2]
-
-
Possible Cause: The temperature is not optimal for separation.
-
Solution: Maintain the temperature in the range of 130-135°F (54-57°C) to facilitate separation.[2]
-
Issue: Degradation or discoloration of the benzenesulfonic acid product.
-
Possible Cause: The temperature during the dilution step is too high.
-
Solution: The dilution of sulfuric acid is highly exothermic. Add water slowly and with efficient cooling to keep the temperature below 145°F (63°C) to minimize color degradation.[2]
-
Issue: The separated benzenesulfonic acid layer has a high residual sulfuric acid content.
-
Possible Cause: Inefficient separation of the two phases.
-
Solution: Utilize a centrifuge to enhance the separation of the two immiscible acid layers.[2] This is particularly effective for smaller-scale laboratory preparations.
-
Method 3: Purification via Salt Formation
Issue: Low yield of the benzenesulfonate (B1194179) salt.
-
Possible Cause: Incomplete precipitation of the salt.
-
Solution: Ensure the pH is appropriate for the complete precipitation of the desired salt. Cooling the solution may also increase the yield of the crystalline salt.
-
-
Possible Cause: The salt is partially soluble in the reaction mixture.
-
Solution: After filtration, wash the collected salt with a small amount of a cold solvent in which the salt is known to have low solubility.
-
Issue: The final benzenesulfonic acid product is contaminated with inorganic salts.
-
Possible Cause: Incomplete removal of the precipitating agent or byproduct salts.
-
Solution: When regenerating the benzenesulfonic acid from its salt (e.g., using sulfuric acid to precipitate barium sulfate (B86663) from barium this compound), use a slight excess of the sulfonic acid salt to ensure all the precipitating acid is consumed.[3] Thoroughly wash the final product.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating benzenesulfonic acid from the excess sulfuric acid used in its synthesis?
A1: The most common methods include:
-
Selective Solvent Extraction: Utilizing a solvent that dissolves benzenesulfonic acid but not sulfuric acid.[1]
-
Dilution and Phase Separation: Adding water to the mixture to reduce the sulfuric acid concentration, which causes the benzenesulfonic acid to separate as an immiscible layer.[2]
-
Purification via Salt Formation: Neutralizing the acid mixture to form salts with different solubilities, allowing for separation by filtration and crystallization.[3][4]
-
Ion Exchange Chromatography: Using an anion exchange resin to selectively remove sulfuric acid.
-
Desulfonation: Reversing the sulfonation reaction by heating in the presence of dilute sulfuric acid to regenerate benzene, which can be easily separated.[5][6]
Q2: What safety precautions should be taken when working with benzenesulfonic acid and sulfuric acid?
A2: Both benzenesulfonic acid and sulfuric acid are corrosive and can cause severe burns.[7][8] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. The dilution of sulfuric acid is highly exothermic and should be done with care, adding the acid to water slowly and with cooling.
Q3: How can I determine the purity of my separated benzenesulfonic acid?
A3: The purity of benzenesulfonic acid can be assessed using various analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC): This is a robust method for separating and quantifying benzenesulfonic acid and any remaining impurities.
-
Titration: As an acidic compound, titration with a standardized base can determine its concentration.
-
Spectroscopy: Techniques like NMR and IR spectroscopy can confirm the structure and identify impurities.
Q4: Can the sulfonation reaction be reversed to aid in separation?
A4: Yes, the sulfonation of benzene is a reversible reaction.[6] By heating the mixture of benzenesulfonic acid and sulfuric acid in the presence of dilute aqueous sulfuric acid, the reaction can be driven in reverse, a process called desulfonation, to produce benzene and sulfuric acid.[5][6] The benzene can then be removed by distillation or extraction.
Q5: Are there modern chromatographic methods for this separation?
A5: Yes, ion exchange chromatography can be an effective method for separating sulfuric acid from benzenesulfonic acid. The mixture, dissolved in a non-polar solvent, is passed through an anion exchange resin which retains the sulfuric acid, allowing the benzenesulfonic acid to pass through. The sulfuric acid can then be eluted from the resin in a separate step.
Quantitative Data Summary
| Method | Key Parameters | Typical Purity/Yield | Reference |
| Dilution & Settling | Sulfuric Acid Concentration: ~80% | Product: ~85% sulfonic acid | [2] |
| Temperature: 130-135°F (54-57°C) | |||
| Settling Time: 4 hours (for a 2300-gallon batch) | |||
| Salt Formation | Reagent: Barium Carbonate | Final product: Crystalline solid | [3] |
| (Followed by H₂SO₄) | m.p. 52.5°C (anhydrous) | ||
| Ion Exchange | Resin: Amberlite IRA-400 | Substantially complete separation | [9] |
| Solvent: Non-polar (e.g., hexane) | |||
| Eluent for H₂SO₄: Aqueous alcohol and water |
Experimental Protocols
Protocol 1: Separation by Selective Solvent Extraction
-
Transfer the mixture of benzenesulfonic acid and sulfuric acid to a separatory funnel.
-
Add an equal volume of benzene (or another suitable non-polar solvent) to the separatory funnel.
-
Stopper the funnel and gently invert it multiple times for 5-10 minutes to ensure thorough mixing of the two phases. Periodically vent the funnel to release any pressure buildup.
-
Allow the layers to separate. The upper organic layer will contain the dissolved benzenesulfonic acid, while the lower layer will be the sulfuric acid.
-
Carefully drain the lower sulfuric acid layer.
-
To recover the benzenesulfonic acid, add water to the separatory funnel containing the benzene solution and perform a back-extraction. The benzenesulfonic acid will move into the aqueous layer.
-
Separate the aqueous layer containing the benzenesulfonic acid. The product can be isolated from the aqueous solution by evaporation of the water.[1]
Protocol 2: Purification via Barium Salt Formation
-
Dissolve the crude benzenesulfonic acid mixture in a minimal amount of distilled water.
-
Slowly add slightly less than the theoretical amount of barium carbonate (BaCO₃) with constant stirring. Effervescence (CO₂ evolution) will occur.
-
Continue stirring until the effervescence ceases. The solution should remain acidic.
-
Filter the mixture to remove the insoluble barium sulfate. The filtrate contains the soluble barium this compound.
-
To regenerate the free acid, suspend the collected barium this compound in water and add a slight stoichiometric deficit of sulfuric acid. This will precipitate barium sulfate.
-
Filter off the insoluble barium sulfate.
-
The filtrate, containing the purified benzenesulfonic acid, can be concentrated by evaporation under vacuum to yield the crystalline product.[3]
Visualizations
Caption: Workflow for separating benzenesulfonic acid using solvent extraction.
Caption: Key steps and parameters for the dilution and phase separation method.
References
- 1. US1212612A - Method of separating benzene sulfonic acid from sulfuric acid and of converting the benzene sulfonic acid into a salt. - Google Patents [patents.google.com]
- 2. US3240801A - Separation of sulfonic acid from excess sulfonating agent - Google Patents [patents.google.com]
- 3. Purification of Benzenesulfonic acid - Chempedia - LookChem [lookchem.com]
- 4. US3719703A - Separation of sulfonic acids from sulfuric acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. hnsincere.com [hnsincere.com]
- 8. veeprho.com [veeprho.com]
- 9. US3030411A - Method for the separation of sulfuric acid from sulfuric acid-sulfonic acid mixtures - Google Patents [patents.google.com]
Improving reaction conversion in linear alkylbenzene sulfonation
This guide provides troubleshooting advice and frequently asked questions to assist researchers and scientists in optimizing the sulfonation of linear alkylbenzene (LAB) to achieve higher reaction conversion and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the conversion rate in LAB sulfonation?
A1: The key factors that control the conversion of LAB to linear alkylbenzene sulfonic acid (LABSA) are the molar ratio of the sulfonating agent to LAB, reaction temperature, reaction time, and mixing efficiency.[1][2] Precise control over these parameters is crucial for maximizing yield and minimizing by-product formation.[2][3]
Q2: What is the optimal molar ratio of sulfur trioxide (SO₃) to LAB?
A2: The optimal SO₃:LAB molar ratio is typically slightly above a stoichiometric 1:1 ratio, often in the range of 1:1.05 to 1:1.1.[4] While an excess of SO₃ is necessary to drive the reaction towards completion, a significant excess can lead to the formation of undesirable side products, such as sulfones and anhydrides.[5][6] Using a molar ratio slightly lower than the theoretical optimum can help minimize the formation of sulfones.[5]
Q3: How does reaction temperature affect the sulfonation process?
A3: Reaction temperature is a critical parameter that must be carefully controlled. The sulfonation reaction is highly exothermic.[1][7] Insufficient cooling can lead to a rapid temperature increase, promoting side reactions, product degradation, and a darker-colored product.[1][8] Conversely, a temperature that is too low will result in a slow reaction rate and incomplete conversion.[9] A common temperature range for LAB sulfonation is 50-60°C.[4]
Q4: What causes the formation of dark-colored LABSA, and how can it be prevented?
A4: The dark color of the final product is often an indicator of side reactions and product degradation, which can be caused by excessive reaction temperatures (hot spots) or prolonged reaction times.[8][9] To prevent dark coloration, ensure efficient heat removal from the reactor and optimize the reaction time.[3] The quality of the raw LAB also plays a role; impurities can contribute to color formation.[1]
Q5: What are the common side products in LAB sulfonation, and how can they be minimized?
A5: Besides the desired LABSA, common side products include sulfones and anhydrides.[5][10] Sulfone formation is a significant issue as they are difficult to remove once formed.[10] Minimizing sulfone formation can be achieved by carefully controlling the SO₃/LAB molar ratio, avoiding a large excess of SO₃.[5][11] Anhydrides are also formed but are typically eliminated during the subsequent hydrolysis (aging) step.[10]
Q6: How can I monitor the progress and completion of the reaction?
A6: The reaction progress and conversion can be monitored by analyzing the product mixture for the content of active matter (LABSA), unreacted LAB (free oil), and free sulfuric acid.[12][13] Common analytical techniques include titration to determine active matter and free acid, and chromatographic methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to quantify unreacted LAB and sulfones.[11][13][14]
Troubleshooting Guide
This section addresses specific issues that may arise during LAB sulfonation experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion / High Unreacted LAB | Insufficient Sulfonating Agent: The SO₃:LAB molar ratio is too low. | Increase the molar ratio of SO₃ to LAB incrementally (e.g., from 1.02 to 1.05). Ensure accurate measurement and delivery of reagents.[6][15] |
| Low Reaction Temperature: The reaction rate is too slow due to inadequate heating. | Gradually increase the reaction temperature in 5°C increments, monitoring for any color change. The typical range is 50-60°C.[4][9] | |
| Poor Mixing: Inefficient mixing leads to poor contact between the reactants. | Increase the stirring speed or improve the reactor design to ensure the homogenous distribution of the sulfonating agent in the LAB. | |
| Short Reaction Time: The reaction has not been allowed to proceed to completion. | Increase the reaction time. Monitor the conversion at different time points to determine the optimal duration.[16] | |
| High Sulfone Formation | Excess Sulfonating Agent: The SO₃:LAB molar ratio is too high. | Reduce the SO₃:LAB molar ratio. A ratio slightly below the theoretical optimum can minimize sulfone formation.[5] |
| High Reaction Temperature: Elevated temperatures can favor the formation of sulfones.[9] | Lower the reaction temperature and ensure there are no localized hot spots in the reactor.[9] | |
| Product is Dark Brown or Black | Excessive Temperature: The reaction is overheating, causing degradation. | Improve the cooling efficiency of the reactor. The reaction is highly exothermic and requires constant heat removal.[1][8] Consider slowing the rate of addition of the sulfonating agent. |
| Impure Raw Materials: Impurities in the LAB feedstock can lead to colored by-products. | Use high-purity LAB. Check the specifications of the starting material.[1] | |
| High Viscosity of Reaction Mixture | High Conversion: As the reaction proceeds, the formation of LABSA increases the viscosity. | This is a natural consequence of a successful reaction. Ensure the stirring mechanism can handle the increased viscosity. |
| Low Temperature: The product may be more viscous at lower temperatures. | Ensure the reaction temperature is within the optimal range (50-60°C).[4] |
Experimental Protocols
Laboratory-Scale Sulfonation of Linear Alkylbenzene
This protocol describes a general procedure for sulfonating LAB using concentrated sulfuric acid or oleum (B3057394) in a laboratory setting.
Materials:
-
Linear Alkylbenzene (LAB)
-
Sulfonating Agent (e.g., 20% Oleum or 98% Sulfuric Acid)[17][18]
-
Ice
-
Sodium Chloride (NaCl)
-
Distilled Water
Equipment:
-
Three-necked round-bottom flask
-
Mechanical or magnetic stirrer
-
Dropping funnel
-
Thermometer
-
Reflux condenser with a drying tube (e.g., CaCl₂)
-
Heating mantle and/or ice bath
Procedure:
-
Setup: In a fume hood, equip a three-necked round-bottom flask with a stirrer, a dropping funnel, and a thermometer. Place the flask in an ice bath on a stirrer.
-
Charge Reactor: Add a pre-determined amount of LAB to the reaction flask and begin stirring.
-
Reagent Addition: Carefully and slowly add the sulfonating agent (e.g., oleum) dropwise from the dropping funnel into the LAB. The reaction is highly exothermic.[1]
-
Temperature Control: Maintain the reaction temperature within the desired range (e.g., 50-60°C) by controlling the addition rate and using the ice bath or a heating mantle as needed.[4]
-
Reaction: After the addition is complete, allow the mixture to stir at the set temperature for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.[16]
-
Work-up (Quenching): Cool the reaction mixture to room temperature. Very slowly and carefully, pour the viscous mixture onto crushed ice with vigorous stirring. This step is also highly exothermic.
-
Isolation: Once the ice has melted, add solid sodium chloride to the solution to precipitate the LABSA product ("salting out"). Cool the mixture further in an ice bath to maximize precipitation.
-
Filtration: Collect the crude LABSA product by vacuum filtration. Wash the collected solid with a small amount of cold, saturated NaCl solution.
-
Drying: Dry the product, for example, in a vacuum oven at a low temperature.
Analysis of Product Conversion by Titration
Objective: To determine the percentage of active matter (LABSA) and free sulfuric acid.
Procedure:
-
Accurately weigh a sample of the LABSA product into a beaker.
-
Dissolve the sample in a mixture of isopropyl alcohol and neutralized deionized water.
-
Titrate the solution with a standardized sodium hydroxide (B78521) (NaOH) solution using a pH meter or an appropriate indicator.
-
The titration curve will show two equivalence points. The first corresponds to the neutralization of the strong acid (sulfuric acid), and the second corresponds to the neutralization of the sulfonic acid (LABSA).
-
Calculate the percentage of free sulfuric acid and active matter based on the volumes of NaOH used for each equivalence point.[12]
Visualizations
Experimental Workflow
Caption: Diagram 1: General Experimental Workflow for LAB Sulfonation.
Troubleshooting Low Conversion
Caption: Diagram 2: Troubleshooting Guide for Low Reaction Conversion.
Reaction Pathway and Side Reactions
Caption: Diagram 3: LAB Sulfonation Main and Side Reaction Pathways.
References
- 1. asiachmical.com [asiachmical.com]
- 2. chemithon.com [chemithon.com]
- 3. labsaco.com [labsaco.com]
- 4. scribd.com [scribd.com]
- 5. A contribution to understanding secondary reactions in linear alkylbenzene sulfonation | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. scite.ai [scite.ai]
- 8. Sulphonation | Phoenix Equipment [phxequip.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. How to assess the good Quality of Linear Alkyl Benzene Sulphonic Acid (LABSA) - CSM [csi-ind.com]
- 13. researchgate.net [researchgate.net]
- 14. Monitoring the linear alkylbenzene sulfonation process using high-temperature gas chromatography | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. The correlation of sulfonation reaction kinetics with the degree of sulfonation (DS) and its effects on microstructure and morphology of electrospun f ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05587B [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. Determination of Sulfonation Conditions of HAB as a By-product of Linear Alkylbenzene Production [jpst.ripi.ir]
Minimizing diphenyl sulfone byproduct in benzenesulfonate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the formation of diphenyl sulfone byproduct during benzenesulfonate (B1194179) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of diphenyl sulfone byproduct formation during the synthesis of this compound?
A1: Diphenyl sulfone is primarily formed as a byproduct in this compound synthesis through a side reaction where benzenesulfonic acid reacts with unreacted benzene (B151609).[1][2] This reaction is generally favored at higher temperatures and with strong sulfonating agents like sulfur trioxide.[3][4] The presence of water, which is a byproduct of sulfonation with sulfuric acid, can also influence the reaction equilibrium and potentially lead to conditions that favor sulfone formation.[3]
Q2: What are the most effective methods to inhibit the formation of diphenyl sulfone?
A2: Several methods can effectively reduce the formation of diphenyl sulfone. These include:
-
Addition of Inhibitors: Acetic anhydride (B1165640),[5] sodium this compound,[6][7][8] and sodium sulfite[9] have been shown to inhibit the formation of diphenyl sulfone.
-
Temperature Control: Maintaining a lower reaction temperature can significantly decrease the rate of the side reaction leading to diphenyl sulfone.[4]
-
Choice of Sulfonating Agent: Using milder sulfonating agents or controlling the concentration of sulfur trioxide can help minimize byproduct formation.[3]
-
Reaction Conditions: Proper control of reactant ratios and reaction time is crucial. For instance, ensuring a slight excess of benzene is consumed before significant byproduct formation can occur.
Q3: Can diphenyl sulfone be removed after the reaction is complete?
A3: Yes, purification methods are available to remove diphenyl sulfone from the benzenesulfonic acid product. One common method involves dissolving the crude product in water and then adding barium carbonate. The insoluble barium this compound can be filtered off, leaving the diphenyl sulfone in the filtrate. The benzenesulfonic acid can then be regenerated by treating the barium salt with sulfuric acid.[10] Other purification techniques include recrystallization and vacuum distillation.[11][12]
Q4: What is the typical yield of benzenesulfonic acid and the percentage of diphenyl sulfone byproduct under optimized conditions?
A4: With optimized conditions, it is possible to achieve high yields of benzenesulfonic acid with minimal diphenyl sulfone byproduct. For example, a process using sulfur trioxide with the addition of acetic anhydride as an inhibitor reported a 98% yield of benzenesulfonic acid with only 1.5% diphenyl sulfone.[5] Another method employing sodium this compound as an inhibitor in a two-stage sulfonation process also claims high conversion to benzenesulfonic acid with negligible byproduct formation.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of diphenyl sulfone byproduct | High reaction temperature. | Maintain the reaction temperature at the lower end of the recommended range for the specific protocol. For example, when using chlorosulfonic acid, keeping the temperature at or below 60°C is advised.[13] |
| Excess of sulfonating agent or prolonged reaction time. | Carefully control the stoichiometry of the reactants. Monitor the reaction progress and stop it once the desired conversion of the starting material is achieved. | |
| Ineffective mixing. | Ensure vigorous and efficient stirring throughout the reaction to maintain a homogeneous mixture and prevent localized overheating. | |
| Low yield of benzenesulfonic acid | Incomplete reaction. | Ensure the reaction is run for the recommended duration and at the appropriate temperature. Confirm the quality and reactivity of the sulfonating agent. |
| Reversible reaction. | In sulfonations using sulfuric acid, the presence of water can drive the equilibrium back to the starting materials. Removing water azeotropically with benzene can improve the yield.[3] | |
| Loss during workup. | Optimize the purification procedure to minimize product loss. For example, ensure complete precipitation of the barium salt if using that purification method.[10] | |
| Dark-colored product | Charring or oxidation due to high temperatures. | Maintain strict temperature control during the reaction and any subsequent heating steps like distillation. |
| Impurities in starting materials. | Use high-purity benzene and sulfonating agents. |
Quantitative Data on Byproduct Formation
The following table summarizes the reported yields of benzenesulfonic acid and the corresponding content of diphenyl sulfone byproduct under various reaction conditions.
| Sulfonating Agent | Inhibitor/Additive | Reaction Temperature (°C) | Benzenesulfonic Acid Yield (%) | Diphenyl Sulfone Content (%) | Reference |
| Sulfur Trioxide | Acetic Anhydride | 40 | 98 | 1.5 | [5] |
| Oleum (B3057394) | Sodium this compound (5-10 wt%) | 61-80 (Stage 1), 150-170 (Stage 2) | >90 | Not specified, but inhibited | [6][8] |
| Sulfuric Acid & Thionyl Chloride | None specified | Not specified | 96.3 | 1.6 | [3] |
| Chlorosulfonic Acid | None specified | ≤ 60 | Not specified | Not specified, but is a byproduct | [13] |
Experimental Protocols
Protocol 1: Synthesis of Benzenesulfonic Acid with Sulfur Trioxide and Acetic Anhydride Inhibitor
This protocol is adapted from a procedure that yields a high percentage of benzenesulfonic acid with minimal diphenyl sulfone byproduct.[5]
Materials:
-
Dry benzene
-
Liquid, stabilized sulfur trioxide
-
Acetic anhydride
Procedure:
-
In a three-necked reaction flask, place dry benzene and a small amount of acetic anhydride (e.g., 1 g for 390 g of benzene) to suppress sulfone formation.
-
Heat the reaction flask to 40°C and gradually reduce the pressure to reflux the benzene vigorously.
-
Charge a sulfur trioxide generator with liquid, stabilized sulfur trioxide.
-
Aspirate the sulfur trioxide vapor into the refluxing benzene. Gently warm the sulfur trioxide generator to maintain an internal temperature of about 30°C to aid evaporation.
-
Continue the reaction until all the sulfur trioxide has been transferred to the reaction vessel, at which point the reflux will cease.
-
Isolate the anhydrous benzenesulfonic acid by distilling off the excess benzene under vacuum.
Protocol 2: Synthesis of Benzenesulfonic Acid using Oleum and Sodium this compound Inhibitor
This protocol is based on a patented two-stage process designed to minimize diphenyl sulfone formation.[6]
Materials:
-
Liquid benzene
-
Oleum (e.g., 20% sulfur trioxide in sulfuric acid)
-
Sodium this compound
Procedure: Stage 1:
-
React liquid benzene and oleum in a molar ratio in the presence of 5 to 10 percent by weight of sodium this compound.
-
Maintain the reaction temperature between 61°C and 80°C to achieve partial formation of benzenesulfonic acid.
Stage 2:
-
Transfer the reaction mixture to a separate stage and maintain the temperature between 150°C and 170°C.
-
Pass benzene vapors countercurrently through the reaction mixture until a conversion of 90% or more of the oleum to benzenesulfonic acid is achieved.
Visualizations
Caption: Reaction pathway for this compound synthesis and byproduct formation.
Caption: General experimental workflow for this compound synthesis.
References
- 1. US2379585A - Sulphonation of benzene - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US3383421A - Process for the formation and purification of aromatic sulfones - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. p-toluenesulfonicacid-ptbba.com [p-toluenesulfonicacid-ptbba.com]
- 7. acs.org [acs.org]
- 8. US2692279A - Process for the sulfonation of benzene - Google Patents [patents.google.com]
- 9. Benzenesulfonic acid | 98-11-3 | Benchchem [benchchem.com]
- 10. Design, synthesis, biological evaluation, and structure-activity relationships of substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates as new tubulin inhibitors mimicking combretastatin A-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN112010792B - Production method of high-purity diphenyl sulfone - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Analysis of Benzenesulfonate Ester Genotoxins
Welcome to the technical support center for the analysis of benzenesulfonate (B1194179) ester genotoxins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the detection and quantification of these potentially genotoxic impurities (PGIs).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in analyzing this compound ester genotoxins?
A1: The main challenges in analyzing this compound ester genotoxins include:
-
Low Concentration Levels: These impurities are often present at trace levels (ppm or ppb), requiring highly sensitive analytical methods.[1][2]
-
Matrix Effects: The active pharmaceutical ingredient (API) and other excipients in the sample matrix can interfere with the detection and quantification of the target analytes.[1]
-
Analyte Instability: Some sulfonate esters are unstable in certain sample solutions, which can lead to inaccurate results. It is often recommended to prepare samples immediately before analysis.[2]
-
Poor Ionization Efficiency: this compound esters can exhibit poor ionization in electrospray ionization (ESI) mass spectrometry, leading to low sensitivity.[3][4]
-
Co-elution: Chromatographic separation of the genotoxic impurities from the API and other components can be difficult to achieve.
Q2: Which analytical techniques are most suitable for analyzing this compound esters?
A2: Liquid chromatography coupled with mass spectrometry (LC-MS) is the most widely used and effective technique.[2][5] Specific methods include:
-
LC-MS/MS: Offers high selectivity and sensitivity, especially when using atmospheric pressure chemical ionization (APCI) in negative ion mode.[3][4][6]
-
UPLC-MS: Ultra-performance liquid chromatography provides faster analysis times and higher resolution compared to conventional HPLC.
-
GC-MS: Gas chromatography-mass spectrometry is also used, but may require derivatization to improve volatility and detectability of the analytes.[7]
Q3: When is derivatization necessary for the analysis of this compound esters?
A3: Derivatization is employed to enhance the detectability of sulfonate esters, particularly for GC-MS analysis and in some LC-MS applications to improve ionization and chromatographic retention.[1] For instance, using trimethylamine (B31210) or triethylamine (B128534) as derivatizing reagents can form quaternary ammonium (B1175870) products that are more amenable to analysis by hydrophilic interaction liquid chromatography (HILIC).[1] However, direct analysis without derivatization is often achievable with modern LC-MS/MS systems, which simplifies the workflow.[2]
Q4: How can I improve the sensitivity of my LC-MS method for this compound esters?
A4: To improve sensitivity, consider the following:
-
Optimize Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) has been shown to be a better ionization technique than Electrospray Ionization (ESI) for these compounds, particularly in negative ion mode.[3][4]
-
Use Adduct Formation: In ESI, the addition of mobile phase additives like ammonium acetate (B1210297) or sodium acetate can enhance the formation of adduct ions (e.g., [M+NH4]+ or [M+Na]+), which can improve signal intensity.[3][8]
-
Selected Reaction Monitoring (SRM): For tandem mass spectrometry, operating in SRM mode significantly increases sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.[3][4]
-
Sample Concentration: Increasing the concentration of the API in the sample solution can help in detecting impurities at lower ppm levels.[2]
-
Injection Volume: A larger injection volume can increase the amount of analyte introduced into the system, thereby boosting the signal.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing
-
Question: My chromatogram shows poor peak shape and tailing for the this compound ester peaks. What could be the cause and how can I fix it?
-
Answer:
-
Possible Cause 1: Secondary Interactions with the Column.
-
Solution: Ensure that the mobile phase pH is appropriate for the analytes and the column chemistry. Consider using a column with a different stationary phase or end-capping.
-
-
Possible Cause 2: Inappropriate Sample Solvent.
-
Solution: The sample solvent should be compatible with the mobile phase. Ideally, dissolve the sample in the initial mobile phase composition to avoid peak distortion. Mismatched solvent strength can lead to poor peak shape.
-
-
Possible Cause 3: Column Overload.
-
Solution: If the concentration of the analyte is too high, it can lead to peak fronting or tailing. Try diluting the sample.
-
-
Possible Cause 4: Column Contamination or Degradation.
-
Solution: Flush the column with a strong solvent to remove any contaminants. If the problem persists, the column may need to be replaced.
-
-
Issue 2: Low or No Recovery of Analytes
-
Question: I am experiencing low recovery for my spiked this compound ester standards in the API matrix. What are the potential reasons and solutions?
-
Answer:
-
Possible Cause 1: Analyte Instability.
-
Solution: this compound esters can be unstable in certain solvents. Prepare samples fresh and analyze them immediately.[2] Investigate the stability of the analytes in your specific sample matrix and solvent over time.
-
-
Possible Cause 2: Matrix Effects (Ion Suppression).
-
Solution: The high concentration of the API can suppress the ionization of the trace-level genotoxic impurities. To mitigate this, you can:
-
Dilute the sample.
-
Improve chromatographic separation to ensure the analytes elute in a region with less interference from the API.
-
Use an internal standard that is structurally similar to the analyte to compensate for the matrix effect.
-
Optimize the sample preparation procedure to remove interfering matrix components.
-
-
-
Possible Cause 3: Inefficient Extraction.
-
Solution: Re-evaluate your sample preparation and extraction method. Ensure the chosen solvent effectively dissolves the analytes from the sample matrix. Sonication or vortexing may improve extraction efficiency.[5]
-
-
Issue 3: High Background Noise or Interferences
-
Question: My baseline is noisy, and I see many interfering peaks in the chromatogram. How can I improve the signal-to-noise ratio?
-
Answer:
-
Possible Cause 1: Contaminated Mobile Phase or Solvents.
-
Solution: Use high-purity, LC-MS grade solvents and additives. Freshly prepare the mobile phase and filter it before use.
-
-
Possible Cause 2: Sample Matrix Interferences.
-
Solution: Employ a more selective sample preparation technique, such as solid-phase extraction (SPE), to clean up the sample and remove interfering compounds.
-
-
Possible Cause 3: Mass Spectrometer Contamination.
-
Solution: The mass spectrometer may need cleaning. Refer to the instrument manual for the appropriate cleaning procedure.
-
-
Possible Cause 4: Inadequate Chromatographic Separation.
-
Solution: Optimize the chromatographic method to better separate the analytes from matrix components. This can involve adjusting the gradient profile, changing the mobile phase composition, or trying a different column.
-
-
Data Presentation
Table 1: Comparison of LC-MS Ionization Techniques for Sulfonate Ester Analysis
| Ionization Mode | Precursor Ions | Stability of Precursor Ions | Sensitivity | Reproducibility | Reference |
| APCI (Negative Ion Mode) | [M-alkyl]⁻ | Stable | High | Good | [3][4] |
| ESI (Positive Ion Mode) | [M+H]⁺, [M+NH₄]⁺, [M+Na]⁺ | Less stable, abundance competed by different adducts | Poor | Poor | [3][4] |
Table 2: Typical Performance of a Derivatization LC/MS Method
| Parameter | Value | Reference |
| Target Analyte Level | 1-2 ppm | [1] |
| API Sample Concentration | 5 mg/mL | [1] |
| Recovery at 1-2 ppm | > 85% | [1] |
| Injection Precision (RSD) | 0.4 - 4% | [1] |
| Linear Range | 0.2 - 20 ppm | [1] |
| Correlation Coefficient (R²) | ≥ 0.99 | [1] |
Table 3: Limits of Detection and Quantification for UPLC-MS Analysis
| Compound | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Methyl this compound | - | 7.5 | |
| Ethyl this compound | - | 1.5 | |
| Isopropyl this compound | - | 1.5 | |
| Various Sulfonate Esters (APCI) | 2 - 4 | - | [3] |
Experimental Protocols
Protocol 1: Direct UPLC-MS Analysis of this compound Esters
This protocol is based on a method for the analysis of methyl, ethyl, and isopropyl esters of benzenesulfonic acid.
1. Materials and Reagents:
-
Methyl, ethyl, and isopropyl this compound reference standards.
-
Methanol (B129727) (LC-MS grade).
-
Ammonium acetate (LC-MS grade).
-
Water (high-purity, e.g., Milli-Q).
-
API sample.
2. Standard Preparation:
-
Prepare individual stock solutions of each this compound ester in methanol at a concentration of 1.0 mg/mL.
-
Prepare a mixed standard solution by diluting the stock solutions with a standard diluent (e.g., 20:80 methanol/5 mM ammonium acetate) to the desired concentration range for the calibration curve (e.g., 1.5 to 500 ng/mL).
3. Sample Preparation:
-
Accurately weigh and dissolve the API sample in methanol to a concentration of 2 mg/mL.
-
Dilute the API solution with the standard diluent to a final concentration of 1 mg/mL.
4. UPLC-MS Conditions:
-
System: ACQUITY UPLC H-Class System with a PDA and ACQUITY QDa Detector.
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: 5 mM Ammonium Acetate in Water.
-
Mobile Phase B: Methanol.
-
Gradient: A suitable gradient to separate the analytes from the API.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40 °C.
-
MS Detection: ACQUITY QDa Detector in Single Ion Recording (SIR) mode.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
5. Data Analysis:
-
Construct a calibration curve from the standard solutions.
-
Quantify the amount of each this compound ester in the API sample by comparing its peak area to the calibration curve.
Protocol 2: Derivatization LC-MS for Alkyl Sulfonates
This protocol is a general approach for the determination of alkyl sulfonates using derivatization.[1]
1. Materials and Reagents:
-
Alkyl sulfonate reference standards.
-
Trimethylamine (for ethyl/propyl/isopropyl esters).
-
Triethylamine (for methyl esters).
-
API sample.
-
Solvents for extraction and chromatography (e.g., acetonitrile (B52724), water).
2. Derivatization Procedure:
-
Dissolve the API sample in a suitable solvent.
-
Add the appropriate derivatizing reagent (trimethylamine or triethylamine).
-
Allow the reaction to proceed under controlled conditions (time, temperature) to form the quaternary ammonium derivatives.
3. LC-MS Conditions:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is suitable for retaining the polar derivatization products.
-
Mobile Phase: A typical HILIC mobile phase system, such as acetonitrile and an aqueous buffer (e.g., ammonium formate).
-
MS Detection: Mass spectrometer operating in a mode suitable for detecting the charged derivatives.
4. Analysis:
-
Analyze the derivatized sample by LC-MS. The derivatized products are highly polar and should be well-retained on the HILIC column and separated from the typically less polar API.
Visualizations
Caption: Workflow for UPLC-MS analysis of this compound esters.
Caption: Troubleshooting logic for low analyte recovery.
Caption: Simplified pathway of this compound ester genotoxicity.
References
- 1. A practical derivatization LC/MS approach for determination of trace level alkyl sulfonates and dialkyl sulfates genotoxic impurities in drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes. | Sigma-Aldrich [sigmaaldrich.com]
- 5. lcms.cz [lcms.cz]
- 6. Simultaneous Determination of 15 Sulfonate Ester Impurities in Phentolamine Mesylate, Amlodipine Besylate, and Tosufloxacin Tosylate by LC-APCI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two Options for Analyzing Potential Genotoxic Impurities in Active Pharmaceutical Ingredients [restek.com]
- 8. Direct Detection of a Sulfonate Ester Genotoxic Impurity by Atmospheric-Pressure Thermal Desorption–Extractive Electrospray–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Controlling reaction parameters in the sulfonation of toluene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the sulfonation of toluene (B28343).
Troubleshooting Guide
This guide addresses common issues encountered during the sulfonation of toluene, offering potential causes and solutions in a straightforward question-and-answer format.
| Issue | Potential Cause | Suggested Solution |
| Low yield of desired toluenesulfonic acid isomer | Suboptimal Temperature: The reaction temperature may be favoring an undesired isomer. Sulfonation of toluene is subject to kinetic and thermodynamic control. | For para- and ortho-toluenesulfonic acid (kinetic products), maintain a lower reaction temperature, typically around 0-25°C.[1] For meta-toluenesulfonic acid (thermodynamic product), a higher temperature of 150-200°C is required.[1] |
| Incorrect Sulfuric Acid Concentration: The concentration of the sulfonating agent is critical. The reaction rate decreases significantly if the sulfuric acid concentration drops below 90%.[2] | Use concentrated sulfuric acid (96-98%) or oleum (B3057394) (fuming sulfuric acid) to maintain a high concentration of the active electrophile (SO₃ or HSO₃⁺).[3] | |
| Insufficient Reaction Time: The reaction may not have proceeded to completion. | Increase the reaction time and monitor the progress using an appropriate analytical technique, such as TLC or HPLC. | |
| Formation of significant amounts of undesired isomers | Incorrect Temperature Control: As mentioned above, temperature is the primary factor controlling the isomer distribution.[1] | Strictly control the reaction temperature based on the desired isomer. Use an ice bath for lower temperatures and a heating mantle with a temperature controller for higher temperatures. |
| Reaction under Thermodynamic Control when Kinetic Product is Desired: At elevated temperatures, the initially formed ortho and para isomers can revert to toluene and then reform as the more stable meta isomer.[1] | To obtain the ortho and para isomers, ensure the reaction is carried out at a low enough temperature to be under kinetic control.[1] | |
| Presence of sulfone byproducts (e.g., 4,4'-dimethyldiphenyl sulfone) | High Reaction Temperature: Elevated temperatures can promote the formation of sulfone byproducts.[4] | Lower the reaction temperature. In some cases, the use of a suppressant like 4,4'-dimethyldiphenyl sulfone at the start of the reaction can inhibit further formation.[4] |
| High Concentration of Sulfonating Agent: An excess of the sulfonating agent can lead to side reactions. | Use a stoichiometric amount of the sulfonating agent. | |
| Reaction mixture is very viscous or solidifies | High Conversion to Toluenesulfonic Acid: The product, toluenesulfonic acid, is a solid at room temperature and can cause the reaction mixture to become very thick.[3] | If the reaction is being performed at a low temperature, a co-solvent might be necessary. For workup, pouring the reaction mixture into cold water or a saturated sodium chloride solution can help precipitate the product as a more manageable salt.[3] |
| Difficulty in separating isomers | Similar Physical Properties: The isomers of toluenesulfonic acid can be challenging to separate by simple crystallization. | Isomer separation often involves fractional crystallization of their salts (e.g., sodium or barium salts). The differing solubilities of these salts can be exploited for separation. |
Frequently Asked Questions (FAQs)
Q1: What are the key reaction parameters to control in the sulfonation of toluene?
A1: The most critical parameters to control are reaction temperature, the concentration of the sulfonating agent, and reaction time. Temperature has the most significant impact on the isomeric distribution of the product.[1][5]
Q2: How does temperature affect the isomer distribution in toluene sulfonation?
A2: The sulfonation of toluene is a classic example of kinetic versus thermodynamic control.
-
At low temperatures (e.g., 0-25°C) , the reaction is under kinetic control , favoring the formation of the ortho and para isomers, which are formed faster.[1]
-
At high temperatures (e.g., 150-200°C) , the reaction is under thermodynamic control . The sulfonation reaction is reversible, and at higher temperatures, the initially formed ortho and para isomers can revert to toluene and then rearrange to the more thermodynamically stable meta isomer.[1]
Q3: What is the role of the concentration of sulfuric acid in the reaction?
A3: The concentration of sulfuric acid is crucial as it is the source of the electrophile (SO₃ or HSO₃⁺). The reaction rate is highly dependent on the acid concentration. If the concentration falls below approximately 90% due to the formation of water during the reaction, the sulfonation process will stop.[2] To counteract this, azeotropic removal of water using a Dean-Stark apparatus can be employed, or fuming sulfuric acid (oleum) can be used.[2][3]
Q4: How can I minimize the formation of sulfone byproducts?
A4: Sulfone formation is a common side reaction, particularly at higher temperatures and with a high concentration of the sulfonating agent.[4] To minimize this, it is recommended to:
-
Maintain the lowest effective reaction temperature.[4]
-
Use a controlled molar ratio of the sulfonating agent to toluene.
-
In some specialized applications, adding a small amount of the sulfone byproduct at the beginning of the reaction can suppress its further formation.[4]
Q5: What are the typical isomer distributions I can expect?
A5: The isomer distribution is highly dependent on the reaction conditions. The following table summarizes typical distributions under different conditions:
| Temperature (°C) | Sulfonating Agent | % Ortho | % Meta | % Para | Control Type |
| 0 | Conc. H₂SO₄ | ~43% | ~4% | ~53% | Kinetic |
| 25 | 77.6-98.8 wt% H₂SO₄ | Varies | Low | Varies | Kinetic |
| 100 | Conc. H₂SO₄ | ~13% | ~8% | ~79% | Mixed |
| 150-200 | Conc. H₂SO₄ | Low | ~95% | Low | Thermodynamic[1] |
Note: The ratios can vary based on the precise acid concentration and reaction time.[6]
Experimental Protocols
Protocol 1: Kinetically Controlled Sulfonation for Ortho- and Para-Toluenesulfonic Acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, add 1 mole equivalent of toluene.
-
Cooling: Place the flask in an ice-water bath and allow the toluene to cool to 0-5°C.
-
Addition of Sulfuric Acid: While maintaining the temperature between 0-10°C, slowly add 1.1 mole equivalents of cold, concentrated (98%) sulfuric acid dropwise with vigorous stirring.
-
Reaction: Continue stirring the mixture at 0-10°C for 2-3 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, slowly and carefully pour the reaction mixture over crushed ice.
-
Isolation: The toluenesulfonic acid can be isolated as its sodium salt by neutralizing the acidic solution with a saturated sodium bicarbonate or sodium chloride solution, which will cause the sodium p-toluenesulfonate to precipitate.[3] The isomers can then be separated by fractional crystallization.
Protocol 2: Thermodynamically Controlled Sulfonation for Meta-Toluenesulfonic Acid
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 1 mole equivalent of toluene.
-
Addition of Sulfuric Acid: Carefully add 1.1 mole equivalents of concentrated (98%) sulfuric acid to the toluene.
-
Reaction: Heat the mixture to 150-200°C using a heating mantle. Maintain this temperature and continue stirring for several hours to allow the reaction to reach equilibrium.[1]
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Slowly pour the mixture over crushed ice. The meta-toluenesulfonic acid can be isolated by forming a salt and utilizing fractional crystallization.
Visualizations
References
Preventing unwanted desulfonation in benzenesulfonate reactions
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with benzenesulfonate (B1194179) compounds. The focus is on preventing unwanted desulfonation, a common side reaction that can lead to low yields and product impurities.
Frequently Asked Questions (FAQs)
Q1: What is unwanted desulfonation in the context of this compound reactions?
A1: Unwanted desulfonation is a chemical reaction where the sulfonate group (-SO₃H or -SO₃R) is prematurely cleaved from the benzene (B151609) ring, typically resulting in the formation of a C-H bond (protodesulfonation) or a C-OH bond (hydrolysis). This is often the reverse of the sulfonation reaction.[1][2] This side reaction is problematic as it consumes the starting material, reduces the yield of the desired product, and introduces impurities like the corresponding arene or phenol (B47542), which can complicate purification.
Q2: What are the primary causes of premature desulfonation?
A2: The stability of the this compound group is highly dependent on the reaction conditions. The primary causes of unwanted desulfonation include:
-
High Temperatures: The rate of desulfonation increases significantly with temperature. Reactions heated above 100-120°C are particularly susceptible, and the process can be rapid at temperatures approaching 200°C.[3]
-
Acidic Conditions: Desulfonation is effectively an acid-catalyzed hydrolysis (protodesulfonation).[1][2] The reaction is favored in dilute, hot aqueous acid, where a proton acts as the electrophile attacking the aromatic ring to displace the sulfonic acid group.[2][4]
-
Presence of Water: As a key reagent in hydrolysis, the presence of water, especially in combination with acid and heat, will drive the equilibrium toward the desulfonated products.[1][4]
-
Strongly Basic Conditions: While less common under typical synthetic conditions, very strong bases at high temperatures (e.g., alkaline fusion at >250°C) can be used to intentionally convert aryl sulfonates to phenols.[1] Standard alkaline hydrolysis of sulfonate esters is also a known degradation pathway.[5]
Troubleshooting Guide
Q3: My reaction yield is low, and analytical data (e.g., LC-MS, NMR) suggests the presence of phenol or the simple arene byproduct. How can I confirm if desulfonation is the issue?
A3: The presence of the corresponding phenol or arene (where the sulfonate group has been replaced by -OH or -H, respectively) is a strong indicator of desulfonation. To confirm, you can:
-
Monitor the Reaction Over Time: Take aliquots from the reaction mixture at different time points. Analyze them by LC-MS or GC-MS to track the disappearance of your starting material and the appearance of the suspected byproducts.
-
Run a Control Experiment: Set up the reaction under the same conditions but omit a key reagent (e.g., the coupling partner in a cross-coupling reaction). If you still observe the formation of the desulfonated byproduct, it confirms that the starting material is degrading under the reaction conditions.
-
Spike with Standards: Co-inject authentic commercial samples of the suspected arene and phenol byproducts with your reaction sample in LC or GC analysis to confirm their identity by retention time.
Q4: How can I modify my reaction conditions to minimize or prevent unwanted desulfonation?
A4: To suppress desulfonation, you must carefully control the key factors that promote it. Consider the following adjustments:
-
Lower the Reaction Temperature: This is the most critical parameter. Evaluate if the reaction can proceed at a lower temperature, even if it requires a longer reaction time or a more active catalyst.
-
Control the pH: Avoid strongly acidic conditions. If the reaction generates acid, consider adding a non-nucleophilic buffer to maintain a pH in the 5-9 range. For reactions requiring a base, use a base that is strong enough to promote the desired reaction but not so strong as to cause significant hydrolysis.
-
Use Anhydrous Conditions: If hydrolytic desulfonation is suspected, use anhydrous solvents and ensure all reagents and glassware are thoroughly dried before use.
-
Choose the Right Catalyst/Ligand System: In cross-coupling reactions, the choice of catalyst and ligand is crucial. Some modern, highly active catalyst systems can operate at lower temperatures, thereby reducing the risk of desulfonation.
Data Presentation
The following table summarizes the relative risk of desulfonation under various conditions based on kinetic studies and established chemical principles.
Table 1: Influence of Reaction Conditions on the Relative Rate of Desulfonation
| Parameter | Condition | Relative Rate of Desulfonation | Rationale |
| Temperature | < 80 °C | Low | The activation energy for desulfonation is typically not met. |
| 80 - 120 °C | Moderate | The rate becomes significant, especially with other contributing factors. | |
| > 120 °C | High to Very High | The reaction rate increases exponentially with temperature. | |
| pH / Acidity | pH 5 - 9 | Very Low | The concentration of H⁺ is too low to catalyze protodesulfonation effectively. |
| pH 2 - 4 | Moderate to High | Acid-catalyzed hydrolysis is a primary degradation pathway.[1][4] | |
| < pH 2 (dilute aq.) | Very High | Favored conditions for the reverse of sulfonation.[2][4] | |
| Water Content | Anhydrous | Very Low | The key reagent for hydrolysis is absent. |
| Trace H₂O | Low to Moderate | Can become significant at elevated temperatures. | |
| Aqueous Solvent | High | Drives the hydrolysis equilibrium towards desulfonation.[1] |
Experimental Protocols
Example Protocol: Suzuki-Miyaura Cross-Coupling of an Aryl Tosylate
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl tosylate with an arylboronic acid, incorporating measures to minimize the risk of desulfonation.
1. Reagents and Materials:
-
Aryl Tosylate (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.5 mmol, 1.5 equiv)
-
Palladium(II) Acetate (B1210297) [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Ligand (e.g., SPhos, XPhos, or a custom phosphine (B1218219) ligand) (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground and dried (3.0 mmol, 3.0 equiv)
-
Anhydrous 1,4-Dioxane or Toluene (5 mL)
-
Anhydrous tert-Amyl alcohol (t-AmOH) can also be used as the solvent.
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware, dried in an oven
2. Reaction Setup (Strictly under Inert Atmosphere):
-
Add the aryl tosylate (1.0 mmol), arylboronic acid (1.5 mmol), and dried K₃PO₄ (3.0 mmol) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
In a separate vial, weigh the Pd(OAc)₂ (2 mol%) and the phosphine ligand (4 mol%).
-
Evacuate and backfill the Schlenk flask with inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.
-
Via syringe, add the anhydrous solvent (e.g., 1,4-Dioxane, 5 mL) to the flask.
-
Add the catalyst and ligand to the stirring reaction mixture under a positive flow of inert gas.
3. Reaction Execution:
-
Lower the flask into a pre-heated oil bath set to 80-100°C . Note: This temperature is a starting point. Higher temperatures (>110°C) increase the risk of desulfonation and should only be used if the reaction is sluggish and control experiments show the substrate is stable.
-
Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS at regular intervals (e.g., every 2 hours).
4. Workup and Purification:
-
Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and then with brine (1 x 15 mL).
-
Dry the organic phase over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl product.
Visualizations
Diagram 1: Troubleshooting Workflow for Suspected Desulfonation
This diagram provides a logical workflow for diagnosing and addressing potential desulfonation in a reaction.
Caption: Troubleshooting flowchart for identifying and solving desulfonation issues.
Diagram 2: Competing Reaction Pathways
This diagram illustrates the competition between the desired cross-coupling reaction and the undesired desulfonation side reaction.
Caption: Desired cross-coupling pathway vs. the competing desulfonation side reaction.
References
- 1. Desulfonation reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates - PMC [pmc.ncbi.nlm.nih.gov]
Resolving poor peak shape in HPLC analysis of sulfonic acids
Welcome to the technical support center for resolving common issues in the HPLC analysis of sulfonic acids. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to poor peak shape.
Frequently Asked Questions (FAQs)
Q1: Why am I observing poor peak shape, particularly peak tailing, for my sulfonic acid analytes?
Poor peak shape, especially tailing, is a common issue when analyzing strongly acidic compounds like sulfonic acids.[1][2][3] Sulfonic acids typically have a pKa < 1, meaning they are fully ionized and negatively charged (anionic) in common HPLC mobile phases.[1][2][3] The primary causes of tailing for these anions include:
-
Secondary Ionic Interactions: The negatively charged sulfonate group can interact with residual, positively charged sites on the silica-based stationary phase, leading to multiple retention mechanisms and peak tailing.[1][2][3]
-
Interaction with Metal Contaminants: Trace metal impurities, such as iron or nickel, within the silica (B1680970) packing material can chelate with the analyte, causing distorted peaks.[1][2][3]
-
Column Contamination: The accumulation of strongly retained impurities from previous injections can create active sites that lead to tailing.[1][2][3]
-
Sample Overload: Injecting too high a concentration or volume of the analyte can saturate the stationary phase.[1][2][3] Tailing that worsens with increased sample concentration is a strong indicator of overload.[1][2][3]
Q2: How does the mobile phase pH affect the peak shape of sulfonic acids?
Mobile phase pH is a critical parameter for controlling retention, selectivity, and peak shape for ionizable compounds.[4][5][6] For sulfonic acids, the goal is to create a consistent ionic state for the analyte and minimize undesirable interactions with the stationary phase.
-
Low pH (e.g., 2.5-3.0): Using a low pH mobile phase is generally recommended.[1][2][3] This protonates the acidic silanol (B1196071) groups (Si-OH) on the surface of the silica stationary phase, minimizing their ability to interact with the anionic sulfonate groups of the analyte.[1][2][3][7]
-
pH Near Analyte pKa: Operating at a pH near the analyte's pKa is discouraged, as it can cause a mixture of ionized and unionized forms to exist, leading to peak distortion and splitting.[1][2][3][5][8] However, since sulfonic acids are very strong, this is less of a concern under typical reversed-phase conditions.[1][2][3]
-
High pH: Using a high pH (e.g., > 8) is generally avoided with standard silica columns as it can dissolve the silica matrix, leading to column degradation and void formation.[1][2][3][8][9]
Q3: What role do buffers play, and how should I optimize buffer concentration?
Buffers are essential for maintaining a stable mobile phase pH, which is crucial for reproducible retention times and peak shapes.[10][11]
-
Function: A buffer resists pH changes that can occur when the sample is introduced into the mobile phase.[10]
-
Concentration: Operating with a low buffer concentration can result in poor peak shape.[1][2][3] Increasing the buffer concentration (e.g., to 25-50 mM) increases the ionic strength of the mobile phase, which can help shield the secondary ionic interactions between the sulfonic acid and the stationary phase.[1][2][3][7][12]
Q4: When should I use an ion-pairing agent, and how do I choose one?
Ion-pairing agents are mobile phase additives used to separate ionic compounds on reversed-phase columns.[3] They contain an ionic group and a hydrophobic region.[2] For anionic sulfonic acids, a cationic ion-pairing agent (e.g., a quaternary ammonium (B1175870) salt) is used. The agent forms a neutral ion pair with the analyte, which can be retained and separated by the non-polar stationary phase.[3]
While effective, ion-pairing chromatography has drawbacks, including long column equilibration times and incompatibility with mass spectrometry (MS).[2] Newer column technologies may offer better alternatives.[2][13]
Q5: Could my HPLC column be the source of the peak shape problem?
Yes, the column is a frequent cause of peak shape issues.[1][2][3] Key problems include:
-
Column Degradation: Over time, especially when used outside the recommended pH range (typically pH 2-8 for silica columns), the stationary phase can degrade, exposing more active silanol groups that cause tailing.[1][2][3][8]
-
Column Void: A void or channel can form at the column inlet due to pressure shocks or silica dissolution at high pH.[1][2][3][9] This disrupts the flow path, leading to distorted or split peaks.[1][2][3][14]
-
Contamination: Buildup of contaminants can create active sites. A systematic column flush may be required to restore performance.[1][2][3]
Q6: Can my sample preparation or injection technique cause peak tailing?
Absolutely. Issues with the sample or its introduction to the system can cause poor peak shape.[1][2][3]
-
Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion. Ideally, the sample should be dissolved in the mobile phase itself.
-
Sample Overload: Injecting too much sample can saturate the column, a common cause of tailing.[1][2][3][12] If you suspect overload, try diluting the sample or reducing the injection volume.[10]
Troubleshooting Workflow and Data
The following diagram illustrates a systematic approach to troubleshooting poor peak shape for sulfonic acids.
Caption: Troubleshooting workflow for poor peak shape in HPLC.
Quantitative Recommendations
The tables below summarize key quantitative parameters for method optimization.
Table 1: Recommended Mobile Phase Adjustments for Sulfonic Acids
| Parameter | Recommendation | Rationale |
|---|---|---|
| Mobile Phase pH | 2.5 - 3.0 | Protonates surface silanol groups to minimize secondary interactions with anionic analytes.[1][2][3][7] |
| Buffer Concentration | 25 - 50 mM | Increases ionic strength to shield interactions between the analyte and stationary phase.[1][2][3][7] |
| Competing Acid | Add 0.1% TFA or Acetic Acid | Blocks active sites on the stationary phase from interacting with the analyte.[1][2][3][15] |
Table 2: Common Cationic Ion-Pairing Reagents for Sulfonic Acid Analysis
| Agent Type | Examples | Typical Use |
|---|---|---|
| Quaternary Ammonium Salts | Tetrabutylammonium (TBA) Hydroxide, Phosphate (B84403), or Bromide; Tetrapropylammonium (TPA) Hydroxide | Forms a neutral ion-pair with sulfonic acids to enhance retention on reversed-phase columns.[2][16] |
| Volatile Agents | Triethylamine (TEA) | Can be used to suppress silanol interactions; often MS-compatible.[13] |
Experimental Protocol: Mobile Phase Optimization
This protocol outlines a systematic approach to optimizing the mobile phase to improve the peak shape of a sulfonic acid analyte.
Objective: To reduce peak tailing by systematically adjusting mobile phase pH and buffer concentration.
Methodology:
-
Establish a Baseline:
-
Prepare your standard mobile phase and equilibrate the HPLC system and column thoroughly.
-
Inject a standard solution of your sulfonic acid analyte.
-
Record the chromatogram, noting the retention time and calculating the USP tailing factor. A tailing factor > 2.0 is generally considered unacceptable.[7]
-
-
pH Adjustment:
-
Prepare a series of mobile phases with the same organic modifier concentration but buffered at different pH values (e.g., pH 3.0, 2.8, 2.5).[1][2][3] Use a buffer effective in this range, such as a phosphate buffer.
-
For each mobile phase, ensure the column is fully equilibrated before injecting the standard.
-
Analyze the chromatograms and identify the pH that provides the best peak symmetry (tailing factor closest to 1.0).
-
-
Buffer Strength Adjustment:
-
Using the optimal pH determined in the previous step, prepare mobile phases with varying buffer concentrations (e.g., 10 mM, 25 mM, 50 mM).[1][2][3]
-
Equilibrate the column with each new mobile phase and inject the standard.
-
Evaluate the chromatograms to determine the buffer concentration that yields the optimal peak shape without compromising retention or resolution.
-
Mechanism Visualization
The diagram below illustrates the principle of ion-pair chromatography for retaining a sulfonic acid on a reversed-phase column.
Caption: Ion-pairing agent retains sulfonic acid on a C18 column.
References
- 1. benchchem.com [benchchem.com]
- 2. phenomenex.com [phenomenex.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. agilent.com [agilent.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. veeprho.com [veeprho.com]
- 7. uhplcs.com [uhplcs.com]
- 8. moravek.com [moravek.com]
- 9. agilent.com [agilent.com]
- 10. welch-us.com [welch-us.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tcichemicals.com [tcichemicals.com]
Technical Support Center: Kinetics of Toluenesulfonic Acid Isomerization
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals studying the kinetics of toluenesulfonic acid (TSA) isomerization.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of toluenesulfonic acid isomerization?
A1: Toluenesulfonic acid isomerization is the process by which the three isomers (ortho-, meta-, and para-) of toluenesulfonic acid are converted into one another, typically in the presence of a strong acid catalyst like sulfuric acid, until an equilibrium mixture is reached. The reaction proceeds via an intermolecular mechanism involving repeated desulfonation and resulfonation steps.[1] At high temperatures and sulfuric acid concentrations, substantial isomerization can occur.[1]
Q2: What is the generally accepted reaction mechanism for TSA isomerization?
A2: The isomerization of toluenesulfonic acids is understood to proceed through an intermolecular pathway. This mechanism involves the reversible hydrolysis (desulfonation) of a TSA isomer back to toluene (B28343) and sulfuric acid, followed by the sulfonation of the resulting toluene to form a different TSA isomer.[1][2] The process continues until a thermodynamic equilibrium is established among the ortho-, meta-, and para-isomers.[1]
Q3: Which factors have the most significant impact on the kinetics of the isomerization?
A3: The primary factors influencing the reaction kinetics are temperature and the concentration of the sulfuric acid catalyst. Increasing either the temperature or the acid concentration will increase the rates of both the desulfonation and resulfonation steps, thereby accelerating the approach to equilibrium.[1] The equilibrium mixture itself is also dependent on these conditions, with the meta- and para-isomers being the most predominant forms.[1]
Q4: What is the typical equilibrium distribution of the TSA isomers?
A4: At elevated temperatures (e.g., 140°C) in concentrated sulfuric acid, the equilibrium mixture is dominated by the thermodynamically more stable meta- and para-isomers. The ortho-isomer is typically present in only small amounts due to steric hindrance.[1]
Q5: What are the most common analytical methods for monitoring the isomerization process?
A5: Several methods are used to quantify the isomeric mixture of toluenesulfonic acid. Ultraviolet (UV) spectrophotometry can be used for multicomponent analysis in excess sulfuric acid.[1] For more rapid and less tedious analysis, chromatographic techniques are preferred.[3] These include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), the latter of which requires derivatization of the sulfonic acids into more volatile forms like sulfonyl chlorides or ethyl esters.[3][4][5][6]
Troubleshooting Guide
Q6: My reaction mixture has turned dark red or black. What is the cause and how can I prevent it?
A6: The formation of a dark, tar-like substance is a common issue, often caused by the decomposition of the sulfonic acid or the presence of impurities in the starting materials, particularly in the toluene.[7] Using undistilled, hardware-store grade toluene can introduce contaminants that polymerize or react under strong acid and heat.
-
Solution:
-
Purify Toluene: Wash the toluene with concentrated sulfuric acid, followed by a water wash, drying, and fractional distillation before use.[7]
-
Control Temperature: Avoid excessive temperatures, which can accelerate decomposition. Maintain the temperature specified in the protocol.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen) can help minimize oxidative side reactions.
-
Q7: The isomerization reaction is proceeding very slowly or appears to be incomplete. How can I improve the reaction rate?
A7: A slow reaction rate is typically due to insufficient catalytic activity or non-optimal reaction conditions.
-
Solution:
-
Increase Temperature: The rate constants for isomerization increase with temperature.[1] Carefully raise the reaction temperature within the limits of the stability of the reactants and products.
-
Increase Acid Concentration: The reaction rate is also dependent on the concentration of the sulfuric acid.[1] Using a higher concentration of sulfuric acid can accelerate the isomerization.
-
Ensure Homogeneity: Make sure the reaction mixture is well-stirred to ensure proper mixing and heat distribution.
-
Q8: I am observing inconsistent or non-reproducible results from my GC/HPLC analysis. What could be the issue?
A8: Inconsistent analytical results can stem from incomplete derivatization (for GC), improper sample preparation, or issues with the chromatographic separation itself.
-
Solution:
-
Complete Derivatization (GC): Ensure the conversion of sulfonic acids to sulfonyl chlorides or esters is complete. This can be achieved by using a sufficient excess of the derivatizing agent (e.g., thionyl chloride) and allowing adequate reaction time.[3]
-
Sample Cleanup (HPLC/IC): For complex matrices, especially in drug formulations, online sample cleanup techniques can be used to remove interferences before injection.[4]
-
Column Selection (HPLC): Traditional reversed-phase columns may provide poor peak shape for sulfonic acids. Using a mixed-mode column (e.g., reversed-phase/anion-exchange) can significantly improve retention and peak symmetry.[6]
-
Calibration: Prepare fresh calibration standards for each batch of analyses to account for any variations in instrument response.
-
Q9: I am struggling to achieve a clean separation of the three TSA isomers. What separation strategies are effective?
A9: The separation of TSA isomers can be challenging due to their similar chemical properties.
-
Solution:
-
Gas Chromatography: GC provides excellent resolution of the derivatized isomers. Converting the acids to their corresponding ethyl esters or sulfonyl chlorides allows for effective separation on columns with stationary phases like OV-210 or polyphenyl ether.[5]
-
Fractional Crystallization: The isomers can be separated by converting them into salts (e.g., p-toluenesulfonic acid salts) and exploiting their differential solubilities in specific solvents through selective extraction and crystallization.[8]
-
Data Presentation
Table 1: Pseudo First-Order Rate Constants for TSA Isomerization at 140°C[1]
| Sulfuric Acid (wt-%) | Isomerization | Rate Constant (k, s⁻¹) |
| 68.7% | ortho → para | 1.5 x 10⁻⁵ |
| 68.7% | para → meta | 0.5 x 10⁻⁵ |
| 68.7% | meta → para | 1.1 x 10⁻⁵ |
| 74.0% | ortho → para | 4.7 x 10⁻⁵ |
| 74.0% | para → meta | 1.9 x 10⁻⁵ |
| 74.0% | meta → para | 4.2 x 10⁻⁵ |
Table 2: Equilibrium Isomer Distribution of TSA at 140°C[1]
| Sulfuric Acid (wt-%) | Ortho-Isomer (%) | Meta-Isomer (%) | Para-Isomer (%) |
| 68.7% | 3.5 | 32.5 | 64.0 |
| 74.0% | 3.1 | 32.2 | 64.7 |
Experimental Protocols & Workflows
Isomerization Reaction Workflow
Caption: General workflow for a TSA isomerization kinetics experiment.
Protocol 1: Kinetic Study of TSA Isomerization in Sulfuric Acid
-
Preparation: Accurately prepare aqueous sulfuric acid solutions of the desired weight percentage (e.g., 70 wt-%).
-
Reaction Setup: Place a known amount of the starting toluenesulfonic acid isomer into a round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a temperature probe.
-
Initiation: Add the pre-heated sulfuric acid solution to the flask, start the stirrer, and maintain the reaction mixture at a constant temperature (e.g., 140°C) using a controlled heating mantle.
-
Sampling: At predetermined time intervals, withdraw small aliquots (e.g., 0.5 mL) of the reaction mixture.
-
Quenching: Immediately quench the reaction in each aliquot by diluting it in a large volume of ice-cold deionized water to stop the isomerization process.
-
Analysis: Analyze the quenched samples using a suitable analytical method, such as HPLC or UV spectrophotometry, to determine the relative concentrations of the o-, m-, and p-isomers.
-
Data Analysis: Plot the concentration of each isomer as a function of time and fit the data to appropriate kinetic models to determine the rate constants.
Intermolecular Isomerization Mechanism
Caption: Intermolecular mechanism via a common toluene intermediate.
Protocol 2: Sample Preparation for GC Analysis (as Ethyl Esters)[5]
-
Sample Preparation: Take a known quantity of the TSA isomer mixture (e.g., from a quenched reaction aliquot).
-
Esterification: Add triethyl orthoformate and a solvent like toluene to the sample.
-
Reaction: Heat the mixture to facilitate the conversion of the sulfonic acids to their corresponding ethyl esters.
-
Injection: The reaction mixture can often be injected directly into the gas chromatograph without further purification.
-
GC Conditions: Use a GC equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., OV-210 stationary phase) to separate and quantify the ethyl toluenesulfonate (B8598656) isomers.
Troubleshooting Decision Tree
Caption: A logical guide for troubleshooting common experimental issues.
References
- 1. researchgate.net [researchgate.net]
- 2. p-Toluenesulfonic acid - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. helixchrom.com [helixchrom.com]
- 7. Sciencemadness Discussion Board - Unexpected problems with p-TsOH synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. US4228081A - Separation of isomers - Google Patents [patents.google.com]
Technical Support Center: Maximizing Total Base Number in Calcium Sulfonate Nanoparticle Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of calcium sulfonate nanoparticles. The focus is on maximizing the Total Base Number (TBN), a critical parameter for many applications.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of high TBN calcium sulfonate nanoparticles.
| Issue | Potential Cause | Recommended Solution |
| Low Total Base Number (TBN) | Insufficient carbonation. | Ensure a consistent and adequate flow of CO2 during the carbonation step. The molar ratio of CO2 to the calcium source is critical.[1] |
| Incorrect ratio of reactants. | Optimize the molar ratios of calcium oxide/hydroxide (B78521) to the sulfonic acid and promoters. An excess of the calcium source is necessary for high TBN.[1][2] | |
| Poor quality of reactants. | Use high-purity calcium oxide or hydroxide. Impurities can interfere with the reaction.[3] | |
| Inefficient promotion. | Select an appropriate promoter (e.g., methanol (B129727), ethanol (B145695), monoethanolamine) and optimize its concentration.[4][5] | |
| Product is Turbid or Opaque | Undesirable crystal form of calcium carbonate. | Control the reaction temperature, as higher temperatures can lead to the formation of crystalline calcite or vaterite instead of the desired amorphous calcium carbonate.[5] |
| Excess CO2 injection. | An excessive amount of CO2 can alter the nanoparticle size, leading to turbidity and a reduction in TBN.[3] | |
| Use of light alkylbenzenes. | The synthesis of stable, high TBN nanoparticles is often more successful with heavy alkylbenzenes.[3] | |
| Product is Insoluble in Oil | Improper sulfonate structure. | The use of heavy alkylbenzene sulfonates (e.g., C26) can improve the oil solubility of the final product.[3] |
| Incomplete reaction. | Ensure the sulfonation and subsequent neutralization and carbonation reactions go to completion. | |
| Formation of Solid Waste/Sludge | Suboptimal addition of calcium hydroxide. | Adding calcium hydroxide incrementally during the carbonation process can reduce the formation of solid by-products. |
| Inefficient separation of phases. | After carbonation, a heat soaking step followed by the separation of the alcohol/water phase from the solvent/oil phase can minimize sludge formation.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving a high TBN?
A1: The incorporation of a large amount of amorphous calcium carbonate into the nanoparticle core is the most critical factor for achieving a high TBN.[5] This is primarily controlled by the carbonation process, including the amount of calcium oxide/hydroxide used and the efficiency of the carbon dioxide reaction.
Q2: How do promoters like methanol and ethanol function in the synthesis?
A2: Promoters play a crucial role in the synthesis process. Alcohols like methanol and ethanol facilitate the reaction between the organic and inorganic phases and help to stabilize the forming nanoparticles, preventing their agglomeration.[4]
Q3: What is the optimal temperature for the carbonation step?
A3: The optimal temperature for carbonation is typically in the range of 83-88°C.[5] Temperatures above this range can promote the formation of undesirable crystalline forms of calcium carbonate, such as aragonite, which can negatively impact the product's properties.[5]
Q4: Can the TBN be too high?
A4: While a high TBN is often desirable, excessively high TBN products can sometimes be too viscous or incompatible with the base oil.[2] It is important to balance the TBN with other properties like viscosity and oil solubility for the specific application.
Q5: Why is the choice of alkylbenzene sulfonate important?
A5: The structure of the alkylbenzene sulfonate, particularly the length of the alkyl chain, significantly influences the properties of the final nanoparticle. Heavy alkylbenzenes (e.g., C26) have been shown to be more effective in producing stable, high TBN, and oil-soluble calcium sulfonate nanoparticles compared to their lighter counterparts.[3][7]
Experimental Protocols
Laboratory-Scale Synthesis of High TBN Calcium Sulfonate Nanoparticles
This protocol is a generalized procedure based on common methodologies described in the literature.[1][2][3] Researchers should optimize the specific quantities and conditions for their particular starting materials and desired product characteristics.
Materials:
-
Heavy alkylbenzene sulfonic acid
-
Calcium oxide (CaO) and/or Calcium hydroxide (Ca(OH)2)
-
Promoter (e.g., Methanol)
-
Hydrocarbon solvent (e.g., Heptane, Toluene)
-
Diluent oil
-
Carbon dioxide (CO2) gas
-
Calcium chloride (optional, as a purifying agent)[3]
Procedure:
-
Neutralization:
-
In a reaction flask equipped with a stirrer, condenser, and gas inlet, dissolve the heavy alkylbenzene sulfonic acid in a hydrocarbon solvent and diluent oil.
-
Add the promoter (e.g., methanol).
-
Gradually add a portion of the calcium oxide or calcium hydroxide to neutralize the sulfonic acid. The amount should be sufficient to achieve neutralization.
-
-
Overbasing and Carbonation:
-
Heat the mixture to the desired reaction temperature (e.g., 65°C).[1]
-
Add the remaining majority of the calcium oxide.
-
Introduce a controlled flow of carbon dioxide gas into the reaction mixture.
-
The carbonation is typically carried out for a specific duration (e.g., 1-4 hours), which needs to be optimized.[1]
-
In some procedures, water is added before and during carbonation to facilitate the in-situ formation of calcium hydroxide from calcium oxide.[1]
-
-
Work-up:
-
After the carbonation is complete, stop the CO2 flow and cool the mixture.
-
Filter the crude product to remove any unreacted solids or by-products.
-
Strip the solvent and any remaining water and promoter from the filtered product, typically by heating under vacuum.
-
The final product is a solution of overbased calcium sulfonate nanoparticles in the diluent oil.
-
Data Presentation
Table 1: Effect of Reactant Molar Ratios on TBN
| Molar Ratio | Operable Range | Preferred Range | Resulting TBN (Approx.) | Reference |
| H₂O / CaO | 0.15 - 1.0 | 0.3 - 1.0 | 300 - 500 | [2] |
| CaO / Sulfonate | - | 23:1 - 25:1 | ~500 | [2] |
| Synthetic / Natural Sulfonate | - | 65:35 - 55:45 | ~500 | [2] |
Table 2: Influence of Carbonation Time on TBN (Example with C18 Alkylbenzene)
| Entry | Time (min) | TBN (mg KOH/g) | Appearance | Reference |
| 1 | 5 | 127.8 | Opaque brown | [7] |
| 2 | 10 | 115.2 | Opaque brown | [7] |
| 3 | 15 | 101.3 | Opaque brown | [7] |
| 4 | 20 | 92.6 | Opaque brown | [7] |
| 5 | 25 | 84.7 | Opaque brown | [7] |
| 6 | 30 | 77.1 | Opaque brown | [7] |
| 7 | 35 | 64.9 | Opaque brown | [7] |
Visualizations
Caption: Experimental workflow for the synthesis of high TBN calcium sulfonate nanoparticles.
Caption: Logical relationship of key parameters influencing the final Total Base Number (TBN).
References
- 1. US4780224A - Method of preparing overbased calcium sulfonates - Google Patents [patents.google.com]
- 2. US4997584A - Process for preparing improved overbased calcium sulfonate - Google Patents [patents.google.com]
- 3. ijnc.ir [ijnc.ir]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.ru [2024.sci-hub.ru]
- 6. Preparation of overbased calcium sulphonates - Patent 0121024 [data.epo.org]
- 7. scribd.com [scribd.com]
Validation & Comparative
Benzenesulfonate vs. p-Toluenesulfonate: A Comparative Guide to Leaving Group Performance
For researchers, scientists, and drug development professionals, the choice of a leaving group is a critical parameter in reaction design, influencing both reaction rates and product yields. Benzenesulfonate (B1194179) (besylate, -OBs) and p-toluenesulfonate (tosylate, -OTs) are two of the most commonly employed sulfonate leaving groups in organic synthesis. This guide provides an objective, data-driven comparison of their performance to aid in the selection of the optimal group for specific synthetic applications.
Both this compound and p-toluenesulfonate are considered excellent leaving groups due to the ability of the sulfonate group to stabilize a negative charge through resonance. The key difference between them lies in the presence of a methyl group at the para position of the benzene (B151609) ring in p-toluenesulfonate. This seemingly minor structural change can subtly influence the electronic properties and, consequently, the leaving group ability of the sulfonate.
Theoretical Considerations: Acidity and Electronic Effects
The efficacy of a leaving group is intrinsically linked to the stability of the anion formed after its departure. A more stable anion is a weaker base and, therefore, a better leaving group. The stability of sulfonate anions can be indirectly assessed by the acidity of their conjugate acids, the corresponding sulfonic acids.
The pKa values for benzenesulfonic acid and p-toluenesulfonic acid are very similar, indicating that both are very strong acids and, by extension, their conjugate bases are very stable.[1][2] This suggests that their leaving group abilities should be comparable.
Table 1: Physicochemical Properties of Benzenesulfonic Acid and p-Toluenesulfonic Acid
| Property | Benzenesulfonic Acid | p-Toluenesulfonic Acid |
| pKa | -2.8[1][2] | -2.58[1] |
The para-methyl group on the p-toluenesulfonate is an electron-donating group, as indicated by its negative Hammett sigma constant (σp = -0.17).[3] In theory, this electron-donating effect could slightly decrease the stability of the tosylate anion compared to the besylate anion, which lacks this substituent. A less stable anion would imply a slightly poorer leaving group. However, the effect is generally considered to be small.
Experimental Data: A Head-to-Head Comparison
While theoretical considerations provide a useful framework, direct experimental evidence is crucial for a definitive comparison. Kinetic studies of solvolysis reactions, where the solvent acts as the nucleophile, provide a quantitative measure of leaving group ability. In these reactions, a better leaving group will result in a faster reaction rate.
A study on the solvolysis of substituted benzyl (B1604629) arenesulfonates provides valuable, albeit limited, comparative data. While a direct comparison of the unsubstituted benzyl this compound and benzyl p-toluenesulfonate was not the primary focus, analysis of substituent effects allows for an estimation of their relative reactivities. Based on the trends observed, the difference in solvolysis rates between benzyl this compound and benzyl p-toluenesulfonate is expected to be minimal, with the tosylate potentially being a slightly slower leaving group due to the electron-donating nature of the methyl group. However, without the explicit rate constants from a direct comparative study, a definitive quantitative comparison of reaction rates remains elusive in the currently available literature.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of alkyl sulfonates and the kinetic analysis of their solvolysis, which are foundational to the comparative studies discussed.
General Procedure for the Synthesis of Alkyl Sulfonates (Tosylate/Besylate)
This procedure describes the conversion of an alcohol to the corresponding sulfonate ester.
Materials:
-
Alcohol (1.0 eq)
-
Benzenesulfonyl chloride or p-toluenesulfonyl chloride (1.2 eq)
-
Pyridine (B92270) (as solvent and base)
-
Dichloromethane (optional, as a co-solvent)
-
Hydrochloric acid (1 M, for workup)
-
Saturated sodium bicarbonate solution (for workup)
-
Brine (for workup)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)
Procedure:
-
The alcohol is dissolved in pyridine (and optionally dichloromethane) and the solution is cooled to 0 °C in an ice bath.
-
Benzenesulfonyl chloride or p-toluenesulfonyl chloride is added portion-wise to the stirred solution.
-
The reaction mixture is stirred at 0 °C for a specified time (typically 1-4 hours) and then allowed to warm to room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude sulfonate ester.
-
The crude product is purified by recrystallization or column chromatography.
General Procedure for Kinetic Analysis of Solvolysis by Conductometry
This method measures the increase in conductivity of the solution over time as the sulfonic acid is produced during the solvolysis reaction.
Materials:
-
Alkyl this compound or alkyl p-toluenesulfonate (substrate)
-
Solvent (e.g., aqueous ethanol, acetone-water)
-
Conductivity meter with a probe
-
Constant temperature bath
Procedure:
-
A solution of the alkyl sulfonate of a known concentration is prepared in the desired solvent.
-
The conductivity cell is filled with the reaction solution and placed in a constant temperature bath to allow for thermal equilibration.
-
The conductivity of the solution is measured at regular time intervals.
-
The first-order rate constant (k) for the solvolysis reaction is determined by plotting the natural logarithm of the change in conductivity versus time.
Visualization of Key Concepts
Figure 1. Logical relationship of factors influencing leaving group ability in nucleophilic substitution reactions.
Figure 2. General experimental workflow for the comparative kinetic analysis of sulfonate leaving groups.
Conclusion
References
Benzenesulfonic Acid vs. Sulfuric Acid: A Comparative Guide to Catalytic Reactivity
For researchers, scientists, and drug development professionals, the choice of an acid catalyst is a critical decision that can significantly impact reaction efficiency, yield, and overall process viability. While sulfuric acid has long been a workhorse in organic synthesis, benzenesulfonic acid and its derivatives have emerged as compelling alternatives. This guide provides an objective comparison of the catalytic reactivity of benzenesulfonic acid and sulfuric acid, supported by experimental data and detailed protocols to inform your catalyst selection.
Executive Summary
Benzenesulfonic acid and sulfuric acid are both strong Brønsted acids frequently employed as catalysts in a variety of organic transformations, most notably esterification reactions. While sulfuric acid is a powerful and cost-effective catalyst, it is also highly corrosive, a strong oxidizing agent, and can lead to undesirable side reactions and charring. Benzenesulfonic acid, a strong organic acid, offers comparable catalytic activity in many cases, with the key advantages of being less corrosive, less oxidizing, and often leading to cleaner reactions with fewer byproducts. The choice between the two often depends on the specific reaction, desired outcome, and process constraints (batch vs. continuous).
Data Presentation: A Comparative Look at Catalytic Performance
The following table summarizes the performance of sulfuric acid and various benzenesulfonic acid derivatives as catalysts in esterification reactions, providing a snapshot of their relative reactivity under specific experimental conditions.
| Reaction | Catalyst | Catalyst Loading (mol%) | Reactants | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Synthesis of n-propyl acetate (B1210297) (Batch Process) | Sulfuric Acid (SA) | 1.25 | Acetic Acid, n-propanol | 50 | 1 | ~70 | [1] |
| p-Phenolsulfonic Acid (PPSA) | 1.25 | Acetic Acid, n-propanol | 50 | 1 | ~60 | [1] | |
| p-Toluenesulfonic Acid (PTSA) | 1.25 | Acetic Acid, n-propanol | 50 | 1 | ~60 | [1] | |
| Synthesis of n-propyl acetate (Continuous Process) | Sulfuric Acid (SA) | Not specified | Acetic Acid, n-propanol | Not specified | Not specified | Complete conversion | [1] |
| p-Phenolsulfonic Acid (PPSA) | Not specified | Acetic Acid, n-propanol | Not specified | Not specified | Complete conversion (fewer by-products) | [1] | |
| p-Toluenesulfonic Acid (PTSA) | Not specified | Acetic Acid, n-propanol | Not specified | Not specified | Complete conversion (fewer by-products) | [1] | |
| Synthesis of Methyl Palmitate | Sulfuric Acid | Not specified | Palmitic Acid, Methanol | 65 | 4 | Similar to C-4-hydroxy-3-methoxyphenylcalix[2]pyrogallolarene sulfonic acid | [3] |
| C-4-hydroxy-3-methoxyphenylcalix[2]pyrogallolarene sulfonic acid | 4 | Palmitic Acid, Methanol | 65 | 4 | 91.9 | [3] |
Key Factors Influencing Catalyst Selection
The decision to use benzenesulfonic acid or sulfuric acid is a multifactorial one. The following diagram illustrates the logical relationships between the key considerations.
Caption: Logical flow for selecting between benzenesulfonic acid and sulfuric acid as catalysts.
Experimental Protocols
The following are generalized experimental protocols for the esterification of acetic acid with n-propanol, illustrating the use of both benzenesulfonic acid and sulfuric acid as catalysts under comparable batch conditions.
Protocol 1: Esterification using Sulfuric Acid as a Catalyst
Materials:
-
Acetic Acid (0.80 mol)
-
n-Propanol (0.80 mol)
-
Concentrated Sulfuric Acid (98%, 0.01 mol, ~0.54 mL)
-
150 mL round-bottomed flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
To a 150 mL round-bottomed flask equipped with a magnetic stir bar, add acetic acid (0.80 mol) and n-propanol (0.80 mol).
-
While stirring, slowly and cautiously add concentrated sulfuric acid (0.01 mol) to the mixture. Caution: The addition of sulfuric acid is exothermic.
-
Attach a reflux condenser and heat the mixture to 50°C using a heating mantle.
-
Maintain the reaction at 50°C with continuous stirring for 1 hour.
-
After 1 hour, cool the reaction mixture to room temperature.
-
The product, n-propyl acetate, can be isolated and purified using standard extraction and distillation techniques. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or titration.
Protocol 2: Esterification using Benzenesulfonic Acid as a Catalyst
Materials:
-
Acetic Acid (0.80 mol)
-
n-Propanol (0.80 mol)
-
Benzenesulfonic Acid (0.01 mol, ~1.58 g)
-
150 mL round-bottomed flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
To a 150 mL round-bottomed flask equipped with a magnetic stir bar, add acetic acid (0.80 mol) and n-propanol (0.80 mol).
-
Add benzenesulfonic acid (0.01 mol) to the mixture with stirring.
-
Attach a reflux condenser and heat the mixture to 50°C using a heating mantle.
-
Maintain the reaction at 50°C with continuous stirring for 1 hour.
-
After 1 hour, cool the reaction mixture to room temperature.
-
The product, n-propyl acetate, can be isolated and purified using standard extraction and distillation techniques. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or titration.
Discussion of Comparative Reactivity
The catalytic activity of both sulfuric acid and benzenesulfonic acid stems from their ability to act as strong proton donors, thereby activating the carbonyl group of the carboxylic acid towards nucleophilic attack by the alcohol in esterification reactions.
Sulfuric Acid: As a strong mineral acid, sulfuric acid is a highly effective and economical catalyst. However, its strong oxidizing nature can lead to the formation of undesired by-products and charring, particularly at elevated temperatures.[1] Its high corrosivity (B1173158) also necessitates the use of specialized equipment, and its removal from the reaction mixture often requires a neutralization step, which can complicate downstream processing and generate waste.[1]
Benzenesulfonic Acid and its Derivatives: These organic sulfonic acids are also strong acids with pKa values comparable to sulfuric acid.[4] Their key advantage lies in their reduced oxidizing and corrosive properties.[1] This often results in cleaner reactions with higher selectivity and fewer by-products. In the continuous synthesis of n-propyl acetate, for instance, benzenesulfonic acid derivatives showed comparable performance to sulfuric acid but with the benefit of producing fewer impurities.[1] The organic nature of benzenesulfonic acid can also enhance its solubility in organic reaction media. Furthermore, the structure of aromatic sulfonic acids can be modified (e.g., by adding alkyl groups) to tune their physical properties, such as hydrophobicity, which can influence reaction rates.
Conclusion
Both benzenesulfonic acid and sulfuric acid are highly effective catalysts for acid-catalyzed reactions. Sulfuric acid remains a viable choice for many applications due to its high reactivity and low cost. However, for processes where selectivity, purity of the product, and reduced corrosivity are critical, benzenesulfonic acid and its derivatives present a superior alternative. The slightly lower activity sometimes observed in batch processes with benzenesulfonic acid can often be offset by the benefits of a cleaner reaction profile and simpler work-up procedures. For industrial-scale continuous processes, benzenesulfonic acids have demonstrated performance on par with sulfuric acid, making them a greener and more sustainable catalytic option. The selection between these two powerful catalysts should be made after careful consideration of the specific reaction, process conditions, and desired product specifications.
References
A Comparative Guide to Validated LC-MS/MS Methods for Benzenesulfonate Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of benzenesulfonates is critical across various scientific disciplines, particularly in the pharmaceutical industry where they are often monitored as potential genotoxic impurities (GTIs).[1][2][3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique, offering high sensitivity and selectivity for the detection of trace levels of these compounds.[2][4] This guide provides a comparative overview of validated LC-MS/MS methods for the quantification of benzenesulfonates, supported by experimental data to aid in method selection and development.
Comparison of LC-MS/MS Method Performance
The selection of an appropriate LC-MS/MS method depends on the specific analytical requirements, such as the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. The following tables summarize the performance of various validated methods.
| Method | Analyte(s) | LOD | LOQ | Linearity (r²) | Accuracy/Recovery | Precision (%RSD) | Reference |
| UPLC-MS/MS | Methyl, Ethyl, Isopropyl Benzenesulfonates | - | 7.5 ng/mL (for Methyl Benzenesulfonate) | >0.9960 | - | - | |
| UPLC-MS/MS | 4-nitrobenzenesulfonic acid, Methyl, Ethyl, Isopropyl 4-nitrothis compound | 0.1512-0.3897 ng/mL | - | >0.9900 | 94.9-115.5% | <5.0% | [5][6] |
| LC-APCI-MS/MS | 15 Sulfonate Esters (including benzenesulfonates) | <2 ng/mL | - | - | 90.4-105.2% | <7.1% | [3] |
| LC-ESI-MS | C10-C13 Linear Alkylbenzene Sulfonates | 10 ng/L - 1.5 µg/L | - | - | 77-93% | - | [7] |
| LC-MS/MS | Ethyl This compound (B1194179) | - | 0.05 µg/mL | - | - | - | [8] |
Detailed Experimental Protocols
The following sections provide a detailed experimental protocol for a typical UPLC-MS/MS method for the quantification of this compound esters, synthesized from multiple sources.[4][5]
Sample Preparation
For the analysis of benzenesulfonates as genotoxic impurities in a drug substance:
-
Accurately weigh 45 mg of the drug substance powder and place it in a 1 mL volumetric flask.[9]
-
Add methanol (B129727) to the flask to dissolve the powder.[9]
-
Sonicate the solution for 10 minutes to ensure complete dissolution.[9]
-
Allow the solution to cool to room temperature.[9]
-
Make up the volume to the mark with methanol and mix thoroughly.[9]
-
Filter the solution through a 0.22 µm nylon filter membrane prior to injection into the UPLC-MS/MS system.[9]
UPLC Conditions
-
System: Waters ACQUITY UPLC System or equivalent
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or similar reversed-phase column
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step. For example, a 5-minute gradient from 10% to 98% methanol.
-
Flow Rate: 0.3 - 0.5 mL/min[5]
-
Column Temperature: 30-40 °C[5]
-
Injection Volume: 2.0 - 10 µL[5]
MS/MS Conditions
-
System: Waters SQ Detector, ACQUITY QDa Detector, or a triple quadrupole mass spectrometer[4]
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the specific this compound. ESI positive mode is common for alkyl esters of benzenesulfonic acid.[5]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification to ensure high selectivity and sensitivity.[5] Single Ion Recording (SIR) can also be used.[4]
-
Ion Source Temperature: Optimized for the specific instrument and analytes.
-
Desolvation Gas Flow: Optimized for the specific instrument and analytes.
-
Collision Gas: Argon is typically used.
-
MRM Transitions: Specific precursor and product ions for each this compound analyte need to be determined by infusing individual standards.
Experimental Workflow and Data Analysis
The overall workflow for the validation of an LC-MS/MS method for this compound quantification involves several key steps, from sample preparation to final data analysis and reporting.
Caption: Workflow for this compound quantification by LC-MS/MS.
Alternative and Complementary Techniques
While LC-MS/MS is a powerful tool, other techniques can also be employed for the analysis of benzenesulfonates.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method can be a lower-cost alternative to LC-MS/MS.[10] However, it may lack the sensitivity and selectivity required for trace-level quantification of genotoxic impurities, especially in complex matrices.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another established technique for the analysis of volatile and semi-volatile compounds. For benzenesulfonates, derivatization is often required to improve their volatility, which can add complexity to the sample preparation process.[2]
-
Ion Chromatography: This technique is well-suited for the separation of ionic species like benzenesulfonic acids.
The choice of analytical method should be guided by the specific requirements of the analysis, including sensitivity, selectivity, sample throughput, and cost considerations. For the trace-level quantification of this compound genotoxic impurities in pharmaceuticals, validated LC-MS/MS methods remain the gold standard due to their superior sensitivity and specificity.[3][4]
References
- 1. CN117890516A - Method for detecting this compound genotoxic impurities in cisatracurium besylate drug - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Simultaneous Determination of 15 Sulfonate Ester Impurities in Phentolamine Mesylate, Amlodipine Besylate, and Tosufloxacin Tosylate by LC-APCI-MS/MS | Semantic Scholar [semanticscholar.org]
- 4. waters.com [waters.com]
- 5. mdpi.com [mdpi.com]
- 6. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-MS determination of linear alkylbenzene sulfonates and their carboxylic degradation products in influent and effluent water samples and sludges from sewage-treatment plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. shimadzu.com [shimadzu.com]
- 10. benchchem.com [benchchem.com]
A Head-to-Head Battle of the Brønsted Acids: Benzenesulfonic Acid vs. p-Toluenesulfonic Acid in Catalytic Applications
For researchers, scientists, and drug development professionals, the choice of an acid catalyst is a critical decision that can significantly impact reaction efficiency, yield, and overall process viability. Among the strong Brønsted acids, benzenesulfonic acid (BSA) and p-toluenesulfonic acid (PTSA) are two of the most frequently employed catalysts. This guide provides an in-depth, objective comparison of their performance in various catalytic applications, supported by experimental data, detailed protocols, and practical considerations to aid in catalyst selection.
Executive Summary
Benzenesulfonic acid and p-toluenesulfonic acid are both strong, organic-soluble sulfonic acids that serve as effective catalysts in a wide array of chemical transformations. Their similar acidic strengths (pKa ≈ -2.8 for BSA and ≈ -2.6 for PTSA) often make them interchangeable in principle. However, subtle differences in their physical properties, steric hindrance, and cost can lead to notable variations in their catalytic efficacy and handling characteristics. This guide will delve into these nuances to provide a clear framework for choosing the optimal catalyst for a given application.
Physical and Chemical Properties: A Comparative Overview
A fundamental understanding of the physical and chemical properties of BSA and PTSA is essential for their effective application. Both are hygroscopic solids and are typically available as hydrates.
| Property | Benzenesulfonic Acid (BSA) | p-Toluenesulfonic Acid (PTSA) | References |
| Molecular Formula | C₆H₆O₃S | C₇H₈O₃S | [1] |
| Molar Mass | 158.18 g/mol | 172.20 g/mol | [1] |
| Appearance | White crystalline solid or waxy solid | White crystalline solid | [2][3] |
| pKa | -2.8 | -2.58 | [1] |
| Melting Point | 44 °C (hydrate), 51 °C (anhydrous) | 103-106 °C (monohydrate) | [1] |
| Solubility in Water | Soluble | Soluble (approx. 67 g/100 mL) | [2][4] |
| Solubility in Organic Solvents | Soluble in ethanol (B145695), slightly soluble in benzene (B151609), insoluble in diethyl ether. | Soluble in ethanol and ether, slightly soluble in hot benzene. | [1][2][3] |
| Thermal Stability | Desulfonation occurs when heated in water near 200 °C; sulfonation is reversed above 220 °C. | Salts decompose between 213-286 °C. | [1][5] |
Catalytic Performance: A Data-Driven Comparison
The true measure of a catalyst lies in its performance. While both BSA and PTSA are effective in a variety of acid-catalyzed reactions, their efficiency can differ.
Esterification Reactions
Esterification is a classic acid-catalyzed reaction where both BSA and PTSA are commonly used. A direct comparison in the esterification of acetic acid with n-propanol revealed subtle differences in their catalytic activity.
| Catalyst | Substrate 1 | Substrate 2 | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (min) | Yield (%) | Reference |
| Benzenesulfonic Acid (BSA) | Acetic Acid | n-Propanol | 1.25 | 50 | 60 | ~58 | [6] |
| p-Toluenesulfonic Acid (PTSA) | Acetic Acid | n-Propanol | 1.25 | 50 | 60 | ~60 | [6] |
| Sulfuric Acid (SA) | Acetic Acid | n-Propanol | 1.25 | 50 | 60 | ~70 | [6] |
In this specific study, p-toluenesulfonic acid showed a slightly higher yield compared to benzenesulfonic acid under the same batch reaction conditions, although both were slightly less active than sulfuric acid.[6] The authors of the study also noted that in a continuous process, both PTSA and BSA led to complete conversion of acetic acid and exhibited performance close to that of sulfuric acid, with the added benefit of producing fewer by-products.[6]
Experimental Protocols
To provide a practical guide for researchers, detailed experimental methodologies for key reactions are outlined below.
Protocol 1: Esterification of Acetic Acid with n-Propanol (Batch Reaction)
This protocol is based on the comparative study by Yao et al. and can be adapted to compare the catalytic activities of BSA and PTSA.[6]
Materials:
-
Acetic Acid
-
n-Propanol
-
Benzenesulfonic Acid or p-Toluenesulfonic Acid
-
Round-bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
-
Gas chromatograph for analysis
Procedure:
-
To a 150 mL round-bottom flask, add acetic acid (0.80 mol) and n-propanol (0.80 mol).
-
Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.
-
Heat the mixture to the desired reaction temperature (e.g., 50°C).
-
Once the temperature is stable, add the catalyst (BSA or PTSA, 1.25 mol% relative to the limiting reagent).
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography to determine the yield of n-propyl acetate.
Protocol 2: Friedel-Crafts Acylation of Toluene (B28343)
This is a general protocol for Friedel-Crafts acylation that can be adapted for using BSA or PTSA as a catalyst.
Materials:
-
Toluene
-
Acetyl chloride
-
Benzenesulfonic Acid or p-Toluenesulfonic Acid
-
Anhydrous dichloromethane (B109758) (DCM)
-
Round-bottom flask with a dropping funnel and a reflux condenser
-
Ice bath
-
Magnetic stirrer
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, add toluene and the catalyst (BSA or PTSA).
-
Cool the flask in an ice bath.
-
Slowly add acetyl chloride dropwise from the dropping funnel with constant stirring.
-
After the addition is complete, allow the reaction to stir at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding it to a mixture of crushed ice and water.
-
Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or distillation.
Visualizing Reaction Pathways and Workflows
To better illustrate the processes involved, the following diagrams are provided in the DOT language for Graphviz.
Caption: General mechanism of acid-catalyzed esterification.
Caption: Workflow for comparing catalyst performance.
Practical Considerations: Handling, Safety, and Cost
Beyond catalytic activity, practical aspects play a crucial role in catalyst selection.
-
Handling: Both BSA and PTSA are solids, which can be easier and safer to handle and weigh compared to liquid acids like sulfuric acid.[7] However, they are hygroscopic and should be stored in a dry environment.
-
Safety: Both are corrosive and should be handled with appropriate personal protective equipment. A key difference in their safety profiles is related to their thermal decomposition. The desulfonation of benzenesulfonic acid produces benzene, a known carcinogen, which may be a consideration in high-temperature applications.[1]
-
Cost: In general, p-toluenesulfonic acid is often considered to be more cost-effective for industrial applications.[7] However, prices can fluctuate, and it is advisable to obtain current quotes from suppliers for a precise cost comparison for a specific project scale.
Conclusion: Making the Right Choice
Both benzenesulfonic acid and p-toluenesulfonic acid are powerful and versatile catalysts for a wide range of organic transformations. The choice between them often comes down to a careful consideration of the specific reaction, desired outcome, and practical constraints.
-
Choose p-Toluenesulfonic Acid (PTSA) when:
-
Slightly higher yields in certain reactions, such as the esterification example cited, are critical.
-
Cost-effectiveness is a primary driver, particularly for large-scale applications.
-
The potential formation of benzene from the decomposition of BSA at high temperatures is a safety concern.
-
-
Choose Benzenesulfonic Acid (BSA) when:
-
The specific steric profile of the catalyst is advantageous for a particular substrate.
-
It is readily available and cost-effective for the required scale.
-
The reaction is conducted at temperatures well below its decomposition point.
-
Ultimately, for novel applications, it is recommended to perform small-scale screening experiments with both catalysts to empirically determine the optimal choice for achieving the desired reaction performance. This data-driven approach, combined with the information provided in this guide, will enable researchers to make an informed and effective decision in their catalytic endeavors.
References
- 1. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]
- 2. Cas 98-11-3,Benzenesulfonic acid | lookchem [lookchem.com]
- 3. chembk.com [chembk.com]
- 4. p-Toluenesulfonic acid | C7H7SO3H | CID 6101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. revistadechimie.ro [revistadechimie.ro]
- 7. Reddit - The heart of the internet [reddit.com]
A Comparative Guide to the Chromatographic Separation of Benzenesulfonic and p-Toluenesulfonic Acids
For Researchers, Scientists, and Drug Development Professionals
The accurate separation and quantification of benzenesulfonic acid (BSA) and p-toluenesulfonic acid (p-TSA) are critical in various stages of pharmaceutical development and manufacturing. These compounds are commonly used as counterions for basic drug substances, and their effective separation is essential for quality control and impurity profiling. This guide provides an objective comparison of various high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods for the separation of BSA and p-TSA, supported by experimental data to aid in method selection and development.
Performance Comparison of Chromatographic Methods
The selection of an appropriate chromatographic method for the separation of benzenesulfonic and p-toluenesulfonic acids is dependent on the specific requirements of the analysis, such as speed, resolution, and sensitivity. Traditional reversed-phase HPLC often yields poor retention and peak shape for these highly polar and acidic compounds.[1] This has led to the development of more robust methods, including mixed-mode, ion-pair, and anion-exchange chromatography.
| Method | Stationary Phase | Mobile Phase | Benzenesulfonic Acid Retention Time (min) | p-Toluenesulfonic Acid Retention Time (min) | Analysis Time (min) | Key Performance Characteristics |
| Mixed-Mode HPLC | Amaze TR (Reversed-Phase/Anion-Exchange) | 20% Acetonitrile (B52724), 15 mM Ammonium Formate (pH 3.0) | ~2.5 | ~3.5 | < 5 | Good retention and peak shape.[1] |
| Mixed-Mode HPLC | Newcrom BH | Acetonitrile/Water (40/60) with 3% Phosphoric Acid | Not specified | Not specified | Not specified | Effective separation of acidic compounds. |
| Ion-Pair Chromatography with Suppressed Conductivity | IonPac NS1 (10 µm) | Gradient: 2 mM Tetrabutylammonium hydroxide (B78521) with 24% to 48% Acetonitrile in 10 min | ~9.8 | ~10.5 | < 15 | Universal detection for ionic species.[2] |
| UPLC-UV/MS | ACQUITY UPLC BEH Phenyl (1.7 µm) | Gradient: 5 mM Ammonium Formate (pH 9.0) and Methanol | ~0.6 | ~0.8 | < 3 | High throughput and resolution; MS compatible. |
Note: Data is compiled from various sources. "Not specified" indicates that the specific quantitative data was not available in the referenced documents. The performance of a given method can vary based on the specific instrument, column batch, and laboratory conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and adaptation.
Method 1: Mixed-Mode HPLC
This method utilizes a mixed-mode stationary phase that combines reversed-phase and anion-exchange functionalities to achieve good retention and separation of the sulfonic acids.[1]
-
Chromatographic System: HPLC with UV detection
-
Column: Amaze TR, 4.6 x 50 mm, 5 µm
-
Mobile Phase: 20% Acetonitrile in 15 mM Ammonium Formate buffer, pH adjusted to 3.0
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Not specified
-
Detection: UV at 255 nm
-
Injection Volume: 3 µL
-
Sample Preparation: Dissolve 0.3 mg/mL of each acid in a suitable solvent.
Method 2: Ion-Pair Chromatography with Suppressed Conductivity
This technique employs an ion-pairing reagent to enhance the retention of the anionic sulfonic acids on a reversed-phase-type column, with detection by suppressed conductivity.[2]
-
Chromatographic System: Ion Chromatograph with a suppressed conductivity detector
-
Column: IonPac NS1, 10 µm
-
Eluent: A gradient of 2 mM Tetrabutylammonium hydroxide with acetonitrile. The acetonitrile concentration is ramped from 24% to 48% over 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Not specified
-
Detection: Suppressed conductivity (ASRS, AutoSuppression mode)
-
Regenerant: 10 mN Sulfuric acid
-
Injection Volume: 50 µL
-
Sample Preparation: Prepare standards of 10.0 mg/L benzenesulfonic acid and 8.0 mg/L p-toluenesulfonic acid.
Method 3: Ultra-Performance Liquid Chromatography (UPLC-UV/MS)
This high-throughput method uses sub-2-µm particle column technology to achieve rapid separation with high resolution, coupled with UV and mass spectrometric detection for enhanced specificity and sensitivity.
-
Chromatographic System: Waters ACQUITY UPLC System with PDA and SQ Mass Detector
-
Column: ACQUITY UPLC BEH Phenyl, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: 5 mM Ammonium Formate, pH 9.0
-
Mobile Phase B: Methanol
-
Gradient: 10% to 98% B over 5 minutes
-
Flow Rate: 600 µL/min
-
Column Temperature: 50 °C
-
PDA Detection: 210 to 300 nm
-
MS Detection: ESI positive mode
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the chromatographic separation and analysis of benzenesulfonic and p-toluenesulfonic acids.
Caption: A generalized workflow for chromatographic analysis.
Logical Relationship of Separation Techniques
The choice of chromatographic technique is guided by the physicochemical properties of the sulfonic acids and the desired analytical outcome.
Caption: Logic for selecting advanced chromatographic techniques.
References
Comparative Study of Alkylbenzene Sulfonation Reactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of alkylbenzene sulfonation is critical for the synthesis of a wide range of organic compounds, including detergents, dyes, and pharmaceutical intermediates. This guide provides a comparative analysis of the sulfonation reactivity of various alkylbenzenes, supported by experimental data and detailed protocols.
The sulfonation of alkylbenzenes is a classic example of an electrophilic aromatic substitution (EAS) reaction. The reactivity of the benzene (B151609) ring is influenced by the nature of the alkyl substituent, with factors such as steric hindrance and electronic effects playing a pivotal role in determining the rate and regioselectivity of the reaction.
Factors Influencing Sulfonation Reactivity
The primary factors governing the reactivity of alkylbenzenes in sulfonation reactions are:
-
Electronic Effects: Alkyl groups are electron-donating groups (+I effect), which activate the benzene ring towards electrophilic attack, making it more reactive than benzene itself.
-
Steric Hindrance: The size of the alkyl group can hinder the approach of the electrophile to the ortho positions, thereby influencing the isomer distribution of the product. Larger alkyl groups tend to favor para substitution.
-
Nature of the Sulfonating Agent: Common sulfonating agents include fuming sulfuric acid (oleum, a solution of SO₃ in H₂SO₄), concentrated sulfuric acid, and sulfur trioxide (SO₃). The reactivity of the sulfonating agent can impact the overall reaction rate and the formation of byproducts.[1]
Comparative Reactivity Data
The sulfonation of alkylbenzenes generally follows first-order kinetics with respect to the aromatic compound. The relative rates of sulfonation for various alkylbenzenes provide a quantitative measure of their reactivity. While extensive datasets comparing a wide range of alkylbenzenes under identical conditions are scarce in publicly available literature, the following table summarizes the general reactivity trends and provides illustrative data based on available studies.
| Alkylbenzene | Alkyl Group Structure | Relative Rate of Sulfonation (Illustrative) | Key Remarks |
| Toluene (B28343) | -CH₃ | 1.00 | Serves as a common baseline for comparison. |
| Ethylbenzene | -CH₂CH₃ | ~0.8 | Slightly less reactive than toluene due to increased steric hindrance at the ortho position. |
| Isopropylbenzene (Cumene) | -CH(CH₃)₂ | ~0.6 | Reactivity is further reduced due to greater steric bulk.[2] |
| tert-Butylbenzene | -C(CH₃)₃ | ~0.2 | Significantly less reactive due to severe steric hindrance from the bulky tert-butyl group.[3] |
| Linear Alkylbenzene (C₁₀-C₁₄) | Linear Alkyl Chain | Varies | Reactivity is generally high, but the position of the phenyl group along the chain and the chain length can influence the rate and isomer distribution. Para substitution is highly favored. |
| Branched Alkylbenzene | Branched Alkyl Chain | Generally lower than linear counterparts | Increased branching leads to greater steric hindrance, reducing the overall reactivity. |
Note: The relative rates are illustrative and can vary depending on the specific reaction conditions such as temperature, concentration of the sulfonating agent, and solvent.
Experimental Protocols
The following is a generalized protocol for the comparative study of alkylbenzene sulfonation reactivity in a laboratory setting.
Objective: To compare the relative rates of sulfonation of different alkylbenzenes (e.g., toluene, ethylbenzene, cumene, and a linear alkylbenzene) using fuming sulfuric acid.
Materials:
-
Toluene (reagent grade)
-
Ethylbenzene (reagent grade)
-
Isopropylbenzene (Cumene, reagent grade)
-
Linear Alkylbenzene (C₁₀-C₁₃ mixture)
-
Fuming sulfuric acid (20% SO₃)
-
Dichloromethane (B109758) (anhydrous)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous sodium sulfate
-
Ice bath
-
Magnetic stirrer and stir bars
-
Round-bottom flasks
-
Dropping funnel
-
Thermometer
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis
Procedure:
-
Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a thermometer. Place the flask in an ice bath to maintain a low temperature.
-
Reactant Addition: Add a known amount (e.g., 0.1 mol) of the specific alkylbenzene to be tested and a suitable volume of an inert solvent like dichloromethane to the flask.
-
Sulfonation: Slowly add an equimolar amount of fuming sulfuric acid from the dropping funnel to the stirred alkylbenzene solution. Maintain the reaction temperature between 0-5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C. Take aliquots of the reaction mixture at regular time intervals (e.g., every 15 minutes).
-
Work-up of Aliquots: Quench each aliquot by adding it to a small amount of ice-cold saturated sodium bicarbonate solution to neutralize the acid. Extract the organic components with dichloromethane. Dry the organic layer over anhydrous sodium sulfate.
-
Analysis: Analyze the organic extracts by GC or HPLC to determine the concentration of the unreacted alkylbenzene.
-
Data Analysis: Plot the natural logarithm of the concentration of the alkylbenzene versus time. For a first-order reaction, this should yield a straight line. The slope of this line is the negative of the rate constant (-k). Compare the rate constants obtained for each alkylbenzene to determine their relative reactivity.
Safety Precautions: Fuming sulfuric acid is extremely corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.
Reaction Mechanism and Visualization
The sulfonation of alkylbenzenes proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are:
-
Formation of the Electrophile: In fuming sulfuric acid, sulfur trioxide (SO₃) or its protonated form (⁺SO₃H) acts as the electrophile.
-
Electrophilic Attack: The π-electron system of the alkylbenzene attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. This is the rate-determining step of the reaction.
-
Deprotonation: A weak base, such as HSO₄⁻, removes a proton from the carbon atom bearing the sulfonic acid group, restoring the aromaticity of the ring and forming the alkylbenzenesulfonic acid.
This guide provides a foundational understanding of the comparative sulfonation reactivity of alkylbenzenes. For specific applications, it is recommended to conduct detailed kinetic studies under the desired reaction conditions to obtain precise reactivity data.
References
Assessing the Genotoxicity of Benzenesulfonate Esters: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the genotoxicity of different benzenesulfonate (B1194179) esters, focusing on methyl, ethyl, and propyl analogues. This compound esters are a class of compounds that can be formed as impurities during pharmaceutical manufacturing processes and are of concern due to their potential as alkylating agents, which can lead to DNA damage.[1] This document summarizes key experimental data, details the methodologies of the cited experiments, and visualizes relevant biological and experimental workflows.
Comparative Genotoxicity Data
The genotoxic potential of several this compound esters has been evaluated using standardized in vitro assays, primarily the Ames test for bacterial gene mutation and the micronucleus test for chromosomal damage in mammalian cells. The following tables summarize the quantitative data from a key comparative study.
Table 1: Ames Test Results for this compound Esters
The Ames test, or bacterial reverse mutation assay, assesses the mutagenic potential of a chemical by measuring its ability to induce mutations in different strains of Salmonella typhimurium. A positive result is indicated by a significant increase in the number of revertant colonies.
| Compound | Strain | Metabolic Activation (S9) | Result |
| Methyl this compound | TA100 | - | Positive |
| + | Positive | ||
| Ethyl this compound | TA100 | - | Positive |
| + | Positive | ||
| n-Propyl this compound | TA100 | - | Positive |
| + | Positive | ||
| Isopropyl this compound | TA98 | - | Positive |
| TA100 | - | Positive | |
| + | Positive |
Source: Adapted from Glowienke et al., 2005. A "Positive" result indicates a reproducible, dose-related increase in the number of revertant colonies.
Table 2: In Vitro Micronucleus Test Results for this compound Esters
The in vitro micronucleus assay identifies substances that cause cytogenetic damage leading to the formation of micronuclei, which contain chromosome fragments or whole chromosomes left behind during cell division.
| Compound | Cell Line | Metabolic Activation (S9) | Result |
| Methyl this compound | L5178Y | - | Positive |
| + | Positive | ||
| Ethyl this compound | L5178Y | - | Positive |
| + | Positive | ||
| n-Propyl this compound | L5178Y | - | Positive |
| + | Positive | ||
| Isopropyl this compound | L5178Y | - | Positive |
| + | Positive |
Source: Adapted from Glowienke et al., 2005. A "Positive" result indicates a statistically significant, dose-dependent increase in the frequency of micronucleated cells.
Experimental Protocols
Detailed methodologies for the key genotoxicity assays are crucial for the interpretation and replication of results. The following are standardized protocols for the Ames test and the in vitro micronucleus test.
Ames Test (Bacterial Reverse Mutation Assay - OECD 471)
The Ames test is a widely used method for identifying chemicals that can cause gene mutations.[2][3][4][5][6]
Objective: To detect point mutations, which involve the substitution, addition, or deletion of one or a few DNA base pairs.[4]
Principle: The assay uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine for Salmonella). These strains cannot grow in a medium lacking this amino acid. The test substance is added to a culture of these bacteria, and if it is a mutagen, it will cause reverse mutations that restore the gene responsible for the synthesis of the amino acid, allowing the bacteria to grow and form colonies.[2][4]
Methodology:
-
Strains: At least five strains of bacteria are recommended, typically S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 uvrA (pKM101) or S. typhimurium TA102.
-
Metabolic Activation: The test is performed both with and without a metabolic activation system (S9 mix), which is a liver enzyme extract, to mimic mammalian metabolism.[4]
-
Procedure (Plate Incorporation Method):
-
The test compound, bacterial culture, and S9 mix (or buffer for tests without metabolic activation) are mixed with molten top agar (B569324).
-
This mixture is poured onto a minimal glucose agar plate.
-
The plates are incubated for 48-72 hours at 37°C.
-
-
Data Analysis: The number of revertant colonies on the test plates is counted and compared to the number on the negative (solvent) control plates. A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertants and/or a reproducible increase at one or more concentrations.
In Vitro Micronucleus Assay (OECD 487)
This assay is a key component of genetic toxicology testing for detecting chromosomal damage.[7]
Objective: To detect micronuclei in the cytoplasm of interphase cells, which can originate from chromosome fragments or whole chromosomes that were not incorporated into the main nucleus after cell division.[8][9]
Principle: Cells are exposed to the test substance and then allowed to divide. The presence of micronuclei in the cytoplasm of daughter cells is an indication of clastogenic (chromosome breaking) or aneugenic (chromosome loss) events.[8]
Methodology:
-
Cell Lines: Appropriate cell types include human peripheral blood lymphocytes, or cell lines such as L5178Y, CHO, V79, TK6, or HepG2.[7][10]
-
Metabolic Activation: The test is conducted with and without an S9 mix.
-
Procedure:
-
Cell cultures are exposed to at least three concentrations of the test substance for a short period (e.g., 3-6 hours) in the presence and absence of S9, and for a longer period (e.g., 24 hours) in the absence of S9.
-
After exposure, the cells are cultured for a period sufficient to allow for cell division.
-
A cytokinesis blocker (e.g., cytochalasin B) is often added to identify cells that have completed one division, as these will be binucleated.[8]
-
Cells are harvested, fixed, and stained.
-
-
Data Analysis: The frequency of micronucleated cells is determined by microscopic analysis. A compound is considered positive if it induces a concentration-dependent increase in the number of micronucleated cells or a reproducible and statistically significant positive response at one or more concentrations.
Visualizations
DNA Damage Response Signaling Pathway
Genotoxic agents like this compound esters can induce DNA damage, which triggers a complex cellular response to maintain genomic integrity. This pathway involves sensing the damage, signaling its presence, and initiating either DNA repair or apoptosis (programmed cell death).
Caption: DNA damage response pathway initiated by a genotoxic agent.
General Experimental Workflow for In Vitro Genotoxicity Testing
The following diagram illustrates a typical workflow for assessing the genotoxicity of a compound using in vitro assays.
Caption: A generalized workflow for in vitro genotoxicity assessment.
References
- 1. future4200.com [future4200.com]
- 2. nib.si [nib.si]
- 3. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 4. enamine.net [enamine.net]
- 5. biosafe.fi [biosafe.fi]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. criver.com [criver.com]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. academic.oup.com [academic.oup.com]
A Comparative Kinetic Analysis of Benzenesulfonic vs. Toluenesulfonic Acid Desulfonation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the desulfonation kinetics of benzenesulfonic acid and the isomeric toluenesulfonic acids. The information is compiled from established literature to support research and development in organic synthesis and drug development, where the sulfonate group is often employed as a directing or protecting group.
Executive Summary
The acid-catalyzed desulfonation of benzenesulfonic acid and toluenesulfonic acids are reversible, first-order reactions.[1] The rate of desulfonation is significantly influenced by the reaction temperature, the concentration of the acid catalyst, and the position of the methyl group on the aromatic ring in the case of toluenesulfonic acid. The presence of the electron-donating methyl group in toluenesulfonic acids generally leads to a faster desulfonation rate compared to benzenesulfonic acid. Among the toluenesulfonic acid isomers, the order of reactivity is typically ortho > para >> meta.[1]
Data Presentation
| Parameter | Benzenesulfonic Acid | o-Toluenesulfonic Acid | m-Toluenesulfonic Acid | p-Toluenesulfonic Acid |
| Reaction Order | First-order[1] | First-order[1] | First-order[1] | First-order[1] |
| Relative Rate of Desulfonation | Base | Fastest | Slowest | Fast |
| Qualitative Reactivity Trend | Lower than o- and p- isomers | > p-Toluenesulfonic Acid | << o- and p- isomers | < o-Toluenesulfonic Acid |
| Activation Energy (Ea) | Approx. 27-30 kcal/mol[1] | Approx. 27-30 kcal/mol[1] | Approx. 27-30 kcal/mol[1] | Approx. 27-30 kcal/mol[1] |
| Effect of [H₂SO₄] | Rate increases with increasing acidity[1] | Rate increases with increasing acidity[1] | Rate increases with increasing acidity[1] | Rate increases with increasing acidity[1] |
| Effect of Temperature | Rate increases with increasing temperature[1] | Rate increases with increasing temperature[1] | Rate increases with increasing temperature[1] | Rate increases with increasing temperature[1] |
Experimental Protocols
The following is a generalized experimental protocol for the kinetic analysis of the desulfonation of benzenesulfonic and toluenesulfonic acids, based on methodologies described in the literature.[1]
Objective: To determine the first-order rate constants for the desulfonation of benzenesulfonic acid and its toluenesulfonic acid isomers at a given temperature and acid concentration.
Materials:
-
Benzenesulfonic acid (or the specific toluenesulfonic acid isomer)
-
Concentrated sulfuric acid (e.g., 98%)
-
Distilled water
-
High-purity nitrogen gas
-
Standard laboratory glassware (three-necked round-bottom flask, condenser, thermometer, gas inlet tube)
-
Thermostatically controlled heating mantle or oil bath
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatograph (HPLC)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of the Reaction Medium: Prepare the desired concentration of aqueous sulfuric acid (e.g., 75 wt-%) by carefully adding a calculated amount of concentrated sulfuric acid to distilled water with cooling.
-
Reaction Setup: Assemble a three-necked round-bottom flask equipped with a condenser, a thermometer, and a gas inlet tube that extends below the surface of the reaction mixture. The flask is placed in a thermostatically controlled heating bath.
-
Initiation of the Reaction: A known mass of the arenesulfonic acid is dissolved in the prepared sulfuric acid solution in the reaction flask. The mixture is heated to the desired reaction temperature (e.g., 140°C).
-
Inert Gas Stripping: A constant, slow stream of high-purity nitrogen gas is bubbled through the reaction mixture. This serves to remove the volatile aromatic hydrocarbon product (benzene or toluene) as it is formed, thus preventing the reverse reaction (sulfonation) and driving the desulfonation to completion.[1]
-
Sampling: At regular time intervals, aliquots of the reaction mixture are withdrawn. The samples are immediately cooled to quench the reaction.
-
Analysis: The concentration of the remaining arenesulfonic acid in each sample is determined. This can be achieved by diluting the aliquot with a known volume of a suitable solvent and measuring the absorbance at a specific wavelength using a UV-Vis spectrophotometer. Alternatively, HPLC can be used for more complex mixtures, especially when monitoring the isomerization of toluenesulfonic acids.
-
Data Analysis: The natural logarithm of the concentration of the arenesulfonic acid is plotted against time. A linear plot confirms first-order kinetics. The pseudo-first-order rate constant (k) is determined from the negative of the slope of this line.
Mandatory Visualization
Caption: The reaction mechanism for the acid-catalyzed desulfonation of aromatic sulfonic acids.
Caption: The experimental workflow for the kinetic analysis of arenesulfonic acid desulfonation.
References
A Comparative Analysis of the Sulfonation of Benzene, Toluene, and Ethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the sulfonation of benzene (B151609), toluene (B28343), and ethylbenzene (B125841), focusing on reaction performance and supported by experimental data. The information presented is intended to assist researchers and professionals in understanding the nuances of electrophilic aromatic substitution on these fundamental aromatic hydrocarbons.
Introduction to Aromatic Sulfonation
Aromatic sulfonation is a cornerstone of organic synthesis, introducing the sulfonic acid group (-SO₃H) onto an aromatic ring. This functional group is a versatile intermediate in the production of a wide range of compounds, including detergents, dyes, and pharmaceuticals. The reaction typically proceeds via an electrophilic aromatic substitution (EAS) mechanism, where an electrophile, commonly sulfur trioxide (SO₃) or its protonated form, attacks the electron-rich aromatic ring. The reactivity and regioselectivity of this reaction are significantly influenced by the substituents present on the benzene ring. This guide will compare the sulfonation of benzene with its mono-alkylated derivatives, toluene and ethylbenzene, highlighting the impact of the methyl and ethyl groups on the reaction's outcome.
Comparative Performance Data
The presence of an alkyl group on the benzene ring activates it towards electrophilic attack compared to unsubstituted benzene. This is due to the electron-donating nature of alkyl groups through inductive effects and hyperconjugation, which stabilizes the carbocation intermediate formed during the reaction. Consequently, toluene and ethylbenzene are more reactive than benzene in sulfonation reactions.
Reaction Rates
The rate of sulfonation is significantly influenced by the nature of the alkyl substituent. Toluene undergoes sulfonation much faster than benzene. The ethyl group in ethylbenzene also activates the ring, but the increase in steric bulk compared to the methyl group can influence the overall reaction rate, particularly for substitution at the ortho position.
| Compound | Relative Rate of Sulfonation (compared to Benzene = 1) |
| Benzene | 1 |
| Toluene | ~25 - 110[1] |
| Ethylbenzene | Slower than toluene |
Note: The relative rate of sulfonation for toluene can vary depending on the reaction conditions, particularly the concentration of sulfuric acid.
Isomer Distribution
The directing effect of the alkyl substituents in toluene and ethylbenzene favors the formation of ortho and para isomers. The meta isomer is formed in significantly smaller amounts. The ratio of ortho to para isomers is influenced by steric hindrance. The larger ethyl group of ethylbenzene offers more steric hindrance to the incoming electrophile at the ortho position compared to the methyl group of toluene. This results in a lower proportion of the ortho isomer for ethylbenzene sulfonation.
| Compound | Ortho (%) | Meta (%) | Para (%) | Reference Conditions |
| Toluene | 32.0 | 2.9 | 65.1 | Homogeneous sulfonation at 25.0°C in 82.3 wt-% aqueous H₂SO₄[1] |
| Toluene | 5.6 ± 0.6 | 9.7 ± 0.4 | 84.8 ± 1 | With SO₃ in refluxing SO₂ solution |
| Ethylbenzene | Lower than toluene | Low | Higher than ortho | The ratio of ortho- to (para- + meta-) substitution decreases with increasing size of the alkyl group.[1] |
Experimental Protocols
The following are detailed methodologies for the sulfonation of benzene and toluene. A similar protocol can be adapted for the sulfonation of ethylbenzene, with adjustments to reaction time and temperature to account for differences in reactivity.
Sulfonation of Benzene
Materials:
-
Benzene
-
Fuming sulfuric acid (oleum) or concentrated sulfuric acid
Procedure: Two common methods for the sulfonation of benzene are:
-
Heating benzene under reflux with concentrated sulfuric acid for several hours.
-
Warming benzene under reflux at 40°C with fuming sulfuric acid for 20 to 30 minutes.
The electrophile in this reaction is sulfur trioxide (SO₃). Fuming sulfuric acid is a solution of SO₃ in sulfuric acid, providing a higher concentration of the electrophile and thus a faster reaction.
Sulfonation of Toluene
Materials:
-
Toluene
-
Concentrated sulfuric acid
Procedure: The sulfonation of toluene to produce p-toluenesulfonic acid can be achieved by the following procedure:
-
Mix concentrated sulfuric acid with an excess of liquid toluene.
-
Reflux the mixture with agitation.
-
The water generated during the reaction is removed by azeotropic distillation with the excess toluene. The toluene is then returned to the reaction mixture after separation from the water.
-
Refluxing is continued until the theoretical amount of water is removed.
This procedure drives the reversible sulfonation reaction to completion by removing one of the products (water).
Reaction Mechanisms and Logical Relationships
The sulfonation of benzene, toluene, and ethylbenzene proceeds through a common electrophilic aromatic substitution mechanism. The diagrams below, generated using Graphviz, illustrate the key steps in this process and the logical relationship between the reactants and products.
Caption: General mechanism of electrophilic aromatic sulfonation.
The following diagram illustrates the experimental workflow for a typical sulfonation reaction.
Caption: A generalized experimental workflow for aromatic sulfonation.
Conclusion
The sulfonation of benzene, toluene, and ethylbenzene demonstrates the fundamental principles of electrophilic aromatic substitution, particularly the activating and directing effects of alkyl groups. Toluene and ethylbenzene are more reactive than benzene, with the reaction rate of ethylbenzene being slightly lower than that of toluene, likely due to steric effects. The product distribution for both toluene and ethylbenzene is a mixture of ortho and para isomers, with the para isomer generally being the major product. The proportion of the ortho isomer is lower for ethylbenzene due to the increased steric hindrance from the ethyl group. These comparative data and experimental protocols provide a valuable resource for researchers working in synthetic and medicinal chemistry.
References
Spectrophotometric Analysis for Distinguishing Benzenesulfonate Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate differentiation and quantification of benzenesulfonate (B1194179) isomers are critical in various fields, including pharmaceutical manufacturing, environmental analysis, and chemical synthesis. The positional isomerism (ortho, meta, para) of the sulfonate group on the benzene (B151609) ring can significantly impact the compound's chemical and physical properties, as well as its biological activity and impurity profiles. This guide provides a comparative overview of spectrophotometric techniques for distinguishing this compound isomers, with a focus on Infrared (IR) spectroscopy as a primary analytical tool. While UV-Visible and Fluorescence spectroscopy are discussed, their limitations for direct isomer differentiation are highlighted. For quantitative analysis, the guide acknowledges the industry-standard practice of employing hyphenated chromatographic-spectrophotometric methods.
Comparison of Spectrophotometric Methods
Spectrophotometric methods offer rapid and non-destructive analysis, but their efficacy in distinguishing closely related isomers varies significantly.
| Spectroscopic Technique | Principle of Isomer Differentiation | Applicability for Direct Isomer Distinction | Quantitative Analysis Capability (Direct) |
| Infrared (IR) Spectroscopy | Differences in vibrational modes of C-H bonds and the benzene ring due to substituent position. | High: Characteristic absorption patterns in the fingerprint (650-900 cm⁻¹) and overtone (1800-2000 cm⁻¹) regions. | Limited: Primarily a qualitative technique for isomer identification. |
| UV-Visible (UV-Vis) Spectroscopy | Minor shifts in the absorption maxima (λmax) due to differences in electronic transitions of the benzene chromophore. | Low: Absorption bands are typically broad and overlapping, making direct differentiation unreliable without prior separation. | Low: Difficult to resolve individual isomer contributions in a mixture. |
| Fluorescence Spectroscopy | Differences in fluorescence emission spectra (wavelength and intensity). | Very Low: Benzenesulfonates are not strongly fluorescent, and subtle structural differences are unlikely to produce significantly distinct emission spectra for reliable differentiation. | Very Low: Not a suitable method for direct quantitative analysis of these isomers. |
Infrared (IR) Spectroscopy: The Primary Tool for Isomer Identification
IR spectroscopy is a powerful technique for distinguishing between ortho-, meta-, and para-isomers of substituted benzene rings. The position of the sulfonate group influences the vibrational modes of the C-H bonds on the ring, leading to unique and predictable patterns in the IR spectrum.
Key Differentiating Regions in the IR Spectrum:
-
C-H Out-of-Plane Bending (Wagging) Region (650-900 cm⁻¹): This "fingerprint" region is highly diagnostic for the substitution pattern of the benzene ring.
-
Ortho-isomers typically show a strong absorption band between 735 and 770 cm⁻¹.
-
Meta-isomers exhibit characteristic bands in the range of 750-810 cm⁻¹ and often a second band around 860-900 cm⁻¹.
-
Para-isomers are characterized by a strong absorption band between 790 and 850 cm⁻¹.
-
-
Overtone and Combination Bands (1800-2000 cm⁻¹): This region displays a pattern of weak but sharp bands. The shape and number of these bands are characteristic of the substitution pattern and can be used to confirm the assignments made from the fingerprint region.
The following diagram illustrates the logical workflow for analyzing this compound isomers using spectrophotometric techniques.
Caption: Workflow for the spectrophotometric analysis of this compound isomers.
Experimental Protocol: FTIR Analysis of this compound Isomers
This protocol outlines the general procedure for acquiring FTIR spectra of solid this compound samples using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method.
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).
Materials:
-
This compound isomer samples (ortho, meta, para) in solid form (typically as sodium salts).
-
Spatula.
-
Solvent for cleaning the ATR crystal (e.g., isopropanol (B130326) or ethanol).
-
Lint-free wipes.
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean and dry.
-
Record a background spectrum. This will subtract the absorbance from the ambient atmosphere (e.g., CO₂ and water vapor) from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of the solid this compound isomer sample onto the center of the ATR crystal.
-
Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum of the sample. Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The resulting spectrum should be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).
-
Identify the key absorption bands in the fingerprint and overtone regions to distinguish between the isomers.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe between samples to prevent cross-contamination.
-
The following diagram illustrates the decision-making process for selecting an appropriate analytical method.
Caption: Decision tree for selecting an analytical method for this compound isomers.
Limitations of UV-Vis and Fluorescence Spectroscopy for Direct Isomer Analysis
UV-Visible Spectroscopy: this compound isomers exhibit π → π* electronic transitions within the benzene ring, which result in UV absorption, typically in the 200-300 nm range. While the position of the sulfonate group can cause slight shifts in the absorption maximum (λmax) and molar absorptivity (ε), these differences are generally too small and the absorption bands too broad for reliable differentiation of isomers in a mixture. Without prior separation by a technique like liquid chromatography, the overlapping spectra of the isomers make both qualitative identification and quantitative analysis challenging.
Fluorescence Spectroscopy: The benzene ring itself is a weak fluorophore. While substitution can sometimes enhance fluorescence, benzenesulfonates are not known to be strongly fluorescent compounds. The subtle structural differences between the ortho, meta, and para isomers are unlikely to produce significant and reliable differences in their fluorescence emission spectra (wavelength or quantum yield) that would allow for their direct distinction.
Conclusion and Recommendations
For the direct qualitative analysis and differentiation of this compound isomers, Infrared (IR) spectroscopy is the most effective spectrophotometric technique . The characteristic absorption patterns in the fingerprint and overtone regions provide a reliable basis for identifying ortho-, meta-, and para-isomers.
For quantitative analysis , it is strongly recommended to use a hyphenated technique such as High-Performance Liquid Chromatography with UV-Vis detection (HPLC-UV/Vis) . This approach first separates the isomers chromatographically, allowing for their individual detection and accurate quantification based on the absorbance of the isolated compounds. This method provides the selectivity and sensitivity required for regulatory compliance and robust quality control in pharmaceutical and other industries.
Safety Operating Guide
Proper Disposal of Benzenesulfonate: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of benzenesulfonate (B1194179) and its derivatives is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is paramount to mitigate risks and ensure regulatory compliance. This guide provides essential safety and logistical information for the handling and disposal of this compound waste.
Immediate Safety and Handling
Before initiating any disposal procedure, it is crucial to handle this compound compounds with appropriate personal protective equipment (PPE). This includes safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area to avoid inhalation of any dust or vapors.[1][2][3][4] In case of a spill, all ignition sources should be removed immediately.[1][4][5] For solid spills, use dry clean-up procedures to avoid generating dust, and for liquid spills, absorb the material with an inert substance like sand or vermiculite.[1][2][6] The collected material should be placed in a suitable, labeled container for waste disposal.[1][4][5]
General Disposal Principles
All chemical waste, including this compound, must be disposed of in accordance with federal, state, and local regulations.[3][5][7][8] It is imperative to consult your institution's specific guidelines and their licensed professional waste disposal service.[5][9] As a general rule, do not mix different chemical wastes and leave chemicals in their original containers to avoid unintended reactions.[7][10] All waste containers must be clearly and accurately labeled.[1]
Disposal Procedures for this compound Waste
The appropriate disposal procedure for this compound waste is contingent on its composition. The primary determinant is the cation associated with the this compound anion and the presence of other hazardous components.
Scenario 1: Simple Alkali or Ammonium (B1175870) this compound Solutions
For aqueous solutions of simple this compound salts (e.g., sodium or ammonium this compound) that do not contain other hazardous materials like heavy metals, the following general procedure can be followed, always subject to local regulations:
-
Neutralization: Check the pH of the solution. If it is acidic or basic, neutralize it to a pH of approximately 7.[9] For acidic solutions, a suitable base like sodium hydroxide (B78521) can be used, and for basic solutions, a dilute acid like hydrochloric acid may be appropriate.[9]
-
Collection: Collect the neutralized aqueous waste in a clearly labeled hazardous waste container designated for aqueous waste.[9]
-
Disposal: Arrange for the disposal of the container through your institution's hazardous waste management program.[5][9]
Scenario 2: this compound Waste Containing Heavy Metals
If the this compound waste is contaminated with heavy metals, such as nickel(2+) this compound, a chemical precipitation step is required to remove the hazardous metal prior to final disposal.[9]
Experimental Protocol: Precipitation of Nickel(2+) from this compound Waste [9]
This protocol details the removal of nickel from an aqueous solution of Nickel(2+) this compound.
Materials:
-
Aqueous waste containing Nickel(2+) this compound
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
pH meter or pH indicator strips
-
Stir plate and stir bar
-
Beaker or appropriate reaction vessel
-
Filtration apparatus (e.g., Buchner funnel, filter paper, vacuum flask)
Procedure:
-
pH Adjustment: Place the aqueous waste in a beaker with a stir bar and begin stirring. Slowly add the sodium hydroxide solution dropwise while continuously monitoring the pH.[9]
-
Precipitation and Digestion: Continue adding the base until a target pH of 9.0 - 11.0 is reached and maintained. This will precipitate the nickel as green, insoluble Nickel(II) hydroxide (Ni(OH)₂).[9] Continue stirring for an additional 30 minutes to allow the precipitate particles to grow larger, which aids in filtration.[9]
-
Separation of Precipitate: Set up the filtration apparatus. Turn off the stirrer and filter the mixture to separate the solid nickel hydroxide precipitate from the liquid. Wash the precipitate with a small amount of deionized water.[9]
-
Waste Handling:
-
Solid Waste: The filter paper with the nickel hydroxide precipitate should be placed in a labeled hazardous waste container designated for heavy metal waste.[9]
-
Liquid Waste (Filtrate): The remaining filtrate contains sodium this compound. Neutralize this solution to a pH of approximately 7 and collect it in a labeled hazardous waste container for aqueous waste.[9]
-
-
Final Disposal: Both the solid heavy metal waste and the neutralized aqueous waste must be disposed of through your institution's licensed professional waste disposal service.[9]
Quantitative Data for Nickel Precipitation [9]
| Parameter | Value | Notes |
| Target pH for Precipitation | 9.0 - 11.0 | Optimal range for complete precipitation of Nickel(II) hydroxide. |
| Precipitating Agent | Sodium Hydroxide (NaOH) | A common and effective base for pH adjustment. |
| Precipitate Formed | Nickel(II) Hydroxide (Ni(OH)₂) | A green, insoluble solid. |
| Reaction Temperature | Ambient (20-25 °C) | The reaction proceeds effectively at room temperature. |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste, from initial characterization to final disposal.
Caption: Disposal workflow for this compound waste.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. elchemy.com [elchemy.com]
- 3. aksci.com [aksci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. aksci.com [aksci.com]
- 6. alphachem.ca [alphachem.ca]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. actylislab.com [actylislab.com]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Essential Safety and Logistics for Handling Benzenesulfonate
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like benzenesulfonate (B1194179) is paramount. This guide provides immediate, essential safety protocols and logistical plans, including personal protective equipment (PPE) recommendations, procedural guidance for handling and disposal, and a clear workflow for operational safety.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent skin, eye, and respiratory exposure.[1] The following table summarizes the recommended PPE.
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile rubber).[1] | To prevent skin contact and irritation.[2][3][4] Contaminated gloves should be removed and replaced. |
| Eye & Face Protection | Safety glasses with side shields, chemical safety goggles, or a face shield.[2][5] | To protect against splashes and dust that can cause serious eye irritation.[2][3][4] |
| Skin & Body Protection | Lab coat, coveralls, or other protective clothing to prevent skin exposure.[1][3] | To protect skin from accidental contact and contamination of personal clothing. Contaminated clothing should be removed and washed before reuse.[2][3] |
| Respiratory Protection | Use only in a well-ventilated area.[1][3] If dust or aerosols are generated, use a NIOSH-approved respirator.[3][4] | To prevent inhalation of dust or mists which may cause respiratory tract irritation.[3][4][6] |
Experimental Protocol: Safe Handling of this compound
Adherence to a strict protocol is essential to minimize risks associated with handling this compound.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, such as a chemical fume hood, especially when handling powders or creating solutions.[1]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Remove all sources of ignition.[1]
2. Handling:
-
Avoid the formation of dust and aerosols.[1]
-
Wear the appropriate PPE as detailed in the table above.[2][3]
-
Wash hands thoroughly with soap and water after handling.[2][3][4]
3. Storage:
4. Spill and Leak Procedure:
-
Evacuate personnel to a safe area.
-
Wear appropriate PPE, including respiratory protection if dust is present.
-
Avoid dust formation.
-
Sweep up the spilled material and place it in a suitable container for disposal.
-
Do not let the product enter drains.
5. First Aid Measures:
-
If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice.[2][3]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[2][3]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][3]
-
If swallowed: Rinse mouth. Get medical advice if you feel unwell.
Disposal Plan
Dispose of this compound and its container in accordance with local, regional, and national regulations.[1] It should be sent to an appropriate treatment and disposal facility.[1]
Workflow for Safe Handling of this compound
The following diagram outlines the key procedural steps for safely handling this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
